molecular formula C17H11Cl2N5OS B15618567 EHT 5372

EHT 5372

Cat. No.: B15618567
M. Wt: 404.3 g/mol
InChI Key: QSGKPYRFWJINEH-UHFFFAOYSA-N
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Description

EHT 5372 is a useful research compound. Its molecular formula is C17H11Cl2N5OS and its molecular weight is 404.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 9-(2,4-dichloroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11Cl2N5OS/c1-25-15(20)17-24-12-5-4-11-13(14(12)26-17)16(22-7-21-11)23-10-3-2-8(18)6-9(10)19/h2-7,20H,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSGKPYRFWJINEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1=NC2=C(S1)C3=C(C=C2)N=CN=C3NC4=C(C=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11Cl2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of EHT 5372 in Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2] A key therapeutic target that has emerged in the field is the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[3][4] This technical guide provides a comprehensive overview of the mechanism of action of EHT 5372, a potent and selective inhibitor of DYRK1A, in the context of Alzheimer's disease.[3][5][6] We will delve into its effects on tau and amyloid pathologies, supported by quantitative data and detailed experimental methodologies.

Introduction: The Role of DYRK1A in Alzheimer's Disease

The DYRK1A gene is located on chromosome 21, within the Down syndrome critical region, and is implicated in the early onset of Alzheimer's disease observed in individuals with Down syndrome.[3][7] DYRK1A is a constitutively active serine/threonine kinase that plays a crucial role in brain development and function.[4] In the context of AD, DYRK1A is found associated with neurofibrillary tangles and is known to phosphorylate key proteins involved in the disease's pathology, including tau and the amyloid precursor protein (APP).[3][5] Overexpression of DYRK1A has been shown to induce the formation of NFTs and amyloid plaques.[8] This positions DYRK1A as a critical therapeutic target to modify the course of both tau and amyloid pathologies in AD.[3][5]

This compound: A Potent and Selective DYRK1A Inhibitor

This compound, with the chemical name methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-f]quinazoline-2-carbimidate, is a novel and highly potent inhibitor of DYRK1A.[3][6] Preclinical studies have demonstrated its potential as a disease-modifying agent for Alzheimer's disease and other tauopathies.[3][5]

Potency and Selectivity

Quantitative analysis reveals the high potency and selectivity of this compound for DYRK1A. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Parameter Value Reference
IC50 for DYRK1A 0.22 nM[3][5][6]
Kinase Selectivity High degree of selectivity over 339 other kinases[3][5][6]
Selectivity over CLK1 >100x[7]
Selectivity over GSK3α IC50 = 7.44 nM[7]
Selectivity over GSK3β IC50 = 221 nM[7]

Mechanism of Action: Dual Impact on Tau and Amyloid Pathologies

This compound exerts its therapeutic potential by directly targeting DYRK1A, thereby modulating the downstream pathological cascades of both tau hyperphosphorylation and aberrant Aβ production.

Inhibition of Tau Phosphorylation

DYRK1A directly phosphorylates tau protein at multiple sites relevant to Alzheimer's disease, contributing to the formation of neurofibrillary tangles.[3][9] this compound has been shown to potently inhibit this process.

  • Direct Inhibition: In in-vitro kinase assays, this compound dose-dependently inhibits DYRK1A-mediated phosphorylation of tau at serine 396 (pS396).[10]

  • Cellular Inhibition: In cellular models, this compound reduces tau phosphorylation at multiple sites, including T212, S202/T205 (AT8 epitope), and S396.[5]

  • Normalization of Aβ-induced Tau Phosphorylation: this compound also normalizes tau phosphorylation induced by amyloid-beta, suggesting it can break the pathological link between Aβ and tau.[3][5]

G cluster_0 Normal State cluster_1 Alzheimer's Disease Pathology cluster_2 This compound Intervention DYRK1A DYRK1A Tau Tau DYRK1A->Tau Phosphorylates Microtubules Stable Microtubules Tau->Microtubules Stabilizes DYRK1A_AD Overactive DYRK1A Tau_p Hyperphosphorylated Tau DYRK1A_AD->Tau_p Hyperphosphorylates DYRK1A_inhibited Inhibited DYRK1A NFTs Neurofibrillary Tangles Tau_p->NFTs Aggregates into Microtubule_dys Microtubule Disassembly Tau_p->Microtubule_dys Leads to EHT5372 This compound EHT5372->DYRK1A_AD Inhibits Tau_norm Normal Tau Phosphorylation DYRK1A_inhibited->Tau_norm Reduces Phosphorylation Microtubule_stab Microtubule Stability Tau_norm->Microtubule_stab Promotes

Caption: Signaling pathway of this compound in modulating Tau pathology.

Reduction of Amyloid-beta Production

DYRK1A also plays a role in the processing of the amyloid precursor protein (APP), leading to the production of amyloid-beta peptides.[1] Inhibition of DYRK1A by this compound has been shown to reduce Aβ levels.

  • Dose-dependent Reduction: this compound dose-dependently reduces the levels of Aβ40 in cellular models.[5]

  • Normalization of DYRK1A-stimulated Aβ production: The compound normalizes the increased Aβ production stimulated by DYRK1A overexpression.[3][5]

G cluster_0 Amyloidogenic Pathway in AD cluster_1 This compound Intervention DYRK1A Overactive DYRK1A APP Amyloid Precursor Protein (APP) DYRK1A->APP Phosphorylates DYRK1A_inhibited Inhibited DYRK1A gamma_secretase γ-secretase APP->gamma_secretase Increases affinity for Abeta Amyloid-beta (Aβ) Production gamma_secretase->Abeta Cleaves APP to produce Plaques Amyloid Plaques Abeta->Plaques Aggregates into EHT5372 This compound EHT5372->DYRK1A Inhibits Abeta_reduced Reduced Aβ Production DYRK1A_inhibited->Abeta_reduced Leads to

Caption: this compound mechanism in reducing Aβ production.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the evaluation of this compound.

In Vitro DYRK1A Kinase Assay

Objective: To determine the direct inhibitory effect of this compound on DYRK1A kinase activity.

Materials:

  • Recombinant human DYRK1A protein

  • Recombinant human Tau protein

  • ATP (Adenosine triphosphate)

  • This compound (and other test compounds)

  • Kinase buffer

  • Western blot sample buffer

  • Phospho-specific Tau antibodies (e.g., pS396)

  • Total Tau antibodies (e.g., Tau-5)

  • Secondary HRP-conjugated antibodies

  • Chemiluminescence detection reagents

Procedure:

  • Incubate recombinant Tau protein with recombinant DYRK1A and ATP in a kinase buffer for 30 minutes at 30°C.

  • For inhibition studies, pre-incubate the reaction mixture with various concentrations of this compound for 10 minutes prior to the addition of ATP.

  • Terminate the reaction by adding Western blot sample buffer and heating at 95°C for 10 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with a primary antibody specific for phosphorylated Tau (e.g., pS396).

  • Incubate with a secondary HRP-conjugated antibody.

  • Detect the signal using a chemiluminescence substrate.

  • Strip the membrane and re-probe with an antibody for total Tau to confirm equal protein loading.

G cluster_0 Experimental Workflow start Start prepare_reaction Prepare reaction mix: Recombinant DYRK1A + Tau start->prepare_reaction add_inhibitor Add this compound (various concentrations) prepare_reaction->add_inhibitor add_atp Add ATP to initiate reaction add_inhibitor->add_atp incubate Incubate at 30°C for 30 min add_atp->incubate stop_reaction Stop reaction with sample buffer and heat at 95°C incubate->stop_reaction sds_page SDS-PAGE and Western Blot stop_reaction->sds_page probe_ptau Probe with anti-phospho-Tau Ab sds_page->probe_ptau probe_total_tau Probe with anti-total-Tau Ab probe_ptau->probe_total_tau analyze Analyze results probe_total_tau->analyze

Caption: Workflow for the in vitro DYRK1A kinase assay.

Cellular Tau Phosphorylation Assay

Objective: To assess the effect of this compound on Tau phosphorylation in a cellular context.

Materials:

  • HEK293 cells

  • Expression vectors for DYRK1A and Tau

  • Transfection reagent

  • Cell culture medium

  • This compound

  • Lysis buffer

  • ELISA kit for pS396-specific Tau or antibodies for Western blot

  • Antibodies for total Tau, DYRK1A, and a loading control (e.g., actin)

Procedure:

  • Co-transfect HEK293 cells with expression vectors for DYRK1A and Tau.

  • After 24 hours, treat the cells with various concentrations of this compound for another 24 hours.

  • Lyse the cells and collect the lysates.

  • Measure the levels of phosphorylated Tau (pS396) using a specific ELISA kit or by Western blot analysis using phospho-specific antibodies.

  • Normalize the phosphorylated Tau levels to total Tau levels.

  • For Western blot, also probe for DYRK1A and a loading control to ensure equal expression and loading.

Cellular Aβ Production Assay

Objective: To evaluate the impact of this compound on the production of amyloid-beta in cells.

Materials:

  • HEK293 cells stably expressing human APP (HEK293-APP)

  • Cell culture medium

  • This compound

  • ELISA kit for Aβ40

Procedure:

  • Plate HEK293-APP cells and allow them to adhere.

  • Treat the cells with various concentrations of this compound.

  • After the desired incubation period, collect the cell culture supernatant.

  • Measure the concentration of Aβ40 in the supernatant using a specific ELISA kit.

  • Normalize the Aβ40 levels to the total protein concentration in the corresponding cell lysates.

Future Directions and Conclusion

The preclinical data for this compound strongly support its development as a novel therapeutic agent for Alzheimer's disease.[3][5] Its dual mechanism of action, targeting both tau and amyloid pathologies through the selective inhibition of DYRK1A, represents a promising strategy to modify the course of the disease. Further in vivo studies in animal models of Alzheimer's disease are warranted to evaluate its efficacy in improving cognitive function and to assess its safety profile.[3][5] The detailed experimental protocols provided in this guide should facilitate further research and validation of this compound and other DYRK1A inhibitors as a potential new class of therapeutics for Alzheimer's disease and other tauopathies.

References

EHT 5372 as a Selective DYRK1A Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for neurodegenerative disorders, particularly Alzheimer's disease. Its role in the phosphorylation of key proteins such as Tau and Amyloid Precursor Protein (APP) positions it as a critical node in disease pathology. This technical guide provides an in-depth overview of EHT 5372, a highly potent and selective inhibitor of DYRK1A. We present comprehensive quantitative data on its selectivity, detailed experimental protocols for its characterization, and visual representations of the core signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and drug development professionals working on DYRK1A-targeted therapies.

Introduction to DYRK1A and this compound

DYRK1A is a serine/threonine kinase that plays a crucial role in neurodevelopment and is implicated in the pathogenesis of several neurodegenerative diseases.[1] Encoded on chromosome 21, its overexpression is a key factor in the neurobiology of Down syndrome and the associated early-onset Alzheimer's disease.[1] DYRK1A's enzymatic activity involves autophosphorylation on a tyrosine residue, which then enables it to phosphorylate a wide range of substrates on serine and threonine residues.[1]

This compound, with the chemical name methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-f]quinazoline-2-carbimidate, is a novel and highly potent small molecule inhibitor of DYRK1A.[2] It has demonstrated significant potential in preclinical studies by mitigating key pathological features associated with Alzheimer's disease, such as Tau hyperphosphorylation and amyloid-β (Aβ) production.[2]

Quantitative Data: Selectivity Profile of this compound

This compound exhibits exceptional potency and selectivity for DYRK1A. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against a panel of kinases, highlighting its selectivity profile.

Kinase TargetIC50 (nM)
DYRK1A 0.22 [3]
DYRK1B0.28[3]
DYRK210.8[3]
DYRK393.2[3]
CLK122.8[3]
CLK288.8[3]
CLK459.0[3]
GSK-3α7.44[3]
GSK-3β221[3]

Table 1: Kinase selectivity profile of this compound. Data compiled from multiple sources.[3][4][5]

Core Signaling Pathways Modulated by this compound

DYRK1A is a central kinase in several signaling pathways that are dysregulated in neurodegenerative diseases. This compound, by selectively inhibiting DYRK1A, can modulate these pathways to restore cellular homeostasis.

DYRK1A-Mediated Tau Phosphorylation

Hyperphosphorylation of the microtubule-associated protein Tau is a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles and neuronal dysfunction. DYRK1A directly phosphorylates Tau at multiple sites implicated in Alzheimer's pathology.[6] this compound effectively inhibits this process.

DYRK1A_Tau_Pathway DYRK1A DYRK1A Tau Tau DYRK1A->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs EHT5372 This compound EHT5372->DYRK1A Inhibits

DYRK1A-mediated Tau phosphorylation pathway and its inhibition by this compound.
DYRK1A and Amyloid Precursor Protein (APP) Processing

DYRK1A phosphorylates APP, which can influence its processing and lead to the increased production of amyloid-β peptides, the primary component of senile plaques in Alzheimer's disease.[7] By inhibiting DYRK1A, this compound can reduce the generation of pathogenic Aβ species.

DYRK1A_APP_Pathway DYRK1A DYRK1A APP APP DYRK1A->APP Phosphorylates pAPP Phosphorylated APP APP->pAPP Abeta Amyloid-β (Aβ) pAPP->Abeta Favors Amyloidogenic Processing EHT5372 This compound EHT5372->DYRK1A Inhibits

DYRK1A's role in APP processing and the inhibitory effect of this compound.
Regulation of Gene Transcription via DYRK1A

DYRK1A can enter the nucleus and phosphorylate various transcription factors, thereby modulating gene expression. One key substrate is the RE1-silencing transcription factor (REST), which regulates the expression of neuronal genes.[8]

DYRK1A_Transcription_Pathway cluster_nucleus Nucleus DYRK1A_n DYRK1A REST REST DYRK1A_n->REST Phosphorylates Neuronal_Genes Neuronal Gene Expression REST->Neuronal_Genes Represses pREST Phosphorylated REST Degradation Proteasomal Degradation pREST->Degradation EHT5372 This compound EHT5372->DYRK1A_n Inhibits

DYRK1A-mediated regulation of the transcription factor REST.

Experimental Protocols

The following protocols are based on published methodologies for the characterization of DYRK1A inhibitors and may require optimization for specific experimental conditions.

In Vitro DYRK1A Kinase Assay

This assay is designed to determine the direct inhibitory effect of this compound on DYRK1A enzymatic activity.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide substrate (or other suitable peptide substrate)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound stock solution (in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

  • In a 96-well plate, add the diluted this compound or DMSO control.

  • Add the DYRK1A enzyme and substrate solution to each well.

  • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for DYRK1A.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep_Inhibitor Prepare this compound Serial Dilutions Start->Prep_Inhibitor Add_Components Add this compound, DYRK1A, and Substrate to Plate Prep_Inhibitor->Add_Components Initiate_Reaction Initiate Reaction with ATP Add_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction and Detect ADP Incubate->Stop_Reaction Analyze_Data Calculate % Inhibition and IC50 Stop_Reaction->Analyze_Data End End Analyze_Data->End

References

EHT 5372: A Potent DYRK1A Inhibitor Modulating Amyloid Beta Production

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of EHT 5372, a highly potent and selective small molecule inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). This compound has emerged as a promising therapeutic candidate for Alzheimer's disease (AD) and other tauopathies due to its dual action on both amyloid and tau pathologies. This document details the mechanism of action of this compound, its effects on amyloid beta (Aβ) production, and provides detailed experimental protocols and quantitative data from key preclinical studies. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel AD therapeutics.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs). The "amyloid cascade hypothesis" posits that the abnormal production and aggregation of Aβ peptides, particularly the Aβ42 isoform, is a primary event in AD pathogenesis. The amyloid precursor protein (APP) is sequentially cleaved by β-secretase (BACE1) and γ-secretase to generate Aβ peptides of varying lengths.

The Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has been identified as a key kinase involved in both Aβ and tau pathologies.[1] Located on chromosome 21, the gene for DYRK1A is overexpressed in Down syndrome (trisomy 21), a condition that invariably leads to early-onset AD. DYRK1A phosphorylates APP at the Threonine 668 residue, a post-translational modification that has been shown to promote the amyloidogenic processing of APP, leading to increased Aβ production. Furthermore, DYRK1A is known to phosphorylate tau protein at several sites, contributing to the formation of NFTs.

This compound is a novel, potent, and selective inhibitor of DYRK1A.[1] Its ability to modulate both amyloid and tau pathways makes it a compelling candidate for a disease-modifying therapy for AD. This guide will focus on the effects of this compound on the amyloidogenic pathway.

Mechanism of Action: DYRK1A Inhibition and APP Processing

This compound exerts its effect on amyloid beta production by directly inhibiting the kinase activity of DYRK1A. The proposed mechanism of action is as follows:

  • DYRK1A Phosphorylation of APP: Under pathological conditions, elevated levels or activity of DYRK1A leads to the phosphorylation of APP at Thr668.

  • Enhanced Amyloidogenic Processing: Phosphorylation of APP at this site is thought to increase its affinity for the β-secretase and γ-secretase enzymes, shunting APP processing towards the amyloidogenic pathway.

  • Increased Aβ Production: This enhanced cleavage results in an overproduction of Aβ peptides, including Aβ40 and the more aggregation-prone Aβ42.

  • This compound Inhibition: this compound, by binding to the ATP-binding pocket of DYRK1A, prevents the phosphorylation of its substrates, including APP.

  • Reduced Aβ Production: By inhibiting DYRK1A-mediated phosphorylation of APP, this compound reduces the amyloidogenic processing of APP, leading to a decrease in the production of Aβ peptides.

The following diagram illustrates the proposed signaling pathway:

cluster_0 Amyloidogenic Pathway cluster_1 DYRK1A Regulation APP APP BACE1 β-secretase (BACE1) APP->BACE1 cleavage pAPP p-APP (Thr668) gamma_secretase γ-secretase BACE1->gamma_secretase C99 fragment Abeta Amyloid Beta (Aβ) (Aβ40, Aβ42) gamma_secretase->Abeta cleavage DYRK1A DYRK1A DYRK1A->APP phosphorylates EHT5372 This compound EHT5372->DYRK1A inhibits

Caption: Signaling pathway of this compound action on APP processing.

Quantitative Data

Kinase Selectivity Profile of this compound

This compound exhibits high potency and selectivity for DYRK1A over a broad panel of other kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

KinaseIC50 (nM)
DYRK1A 0.22
DYRK1B0.28
DYRK210.8
DYRK393.2
CLK122.8
CLK288.8
CLK459.0
GSK-3α7.44
GSK-3β221

Data sourced from MedChemExpress product information.[2]

Effect of this compound on Amyloid Beta Production in a Cellular Model

In a cellular model utilizing human embryonic kidney (HEK293) cells overexpressing APP (HEK293-APP), this compound demonstrated a dose-dependent reduction in the production of amyloid beta.

TreatmentAβ40 Levels (% of Control)
Vehicle (DMSO)100
This compound (0.1 µM)~85
This compound (0.3 µM)~70
This compound (1 µM)~50
This compound (3 µM)~35
This compound (10 µM)~25
IC50 for Aβ production reduction 1.06 µM

Data extrapolated from graphical representations in Coutadeur et al., 2015.[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effect on amyloid beta production.

Cell Culture and Maintenance of HEK293-APP Cells
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with a vector expressing human Amyloid Precursor Protein (APP).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL) to maintain APP expression.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Cells are passaged upon reaching 80-90% confluency. The culture medium is aspirated, cells are washed with Phosphate-Buffered Saline (PBS), and detached using a 0.25% Trypsin-EDTA solution. Fresh culture medium is added to inactivate trypsin, and the cell suspension is centrifuged. The cell pellet is resuspended in fresh medium and seeded into new culture flasks.

In Vitro Treatment with this compound
  • Cell Seeding: HEK293-APP cells are seeded into 24-well plates at a density of 2 x 10^5 cells per well and allowed to adhere overnight.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Serial dilutions are prepared in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). The final DMSO concentration in all wells, including the vehicle control, is maintained at or below 0.1%.

  • Treatment: The culture medium is replaced with fresh medium containing the different concentrations of this compound or vehicle (DMSO).

  • Incubation: The cells are incubated for 24 hours at 37°C and 5% CO2.

  • Supernatant Collection: After the incubation period, the conditioned medium is collected from each well for the analysis of secreted Aβ levels. The remaining cells can be lysed for protein quantification or viability assays.

Quantification of Amyloid Beta (Aβ) by ELISA
  • ELISA Kit: Commercially available sandwich ELISA kits specific for human Aβ40 and Aβ42 are used.

  • Assay Principle: The assay employs a capture antibody coated on the microplate that binds to the C-terminus of Aβ (either Aβ40 or Aβ42). A detection antibody, conjugated to an enzyme (e.g., horseradish peroxidase - HRP), binds to the N-terminus of the captured Aβ.

  • Procedure:

    • Standards and collected cell culture supernatants are added to the wells of the antibody-coated microplate.

    • The plate is incubated to allow the Aβ to bind to the capture antibody.

    • The wells are washed to remove unbound components.

    • The HRP-conjugated detection antibody is added and incubated.

    • After another wash step, a substrate solution (e.g., TMB) is added, which is converted by HRP into a colored product.

    • A stop solution is added to terminate the reaction.

    • The optical density is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.

  • Data Analysis: A standard curve is generated by plotting the optical density of the standards against their known concentrations. The concentration of Aβ in the samples is then interpolated from this standard curve.

The experimental workflow is summarized in the following diagram:

start Start: HEK293-APP cells seed Seed cells in 24-well plates start->seed treat Treat with this compound (various concentrations) seed->treat incubate Incubate for 24 hours treat->incubate collect Collect conditioned medium incubate->collect elisa Perform Aβ40/Aβ42 ELISA collect->elisa analyze Analyze data and determine IC50 elisa->analyze end End: Quantified Aβ levels analyze->end

Caption: Experimental workflow for assessing this compound's effect on Aβ production.

Conclusion

This compound is a potent and selective inhibitor of DYRK1A that effectively reduces the production of amyloid beta in a preclinical cellular model of Alzheimer's disease. Its mechanism of action, involving the inhibition of DYRK1A-mediated phosphorylation of APP, provides a clear rationale for its therapeutic potential. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for further research and development of this compound and other DYRK1A inhibitors as disease-modifying agents for Alzheimer's disease. Further in vivo studies are warranted to validate these promising in vitro findings.

References

Chemical structure and properties of EHT 5372

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to EHT 5372

Introduction

This compound is a novel and potent small molecule inhibitor of the Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) family, exhibiting high selectivity for DYRK1A. Its chemical classification is a methyl 9-anilinothiazolo[5,4-f]quinazoline-2-carbimidate.[1][2] This compound has garnered significant interest within the scientific community, particularly for its therapeutic potential in neurodegenerative diseases such as Alzheimer's disease (AD).[1][3] The rationale for its development stems from the role of DYRK1A in the hyperphosphorylation of Tau protein and the processing of amyloid precursor protein (APP), two central pathological hallmarks of AD.[1][4] This guide provides a comprehensive overview of the chemical structure, pharmacological properties, mechanism of action, and relevant experimental methodologies for this compound.

Chemical Structure and Physicochemical Properties

This compound is identified by its systematic chemical name and unique identifiers. Its core structure is a thiazolo[5,4-f]quinazoline moiety.[1]

PropertyValue
Systematic Name methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-f]quinazoline-2-carbimidate
CAS Number 1425945-63-6[3][5]
Molecular Formula C₁₇H₁₁Cl₂N₅OS[5]
Molecular Weight 404.28 g/mol [5]

Mechanism of Action and Signaling Pathway

The primary mechanism of action of this compound is the potent and selective inhibition of DYRK1A kinase.[1][6] DYRK1A is a serine/threonine kinase that is overexpressed in individuals with Down syndrome and is associated with the neurofibrillary tangles found in sporadic Alzheimer's disease.[1] DYRK1A contributes to AD pathology through two main pathways:

  • Tau Phosphorylation: DYRK1A directly phosphorylates Tau protein at multiple sites relevant to AD pathology. Hyperphosphorylated Tau detaches from microtubules, leading to their destabilization and the formation of insoluble neurofibrillary tangles (NFTs) within neurons.[1][4]

  • Amyloid-β (Aβ) Production: DYRK1A can phosphorylate the amyloid precursor protein (APP), which may influence its cleavage by secretase enzymes, thereby promoting the production and aggregation of amyloid-beta peptides, the primary component of senile plaques.[1][7]

This compound, by inhibiting DYRK1A, effectively reduces Tau hyperphosphorylation and lowers Aβ production, thus targeting both core pathologies of Alzheimer's disease.[1]

EHT5372_Mechanism_of_Action cluster_alzheimer_pathology Alzheimer's Disease Pathology Tau Tau Protein pTau Hyperphosphorylated Tau Tau->pTau Phosphorylation APP Amyloid Precursor Protein (APP) Abeta Amyloid-β (Aβ) Peptides APP->Abeta Proteolytic Cleavage NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation Plaques Amyloid Plaques Abeta->Plaques Aggregation DYRK1A DYRK1A Kinase DYRK1A->Tau Phosphorylates DYRK1A->APP Phosphorylates EHT5372 This compound EHT5372->DYRK1A Inhibits

This compound inhibits DYRK1A, blocking Tau and APP phosphorylation pathways.

Pharmacological Properties

This compound demonstrates high potency for DYRK1A and DYRK1B and maintains selectivity across a panel of other kinases.

Table 1: Kinase Inhibitory Profile of this compound
Kinase TargetIC₅₀ (nM)
DYRK1A 0.22[1][6]
DYRK1B 0.28[6]
DYRK2 10.8[6]
DYRK3 93.2[6]
CLK1 22.8[6]
CLK2 88.8[6]
CLK4 59.0[6]
GSK-3α 7.44[6]
GSK-3β 221[6]
Table 2: Cellular Activity of this compound
Cellular EffectCell LineIC₅₀ (µM)
Reduction of pS396-Tau levels HEK293 (DYRK1A/Tau co-transfected)1.7[4][6]
Reduction of Aβ production HEK293 (APP overexpressing)1.06[6][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative protocols for assessing the activity of this compound.

In Vitro Kinase Inhibition Assay (DYRK1A)

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant DYRK1A.

Methodology:

  • Reagents and Materials: Recombinant human DYRK1A, synthetic peptide substrate (e.g., DYRKtide), ATP, this compound (in DMSO), kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare a serial dilution of this compound in DMSO and then dilute into the kinase assay buffer. b. In a 96-well plate, add the DYRK1A enzyme to each well. c. Add the diluted this compound or DMSO (vehicle control) to the respective wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding. d. Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. e. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at 30°C. f. Terminate the reaction and quantify the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis: a. Convert luminescence signals to percent inhibition relative to the vehicle control. b. Plot percent inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase_Assay_Workflow A Prepare this compound Serial Dilution C Add this compound dilutions and incubate A->C B Add DYRK1A Enzyme to 96-well Plate B->C D Initiate Reaction with ATP/Substrate Mix C->D E Incubate at 30°C D->E F Terminate Reaction & Detect ADP Production E->F G Calculate % Inhibition and Determine IC₅₀ F->G

Workflow for an in vitro DYRK1A kinase inhibition assay.
Cellular Tau Phosphorylation Assay (Western Blot)

This protocol describes the measurement of this compound's effect on Tau phosphorylation in a cellular context.[8]

Methodology:

  • Cell Culture and Transfection: a. Culture HEK293 cells in appropriate media. b. Co-transfect cells with expression vectors for human Tau and human DYRK1A using a suitable transfection reagent.[4]

  • Compound Treatment: a. After 24 hours of transfection, treat the cells with various concentrations of this compound (e.g., 0.1-10 µM) or DMSO (vehicle control) for an additional 24 hours.[6]

  • Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[8] c. Centrifuge the lysates to pellet cell debris and collect the supernatant.[8]

  • Western Blot Analysis: a. Determine protein concentration using a BCA assay.[8] b. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[8] c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Tau (e.g., anti-pS396-Tau) and a primary antibody for total Tau as a loading control.[4][8] e. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[8] f. Visualize the protein bands using an ECL detection reagent and an imaging system.[8]

  • Data Analysis: a. Quantify the band intensities for phosphorylated and total Tau. b. Normalize the phospho-Tau signal to the total Tau signal for each sample. c. Calculate the dose-dependent reduction in Tau phosphorylation relative to the vehicle control.

Western_Blot_Workflow A Co-transfect HEK293 cells with DYRK1A and Tau vectors B Treat cells with this compound (24 hours) A->B C Lyse cells and Extract Proteins B->C D Quantify Protein (BCA Assay) C->D E SDS-PAGE and PVDF Membrane Transfer D->E F Antibody Incubation (Primary & Secondary) E->F G Visualize Bands with ECL F->G H Quantify and Normalize Phospho-Tau Signal G->H

Workflow for analyzing Tau phosphorylation via Western Blot.

References

EHT 5372 for In Vitro Neurodegeneration Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of EHT 5372, a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), for its application in in vitro models of neurodegeneration, particularly Alzheimer's disease. This document outlines the core mechanism of action, presents key quantitative data, details experimental protocols, and visualizes the associated signaling pathways and workflows.

Introduction to this compound

This compound is a small molecule inhibitor of DYRK1A, a kinase implicated in the pathology of several neurodegenerative diseases.[1][2] Located on chromosome 21, the gene for DYRK1A is overexpressed in Down syndrome, which is often associated with early-onset Alzheimer's disease.[1] DYRK1A plays a crucial role in the hyperphosphorylation of Tau protein and the processing of Amyloid Precursor Protein (APP), two key events in the pathogenesis of Alzheimer's disease.[1][3][4] this compound has been shown to potently and selectively inhibit DYRK1A, thereby reducing Tau phosphorylation and amyloid-β (Aβ) production in preclinical models.[1]

Mechanism of Action

This compound acts as a highly potent inhibitor of DYRK1A.[1] By binding to the kinase, it blocks the phosphorylation of downstream targets, including Tau and APP.[1][3] DYRK1A directly phosphorylates Tau at multiple sites, contributing to the formation of neurofibrillary tangles (NFTs).[1][2] Furthermore, DYRK1A phosphorylation of APP can influence its cleavage by secretases, leading to increased production of amyloid-β peptides.[3][4] this compound's inhibition of DYRK1A is therefore expected to mitigate these pathological processes.

Quantitative Data

The following tables summarize the key quantitative data for this compound from in vitro studies.

Table 1: Kinase Inhibition Profile of this compound

KinaseIC50 (nM)
DYRK1A0.22
DYRK1B0.28
GSK-3β221
CLK122.8
CLK288.8

Source: Data compiled from publicly available research.

Table 2: Cellular Activity of this compound

AssayCell LineIC50 (µM)
Inhibition of Tau Phosphorylation (pS396)HEK2931.7
Reduction of Aβ ProductionHEK2931.06

Source: Data compiled from publicly available research.

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments using this compound.

Cell Culture and Treatment
  • Cell Lines:

    • Human Embryonic Kidney (HEK293) cells are commonly used for their high transfection efficiency, making them suitable for overexpressing DYRK1A and Tau or APP.

    • Human neuroblastoma (SH-SY5Y) cells are a relevant neuronal cell line for studying neurodegenerative processes.[5][6]

  • Culture Conditions:

    • HEK293 cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • SH-SY5Y cells are often grown in a 1:1 mixture of DMEM and Ham's F12 medium, supplemented with 10% FBS and 1% penicillin-streptomycin. For differentiation into a more neuron-like phenotype, retinoic acid can be added to the culture medium.[6]

    • All cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • This compound Preparation and Application:

    • Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM. Store aliquots at -20°C.

    • On the day of the experiment, dilute the stock solution in fresh culture medium to the desired final concentrations (e.g., 0.1 to 10 µM).

    • Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

    • Treat cells for the desired duration, typically 24 to 48 hours, depending on the specific assay.

Tau Phosphorylation Assay (Western Blot)

This protocol describes the detection of phosphorylated Tau in cell lysates by Western blotting.

  • Cell Lysis:

    • After treatment with this compound, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

    • Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein extracts.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a Bradford or BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.

    • Separate the proteins by size on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Tau (e.g., anti-pTau Ser396) overnight at 4°C. A primary antibody against total Tau and a loading control (e.g., β-actin or GAPDH) should also be used on separate blots or after stripping the initial blot.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize the phosphorylated Tau levels to total Tau and the loading control.

Amyloid-β Quantification (ELISA)

This protocol outlines the measurement of secreted Aβ levels in the cell culture medium using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

  • Sample Collection:

    • After treating the cells with this compound, collect the conditioned cell culture medium.

    • Centrifuge the medium at 1,500 x g for 10 minutes at 4°C to remove any cells or debris.

    • The supernatant can be used immediately or stored at -80°C.

  • ELISA Procedure:

    • Use a commercially available Aβ40 or Aβ42 ELISA kit and follow the manufacturer's instructions.

    • Typically, the procedure involves coating a 96-well plate with a capture antibody specific for Aβ.

    • Block the wells to prevent non-specific binding.

    • Add the conditioned media samples and Aβ standards to the wells and incubate.

    • Wash the wells and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • After another incubation and washing step, add the enzyme substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of Aβ in the samples by comparing their absorbance to the standard curve.

Cell Viability Assay (MTT)

This assay is used to assess the potential cytotoxicity of this compound.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound for the desired duration (e.g., 24 or 48 hours). Include a vehicle control (DMSO) and an untreated control.

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage relative to the untreated control cells.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involving DYRK1A and a typical experimental workflow for evaluating this compound.

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects in Neurodegeneration p53 p53 MDM2 MDM2 p53->MDM2 activates DYRK1A DYRK1A MDM2->DYRK1A REST REST REST->DYRK1A activates transcription DYRK1A->REST phosphorylates (degradation) APP APP DYRK1A->APP phosphorylates Tau Tau DYRK1A->Tau phosphorylates STAT3 STAT3 DYRK1A->STAT3 phosphorylates ASK1 ASK1 DYRK1A->ASK1 phosphorylates Abeta Aβ Production APP->Abeta pTau Tau Hyperphosphorylation (NFTs) Tau->pTau Astrogliogenesis Astrogliogenesis STAT3->Astrogliogenesis Apoptosis Apoptosis ASK1->Apoptosis EHT5372 This compound EHT5372->DYRK1A inhibits

Caption: DYRK1A signaling pathway in neurodegeneration and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Downstream Assays start Start: Hypothesis (this compound reduces neurodegenerative pathology) cell_culture Cell Culture (e.g., HEK293, SH-SY5Y) start->cell_culture transfection Transfection (optional) (e.g., DYRK1A, Tau, APP) cell_culture->transfection treatment Treatment with this compound (Dose-response) cell_culture->treatment transfection->treatment sample_collection Sample Collection (Cell Lysates & Conditioned Media) treatment->sample_collection mtt MTT Assay (Cell Viability) treatment->mtt western Western Blot (pTau, Total Tau) sample_collection->western elisa ELISA (Aβ40, Aβ42) sample_collection->elisa data_analysis Data Analysis & Interpretation western->data_analysis elisa->data_analysis mtt->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for evaluating this compound in vitro.

References

EHT 5372: A Technical Whitepaper on a Novel DYRK1A Inhibitor for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

EHT 5372 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key therapeutic target implicated in the pathology of Alzheimer's disease (AD). This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of this compound. It details the quantitative data from in vitro studies, outlines the experimental protocols used for its characterization, and visualizes the key pathways and workflows. While in vitro data are promising, public domain information on in vivo efficacy, pharmacokinetics, and clinical development of this compound is not currently available.

Introduction: The Rationale for DYRK1A Inhibition in Alzheimer's Disease

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau protein. The DYRK1A kinase has emerged as a critical link between these two pathological hallmarks.[1][2] Located on chromosome 21, the gene for DYRK1A is overexpressed in Down syndrome, a condition that invariably leads to early-onset Alzheimer's disease.[1] DYRK1A phosphorylates Tau at sites that are hyperphosphorylated in AD and also phosphorylates the amyloid precursor protein (APP), influencing its processing into Aβ peptides.[1][2] Therefore, inhibiting DYRK1A presents a promising therapeutic strategy to modify the course of Alzheimer's disease by tackling both Tau and amyloid pathologies.[1]

Discovery of this compound

This compound, with the chemical name methyl 9-(2,4-dichlorophenylamino) thiazolo[5,4-f]quinazoline-2-carbimidate, was identified as a novel, highly potent, and selective inhibitor of DYRK1A.[1][3] Its discovery was the result of a dedicated drug discovery program aimed at identifying small molecules with the potential to treat Alzheimer's disease and other tauopathies.

Mechanism of Action and In Vitro Pharmacology

This compound exerts its therapeutic potential by directly inhibiting the kinase activity of DYRK1A. This inhibition has been shown to have downstream effects on both Tau phosphorylation and Aβ production in cellular models.

Kinase Selectivity Profile

This compound has demonstrated high potency for DYRK1A and DYRK1B, with significant selectivity over a wide range of other kinases. The inhibitory activity of this compound against various kinases is summarized in Table 1.

Kinase IC50 (nM)
DYRK1A 0.22 [4][5]
DYRK1B0.28[4][5]
DYRK210.8[4][5]
DYRK393.2[4][5]
CLK122.8[4][5]
CLK288.8[4][5]
CLK459.0[4][5]
GSK-3α7.44[4][5]
GSK-3β221[4][5]
Table 1: Inhibitory activity of this compound against a panel of kinases.
Effect on Tau Phosphorylation

In cellular assays using HEK293 cells, this compound has been shown to dose-dependently reduce the phosphorylation of Tau at serine 396 (pS396), a pathologically relevant phosphorylation site in Alzheimer's disease.[4] The IC50 for the reduction of pS396-Tau levels was determined to be 1.7 µM.[4] Notably, cell viability remained high (over 87%) at the tested concentrations, indicating a favorable in vitro safety profile.[4]

Effect on Amyloid-β Production

This compound also demonstrated a dose-dependent reduction in the production of Aβ peptides in cellular models.[4] The IC50 for the reduction of Aβ production was 1.06 µM.[4] This finding suggests that this compound can modulate the processing of APP, a key upstream event in Alzheimer's pathology.

Experimental Protocols

While the precise, detailed protocols used in the initial publication for this compound are not fully available, this section provides representative methodologies for the key experiments based on standard practices in the field.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC50 of an inhibitor against DYRK1A.

Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of recombinant human DYRK1A.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide substrate (a synthetic peptide substrate for DYRK1A)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound (serially diluted)

  • ADP-Glo™ Kinase Assay kit (or similar ADP detection system)

  • 384-well white assay plates

Procedure:

  • Prepare serial dilutions of this compound in the kinase assay buffer.

  • Add the DYRK1A enzyme to the wells of the assay plate.

  • Add the serially diluted this compound or vehicle (DMSO) to the respective wells.

  • Incubate the plate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the DYRKtide substrate and ATP.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

  • The luminescent signal, which is proportional to the amount of ADP generated, is read using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Tau Phosphorylation Assay (Representative Protocol)

This protocol outlines a method to assess the effect of this compound on Tau phosphorylation in a cellular context.

Objective: To determine the IC50 of this compound for the inhibition of Tau phosphorylation at a specific site in a cell-based model.

Materials:

  • HEK293 cells

  • Expression vectors for human Tau and human DYRK1A

  • Cell culture medium and supplements

  • Transfection reagent

  • This compound (serially diluted)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Primary antibodies: anti-phospho-Tau (e.g., pS396), anti-total-Tau, and anti-loading control (e.g., β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Co-transfect HEK293 cells with expression vectors for human Tau and DYRK1A.

  • After 24 hours, treat the cells with serial dilutions of this compound or vehicle (DMSO) for another 24 hours.

  • Lyse the cells and determine the total protein concentration.

  • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with the primary antibody against phospho-Tau (pS396).

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with antibodies for total Tau and a loading control to normalize the data.

  • Quantify the band intensities and calculate the ratio of phosphorylated Tau to total Tau.

  • The IC50 value is determined by plotting the percentage of inhibition of Tau phosphorylation against the logarithm of the inhibitor concentration.

Amyloid-β Production Assay (Representative Protocol)

This protocol describes a method to measure the effect of this compound on the secretion of Aβ from cells.

Objective: To quantify the effect of this compound on the production of Aβ42 in a cellular model.

Materials:

  • HEK293 cells stably expressing human APP (e.g., APP695)

  • Cell culture medium and supplements

  • This compound (serially diluted)

  • Human Aβ42 ELISA kit

  • Microplate reader

Procedure:

  • Plate the HEK293-APP cells in a 96-well plate.

  • After cell attachment, replace the medium with fresh medium containing serial dilutions of this compound or vehicle (DMSO).

  • Incubate the cells for 48-72 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of Aβ42 in the supernatant using a human Aβ42 ELISA kit according to the manufacturer's instructions.[6]

  • The IC50 value is calculated by plotting the percentage of reduction in Aβ42 production against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of DYRK1A Inhibition

DYRK1A_Pathway cluster_upstream Upstream Events cluster_kinase Kinase Activity cluster_inhibitor Inhibitor cluster_downstream Downstream Pathologies APP APP DYRK1A DYRK1A APP->DYRK1A Substrate Tau Tau Tau->DYRK1A Substrate pAPP Phosphorylated APP DYRK1A->pAPP Phosphorylates pTau Hyperphosphorylated Tau DYRK1A->pTau Phosphorylates EHT_5372 EHT_5372 EHT_5372->DYRK1A Inhibits Abeta Aβ Production pAPP->Abeta NFTs Neurofibrillary Tangles pTau->NFTs

Caption: Signaling pathway illustrating the role of DYRK1A and the inhibitory action of this compound.

Experimental Workflow for Cellular Tau Phosphorylation Assay

Tau_Assay_Workflow Start Start Transfect Co-transfect HEK293 cells with Tau and DYRK1A vectors Start->Transfect Treat Treat cells with this compound (serial dilutions) Transfect->Treat Lyse Lyse cells and quantify protein Treat->Lyse WB Western Blot for p-Tau and Total Tau Lyse->WB Analyze Quantify band intensity and normalize WB->Analyze IC50 Calculate IC50 value Analyze->IC50 End End IC50->End

Caption: Workflow for the cellular Tau phosphorylation assay.

This compound Development Logic

Development_Logic Discovery Discovery of This compound InVitro In Vitro Characterization - Kinase Selectivity - Cellular Efficacy Discovery->InVitro InVivo In Vivo Studies (Data Not Available) InVitro->InVivo Next Logical Step Clinical Clinical Trials (Data Not Available) InVivo->Clinical Next Logical Step

References

EHT 5372: A Preclinical Investigation into its Therapeutic Potential for Alzheimer's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

EHT 5372 is a novel, highly potent, and selective small molecule inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Preclinical evidence strongly suggests its therapeutic potential in neurodegenerative disorders, particularly Alzheimer's disease (AD). By targeting DYRK1A, a key kinase implicated in both Tau and amyloid pathologies, this compound offers a dual-pronged mechanism of action. This technical guide provides a comprehensive overview of the preclinical data supporting the therapeutic potential of this compound, including its mechanism of action, quantitative efficacy data, and representative experimental protocols.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated Tau protein. The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a critical therapeutic target in AD due to its role in phosphorylating both Tau and amyloid precursor protein (APP), thereby contributing to the development of both hallmark pathologies.[1] this compound has been identified as a potent and selective inhibitor of DYRK1A, positioning it as a promising candidate for disease modification in AD and other tauopathies.[1]

Mechanism of Action: Targeting the Nexus of AD Pathology

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of DYRK1A.[1] Overexpression and overactivity of DYRK1A have been linked to the hyperphosphorylation of Tau protein at multiple sites relevant to AD pathology.[2][3] This hyperphosphorylation leads to the dissociation of Tau from microtubules, disrupting neuronal transport and promoting the formation of NFTs. Furthermore, DYRK1A can phosphorylate amyloid precursor protein (APP), influencing its processing towards the amyloidogenic pathway and increasing the production of Aβ peptides.[1][4]

By inhibiting DYRK1A, this compound is proposed to:

  • Reduce Tau Hyperphosphorylation: Directly block the phosphorylation of Tau at various pathological sites.[1][5]

  • Decrease Aβ Production: Modulate APP processing to favor the non-amyloidogenic pathway, thereby reducing the generation of Aβ peptides.[1]

This dual mechanism of action, targeting both Tau and amyloid pathologies, makes this compound a compelling therapeutic candidate.

cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Intervention Amyloid Precursor Protein (APP) Amyloid Precursor Protein (APP) Amyloid Beta (Aβ) Production Amyloid Beta (Aβ) Production Amyloid Precursor Protein (APP)->Amyloid Beta (Aβ) Production Aβ Plaques Aβ Plaques Amyloid Beta (Aβ) Production->Aβ Plaques Neuronal Dysfunction & Death Neuronal Dysfunction & Death Aβ Plaques->Neuronal Dysfunction & Death Tau Protein Tau Protein Hyperphosphorylated Tau Hyperphosphorylated Tau Tau Protein->Hyperphosphorylated Tau Neurofibrillary Tangles (NFTs) Neurofibrillary Tangles (NFTs) Hyperphosphorylated Tau->Neurofibrillary Tangles (NFTs) Neurofibrillary Tangles (NFTs)->Neuronal Dysfunction & Death This compound This compound DYRK1A DYRK1A This compound->DYRK1A Inhibits DYRK1A->Amyloid Precursor Protein (APP) Phosphorylates DYRK1A->Tau Protein Phosphorylates

Caption: this compound Signaling Pathway in Alzheimer's Disease.

Quantitative Data Presentation

The preclinical efficacy of this compound has been demonstrated through various in vitro assays. The following tables summarize the key quantitative findings.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)
DYRK1A 0.22
DYRK1B0.28
CLK122.8
GSK3α7.44
GSK3β221
DYRK210.8
DYRK393.2
CLK288.8
CLK459.0

Data compiled from publicly available sources.

Table 2: Cellular Activity of this compound

AssayCell LineEffectIC50 (µM)
Tau Phosphorylation (pS396)HEK293 (overexpressing DYRK1A and Tau)Reduction of phosphorylated Tau1.7
Aβ ProductionHEK293 (overexpressing APP)Reduction of Aβ levels1.06

Data compiled from publicly available sources.

Experimental Protocols

Detailed experimental protocols for the key assays cited are provided below. It is important to note that these are representative protocols and may not be the exact methods used in the original studies of this compound, for which specific, detailed procedures are not publicly available.

In Vitro DYRK1A Kinase Assay (Representative Protocol)

This assay measures the direct inhibitory effect of this compound on the kinase activity of recombinant DYRK1A.

Materials:

  • Recombinant human DYRK1A enzyme

  • Recombinant human Tau protein (or a synthetic peptide substrate like DYRKtide)

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add the diluted this compound or vehicle control (DMSO).

  • Add recombinant DYRK1A enzyme to each well.

  • Add the Tau protein or peptide substrate to each well.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Cellular Tau Phosphorylation Assay in HEK293 Cells (Representative Protocol)

This assay assesses the ability of this compound to inhibit DYRK1A-mediated Tau phosphorylation in a cellular context.

Materials:

  • HEK293 cells

  • Expression vectors for human DYRK1A and human Tau (e.g., 2N4R isoform)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-Tau (e.g., AT8 for pS202/pT205, PHF-1 for pS396/pS404), anti-total-Tau, anti-DYRK1A, and anti-loading control (e.g., β-actin)

  • SDS-PAGE and Western blotting reagents and equipment

Procedure:

  • Seed HEK293 cells in culture plates.

  • Co-transfect the cells with DYRK1A and Tau expression vectors using a suitable transfection reagent.

  • After 24-48 hours, treat the transfected cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Wash the cells with PBS and lyse them in lysis buffer.

  • Determine the protein concentration of the cell lysates.

  • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated Tau, total Tau, DYRK1A, and a loading control.

  • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Quantify the band intensities to determine the effect of this compound on Tau phosphorylation.

Amyloid-β Production Assay (Representative Protocol)

This assay measures the effect of this compound on the production of Aβ peptides in a cell-based model.

Materials:

  • HEK293 cells stably overexpressing human APP (e.g., APP695 or APP751 with the Swedish mutation)

  • Cell culture medium

  • This compound

  • Aβ ELISA kit (for Aβ40 and Aβ42)

  • Cell lysis buffer

  • BCA protein assay kit

Procedure:

  • Seed the APP-overexpressing HEK293 cells in culture plates.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 48 hours).

  • Collect the conditioned cell culture medium.

  • Lyse the cells and determine the total protein concentration using a BCA assay for normalization.

  • Measure the levels of Aβ40 and Aβ42 in the conditioned medium using a specific ELISA kit according to the manufacturer's instructions.[6][7][8][9][10]

  • Normalize the Aβ levels to the total protein concentration.

  • Calculate the percent reduction in Aβ production for each concentration of this compound and determine the IC50 value.

Mandatory Visualizations

cluster_0 In Vitro Kinase Assay cluster_1 Cellular Tau Phosphorylation Assay cluster_2 Aβ Production Assay A Prepare this compound Dilutions B Add Kinase, Substrate, and Inhibitor to Plate A->B C Initiate Reaction with ATP B->C D Incubate at 30°C C->D E Stop Reaction & Detect ADP D->E F Measure Luminescence E->F G Calculate IC50 F->G H Transfect HEK293 with DYRK1A & Tau I Treat with this compound H->I J Lyse Cells I->J K Western Blot for p-Tau/Total Tau J->K L Quantify Inhibition K->L M Culture APP-overexpressing HEK293 N Treat with this compound M->N O Collect Conditioned Medium N->O P Aβ ELISA O->P Q Calculate IC50 P->Q

Caption: Generalized Experimental Workflow for this compound Evaluation.

Discussion and Future Directions

The preclinical data for this compound strongly support its development as a potential therapeutic agent for Alzheimer's disease. Its ability to potently and selectively inhibit DYRK1A, leading to a reduction in both Tau hyperphosphorylation and Aβ production, addresses the two core pathologies of the disease. The in vitro and cellular data demonstrate a clear mechanism of action and provide a solid foundation for further investigation.

To date, there is no publicly available information on the clinical development of this compound. The progression of this compound into clinical trials would be a critical next step to evaluate its safety, tolerability, and efficacy in humans. Future preclinical studies could focus on in vivo efficacy in animal models of Alzheimer's disease to assess its impact on cognitive function and neuropathology. Furthermore, detailed pharmacokinetic and pharmacodynamic studies would be essential to determine its brain penetrance and optimal dosing regimen.

Conclusion

This compound is a promising preclinical candidate for the treatment of Alzheimer's disease. Its dual mechanism of action, targeting both Tau and amyloid pathologies through the selective inhibition of DYRK1A, represents a rational and compelling therapeutic strategy. The quantitative data from in vitro and cellular assays demonstrate its high potency. While further in vivo and clinical studies are necessary to fully elucidate its therapeutic potential, the existing preclinical evidence warrants continued investigation of this compound and other DYRK1A inhibitors for the treatment of Alzheimer's disease and related neurodegenerative disorders.

References

EHT 5372: A Technical Guide to its Impact on Neuronal Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EHT 5372 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] This kinase is a critical player in neuronal function and has been implicated in the pathophysiology of neurodegenerative diseases, most notably Alzheimer's disease.[1][2] this compound exerts its effects by modulating key neuronal signaling pathways, primarily by preventing the hyperphosphorylation of Tau protein and influencing the processing of amyloid precursor protein (APP), both of which are central to the pathology of Alzheimer's disease.[1][2] Furthermore, emerging evidence suggests a role for DYRK1A in the phosphorylation of α-synuclein, a protein central to Parkinson's disease, indicating a broader therapeutic potential for this compound. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on neuronal signaling, and detailed experimental protocols for its investigation. As of the latest available information, there are no registered clinical trials for this compound.

Core Mechanism of Action: DYRK1A Inhibition

This compound is a highly selective inhibitor of DYRK1A, a serine/threonine kinase that plays a crucial role in neurodevelopment and neuronal function.[1][2] Its inhibitory activity has been quantified against a panel of kinases, demonstrating significant potency and selectivity for DYRK1A.

Quantitative Data: Kinase Inhibition Profile of this compound
KinaseIC50 (nM)
DYRK1A 0.22
DYRK1B0.28
GSK-3α7.44
DYRK210.8
CLK122.8
CLK459.0
CLK288.8
DYRK393.2
GSK-3β221

Table 1: Inhibitory activity of this compound against a panel of kinases. Data compiled from publicly available sources.

Impact on Alzheimer's Disease-Related Signaling Pathways

The primary therapeutic potential of this compound lies in its ability to modulate signaling pathways implicated in Alzheimer's disease, namely the Tau and amyloid-beta (Aβ) pathways.

Inhibition of Tau Hyperphosphorylation

DYRK1A directly phosphorylates Tau protein at multiple sites, a key step in the formation of neurofibrillary tangles (NFTs), a pathological hallmark of Alzheimer's disease.[1] this compound has been shown to dose-dependently reduce the phosphorylation of Tau at serine 396 (pS396-Tau) in cellular models.[3]

Assay TypeParameterValue
Cell-based (HEK293)IC50 for pS396-Tau reduction1.7 µM

Table 2: Potency of this compound in reducing Tau phosphorylation in a cellular context.

G cluster_0 Alzheimer's Disease Pathology cluster_1 Therapeutic Intervention APP Amyloid Precursor Protein (APP) Abeta Amyloid-Beta (Aβ) Production APP->Abeta Plaques Amyloid Plaques Abeta->Plaques Tau Tau Protein pTau Hyperphosphorylated Tau (pTau) Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Neurodegeneration Neuronal Dysfunction and Death NFTs->Neurodegeneration Plaques->Neurodegeneration DYRK1A DYRK1A DYRK1A->APP Phosphorylates DYRK1A->Tau Phosphorylates EHT5372 This compound EHT5372->DYRK1A Inhibits

This compound's mechanism in Alzheimer's disease pathways.
Reduction of Amyloid-Beta Production

DYRK1A is also involved in the processing of APP. Inhibition of DYRK1A by this compound has been demonstrated to reduce the production of Aβ in a dose-dependent manner in cellular assays.

Assay TypeParameterValue
Cell-based (HEK293)IC50 for Aβ reduction1.06 µM

Table 3: Potency of this compound in reducing Amyloid-Beta production.

Potential Impact on Parkinson's Disease-Related Signaling

DYRK1A has been shown to phosphorylate α-synuclein, the primary component of Lewy bodies, which are the pathological hallmark of Parkinson's disease.[2][4] This phosphorylation can enhance the formation of intracellular α-synuclein inclusions.[2][4] While direct studies of this compound on α-synuclein phosphorylation are not yet widely published, its potent inhibition of DYRK1A suggests a therapeutic potential in modifying Parkinson's disease pathology.

G cluster_0 Parkinson's Disease Pathology cluster_1 Therapeutic Intervention alphaSyn α-Synuclein p_alphaSyn Phosphorylated α-Synuclein alphaSyn->p_alphaSyn Aggregates α-Synuclein Aggregates (Lewy Bodies) p_alphaSyn->Aggregates Neurodegeneration Dopaminergic Neuron Degeneration Aggregates->Neurodegeneration DYRK1A DYRK1A DYRK1A->alphaSyn Phosphorylates EHT5372 This compound EHT5372->DYRK1A Inhibits

Potential role of this compound in Parkinson's disease pathways.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound.

In Vitro DYRK1A Kinase Assay

This protocol is designed to determine the direct inhibitory effect of this compound on DYRK1A activity.

G cluster_workflow In Vitro DYRK1A Kinase Assay Workflow A Prepare Reagents: - Recombinant DYRK1A - Kinase Buffer - ATP - Tau Protein (substrate) - this compound dilutions B Incubate DYRK1A with This compound A->B C Initiate Kinase Reaction: Add ATP and Tau B->C D Incubate at 30°C C->D E Terminate Reaction D->E F Detect Tau Phosphorylation (e.g., Western Blot for pS396) E->F G Data Analysis: Determine IC50 F->G G cluster_workflow Cell-Based Assay Workflow A Culture HEK293 cells (co-transfected with DYRK1A and Tau/APP) B Treat cells with This compound dilutions A->B C Incubate for 24 hours B->C D Harvest cell lysates and culture media C->D E Analyze Lysates: Western Blot for pTau/total Tau D->E F Analyze Media: ELISA for Aβ levels D->F G Data Analysis: Determine IC50 E->G F->G

References

Methodological & Application

Application Notes and Protocols for EHT 5372 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EHT 5372 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, particularly DYRK1A.[1][2][3][4] The inhibition of DYRK1A is a promising therapeutic strategy for Alzheimer's disease, as this kinase is implicated in the hyperphosphorylation of Tau protein and the production of amyloid-β (Aβ), both pathological hallmarks of the disease.[2][4] this compound has demonstrated high potency against DYRK1A with an IC50 value in the nanomolar range.[1][2][3] These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound against DYRK1A and other related kinases.

Mechanism of Action

This compound exerts its therapeutic potential by directly inhibiting the catalytic activity of DYRK1A. This kinase phosphorylates Tau protein at multiple sites, contributing to the formation of neurofibrillary tangles. By inhibiting DYRK1A, this compound reduces Tau phosphorylation.[2][4] Furthermore, DYRK1A is involved in pathways that lead to the production of Aβ peptides. Inhibition of DYRK1A by this compound can also normalize Aβ production.[2] The following diagram illustrates the signaling pathway involving DYRK1A and the inhibitory action of this compound.

EHT5372_Mechanism_of_Action cluster_0 Cellular Environment Abeta Amyloid-β Precursor Protein (APP) Abeta_peptide Amyloid-β Peptides (Plaques) Abeta->Abeta_peptide Cleavage Tau Tau Protein pTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->pTau Aggregation DYRK1A DYRK1A Kinase DYRK1A->Abeta Promotes Cleavage DYRK1A->Tau Phosphorylates EHT5372 This compound EHT5372->DYRK1A Inhibits

Caption: Mechanism of this compound Action

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases, demonstrating its potency and selectivity.

KinaseIC50 (nM)[1][5]
DYRK1A0.22
DYRK1B0.28
DYRK210.8
DYRK393.2
CLK122.8
CLK288.8
CLK459.0
GSK-3α7.44
GSK-3β221

Experimental Protocol: In Vitro Kinase Assay for this compound

This protocol outlines a general procedure for determining the IC50 of this compound against a target kinase, such as DYRK1A, using a luminescence-based assay that quantifies ATP consumption (e.g., ADP-Glo™ Kinase Assay).

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide peptide substrate (or other suitable substrate)

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO (for dissolving this compound)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • 96-well white, flat-bottom plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the this compound stock solution in kinase reaction buffer to create a range of concentrations for the assay. A vehicle control (DMSO without inhibitor) should also be prepared.

  • Kinase Reaction Setup:

    • Prepare a master mix containing the DYRK1A kinase and the DYRKtide substrate in the kinase reaction buffer.

    • To each well of a 96-well plate, add 5 µL of the serially diluted this compound or vehicle control.

    • Add 10 µL of the kinase/substrate master mix to each well.

    • Include a "no kinase" control by adding 10 µL of the substrate in kinase reaction buffer without the enzyme.

  • Initiation of Kinase Reaction:

    • Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be near the Km value for DYRK1A.

    • The final reaction volume will be 25 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Equilibrate the plate to room temperature.

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 to 60 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate-reading luminometer.

    • Subtract the "no kinase" control background from all other readings.

    • Plot the luminescence signal against the logarithm of the this compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

In_Vitro_Kinase_Assay_Workflow cluster_workflow Experimental Workflow prep 1. Prepare Reagents (this compound dilutions, Kinase/Substrate Mix, ATP) setup 2. Set Up Reaction Plate (Add inhibitor, kinase/substrate) prep->setup initiate 3. Initiate Reaction (Add ATP and incubate) setup->initiate stop_detect 4. Stop Reaction & Detect ADP (Add ADP-Glo™ Reagents) initiate->stop_detect read 5. Read Luminescence stop_detect->read analyze 6. Data Analysis (Calculate IC50) read->analyze

Caption: In Vitro Kinase Assay Workflow

References

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

EHT 5372 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is a key enzyme implicated in the pathology of neurodegenerative diseases, particularly Alzheimer's disease, through its role in the hyperphosphorylation of Tau protein and the processing of Amyloid Precursor Protein (APP).[1][3][4] Inhibition of DYRK1A by this compound presents a promising therapeutic strategy to mitigate these pathological processes.[1][2] These application notes provide recommended concentrations and detailed protocols for utilizing this compound in various cell-based assays to investigate its effects on cell viability, Tau phosphorylation, Amyloid-β (Aβ) production, and α-synuclein aggregation.

Data Presentation

The following table summarizes the quantitative data for this compound in various assays, providing a reference for determining appropriate experimental concentrations.

Target/Assay Parameter Value Cell Line/System Reference
DYRK1AIC500.22 nMBiochemical Assay[1][2][5]
DYRK1BIC500.28 nMBiochemical Assay[5]
GSK-3αIC507.44 nMBiochemical Assay[5]
GSK-3βIC50221 nMBiochemical Assay[5]
CLK1IC5022.8 nMBiochemical Assay[5]
pS396-Tau ReductionIC501.7 µMHEK293 cells[5]
Aβ Production ReductionIC501.06 µMNot Specified[5]
Cell ViabilityEffective Concentration0.1 - 10 µMHEK293 cells[5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of DYRK1A and a general experimental workflow for testing this compound in cell-based assays.

DYRK1A_Signaling_Pathway cluster_0 This compound Inhibition cluster_1 DYRK1A Kinase Activity cluster_2 Pathological Substrates cluster_3 Downstream Pathology EHT5372 This compound DYRK1A DYRK1A EHT5372->DYRK1A Inhibits Tau Tau DYRK1A->Tau Phosphorylates APP APP DYRK1A->APP Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau Leads to Abeta Aβ Production APP->Abeta Processing leads to NFTs Neurofibrillary Tangles pTau->NFTs Aggregates into Plaques Amyloid Plaques Abeta->Plaques Aggregates into

DYRK1A signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_assays Perform Cell-Based Assays start Start: Cell Culture Preparation seed Seed cells in multi-well plates start->seed treat Treat cells with varying concentrations of this compound seed->treat incubate Incubate for a defined period (e.g., 24-72 hours) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability western Western Blot (p-Tau/Total Tau) incubate->western elisa ELISA (Aβ levels) incubate->elisa aggregation α-Synuclein Aggregation (Thioflavin T) incubate->aggregation analyze Data Acquisition and Analysis viability->analyze western->analyze elisa->analyze aggregation->analyze results Results Interpretation and Conclusion analyze->results

General experimental workflow for this compound cell-based assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is to assess the cytotoxicity of this compound.

Materials:

  • Cells (e.g., HEK293, SH-SY5Y)

  • Complete culture medium

  • 96-well plates

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm absorbance)

Procedure:

  • Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[6]

  • Prepare serial dilutions of this compound in complete culture medium. Recommended concentration range: 0.1 µM to 100 µM. Include a vehicle control (DMSO).

  • Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

  • Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Add 100 µL of solubilization solution to each well and incubate for at least 2 hours at 37°C to dissolve the formazan (B1609692) crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for Tau Phosphorylation

This protocol is to determine the effect of this compound on Tau phosphorylation.

Materials:

  • Cells (e.g., HEK293T transfected with Tau, or neuronal cells)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-Tau (e.g., pS396), anti-total-Tau, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and treat with this compound (recommended concentrations: 0.1, 1, 10 µM) or vehicle for 24 hours.

  • Lyse the cells and determine protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify band intensities.

  • Normalize phosphorylated Tau levels to total Tau and the loading control.

Aβ Production Assay (ELISA)

This protocol is to measure the effect of this compound on Aβ42 production.

Materials:

  • Cells overexpressing APP (e.g., CHO-APP or HEK-APP)

  • This compound

  • Aβ42 ELISA kit

  • Plate reader

Procedure:

  • Seed cells and allow them to adhere.

  • Treat cells with various concentrations of this compound (recommended range: 0.1 µM to 10 µM) or vehicle for 24-48 hours.

  • Collect the cell culture supernatant.

  • Perform the Aβ42 ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the antibody-coated plate.

    • Incubating with a detection antibody.

    • Adding a substrate to develop color.

    • Stopping the reaction and reading the absorbance.

  • Calculate the concentration of Aβ42 in each sample based on the standard curve.

α-Synuclein Aggregation Assay (Thioflavin T Assay)

This in vitro assay assesses the effect of this compound on α-synuclein fibril formation.

Materials:

  • Recombinant human α-synuclein monomer

  • Thioflavin T (ThT) stock solution (1 mM in dH2O, freshly prepared and filtered)

  • PBS (pH 7.4)

  • 96-well black, clear-bottom plates

  • This compound

  • Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)[1][5]

Procedure:

  • Prepare a reaction mixture containing α-synuclein monomer (e.g., 50-100 µM), ThT (final concentration 25 µM), and varying concentrations of this compound in PBS.[1]

  • Pipette the reaction mixtures into the wells of the 96-well plate.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with continuous shaking in a plate reader.

  • Measure the ThT fluorescence intensity at regular intervals (e.g., every 30-60 minutes) for up to 72 hours.

  • Plot the fluorescence intensity against time to generate aggregation curves.

  • Analyze the lag time and the maximum fluorescence intensity to determine the effect of this compound on α-synuclein aggregation kinetics.

References

EHT 5372: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EHT 5372 is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is a key kinase implicated in the pathology of Alzheimer's disease, contributing to both the hyperphosphorylation of Tau protein and the processing of amyloid precursor protein (APP), which leads to the formation of amyloid-β (Aβ) plaques.[1][3][4] Inhibition of DYRK1A by this compound presents a promising therapeutic strategy for Alzheimer's disease and other tauopathies.[1][2] This document provides detailed information on the solubility of this compound, protocols for its preparation for in vitro and in vivo experiments, and an overview of the signaling pathway it modulates.

Data Presentation

This compound Solubility

The solubility of this compound in common laboratory solvents is summarized below. It is important to note that for many small molecule kinase inhibitors, aqueous solubility is limited.

SolventConcentrationMethod
DMSO6.25 mg/mL (15.46 mM)Requires ultrasonic treatment and warming to 60°C.
EthanolSparingly solubleQuantitative data not readily available.
Water/Aqueous BufferSparingly solubleNot recommended for preparing stock solutions.

Note: The use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility.

Signaling Pathway Modulated by this compound

This compound exerts its effects by directly inhibiting the kinase activity of DYRK1A. In the context of Alzheimer's disease, DYRK1A is known to phosphorylate Tau protein at several sites, contributing to the formation of neurofibrillary tangles (NFTs).[3] Additionally, DYRK1A can phosphorylate amyloid precursor protein (APP), influencing its cleavage and promoting the production of amyloid-β peptides.[3] By inhibiting DYRK1A, this compound can reduce both Tau hyperphosphorylation and Aβ production.[1][5]

EHT5372_Signaling_Pathway cluster_0 This compound Action cluster_1 Alzheimer's Disease Pathology This compound This compound DYRK1A DYRK1A This compound->DYRK1A Tau Tau DYRK1A->Tau phosphorylates APP Amyloid Precursor Protein DYRK1A->APP phosphorylates p-Tau (Hyperphosphorylated) p-Tau (Hyperphosphorylated) Tau->p-Tau (Hyperphosphorylated) NFTs Neurofibrillary Tangles p-Tau (Hyperphosphorylated)->NFTs Aβ Peptides Amyloid-β Peptides APP->Aβ Peptides Aβ Plaques Amyloid-β Plaques Aβ Peptides->Aβ Plaques

Figure 1: this compound inhibits DYRK1A, reducing Tau phosphorylation and Aβ production.

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, which is suitable for long-term storage and subsequent dilution for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Ultrasonic bath

Procedure:

  • Calculate the required amount of this compound and DMSO to achieve a final concentration of 10 mM. (Molecular Weight of this compound: ~404.27 g/mol )

  • Weigh the this compound powder and place it in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Incubate the tube in a 60°C water bath or heat block for 10-15 minutes to aid dissolution.

  • Place the tube in an ultrasonic bath for 15-30 minutes until the solution is clear and all solid has dissolved.

  • Allow the solution to cool to room temperature.

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Preparation of Working Solutions for In Vitro Experiments

This protocol outlines the dilution of the DMSO stock solution into cell culture medium for treating cells in culture.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed, sterile cell culture medium appropriate for your cell line

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment.

  • It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium as the highest concentration of this compound used.

  • Add the prepared working solutions to your cell cultures and incubate for the desired duration.

InVitro_Workflow cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso vortex Vortex add_dmso->vortex heat Heat to 60°C vortex->heat sonicate Sonicate heat->sonicate stock 10 mM Stock in DMSO sonicate->stock thaw Thaw Stock stock->thaw dilute Serial Dilution in Culture Medium thaw->dilute treat Treat Cells dilute->treat control Prepare Vehicle Control (DMSO in Medium) control->treat

Figure 2: Workflow for preparing this compound solutions for in vitro experiments.
Preparation of Formulation for In Vivo Experiments (General Protocol)

This compound is sparingly soluble in aqueous solutions, which presents a challenge for in vivo administration. This general protocol provides a starting point for developing a suitable formulation for oral gavage in animal models. Note: This is a general guideline, and the specific formulation may require optimization for your animal model and experimental design.

Commonly Used Vehicles for Poorly Soluble Compounds:

  • Corn oil

  • 0.5% (w/v) Carboxymethylcellulose (CMC) in water

  • 10% Tween® 80 in saline

  • 20% Captisol® in water

Example Formulation Protocol (using Tween® 80 and saline):

  • Weigh the required amount of this compound.

  • In a sterile tube, add a small volume of Tween® 80 to the this compound powder to create a paste.

  • Gradually add sterile saline to the paste while vortexing or sonicating to form a homogenous suspension.

  • The final concentration of Tween® 80 should be kept as low as possible while ensuring the compound remains in suspension.

  • It is essential to prepare a vehicle control containing the same concentration of Tween® 80 in saline.

  • The formulation should be prepared fresh daily and administered immediately to prevent the compound from settling out of suspension.

Conclusion

This compound is a valuable research tool for investigating the role of DYRK1A in Alzheimer's disease and related neurodegenerative disorders. Proper handling, preparation, and administration of this compound are critical for obtaining reliable and reproducible experimental results. The protocols and information provided in this document serve as a comprehensive guide for researchers utilizing this compound in their studies.

References

Application Notes and Protocols for Preclinical Evaluation of EHT 5372 in Alzheimer's Disease Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of late 2025, publicly available scientific literature does not contain detailed preclinical studies of EHT 5372 in mouse models of Alzheimer's Disease (AD). The following application notes and protocols are a proposed framework based on the known in vitro activity of this compound and established methodologies for evaluating other DYRK1A inhibitors in AD mouse models. These protocols should be adapted and optimized based on further research and preliminary in vivo pharmacokinetic and tolerability studies.

Introduction

This compound is a potent and highly selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is a key kinase implicated in the pathology of Alzheimer's Disease (AD) as it phosphorylates both Tau protein and the amyloid precursor protein (APP), contributing to the formation of neurofibrillary tangles (NFTs) and amyloid-β (Aβ) plaques, the two major hallmarks of AD.[1] In vitro studies have demonstrated that this compound effectively inhibits DYRK1A, leading to a reduction in Tau phosphorylation at multiple AD-relevant sites and a decrease in Aβ production.[1][2][3] These promising preclinical findings warrant the investigation of this compound's therapeutic potential in vivo using established mouse models of AD.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and execute preclinical studies to evaluate the efficacy of this compound in AD mouse models.

Mechanism of Action: DYRK1A Inhibition in AD

DYRK1A is a central player in the pathological cascade of AD. It directly phosphorylates Tau protein on several serine and threonine residues, which promotes its detachment from microtubules and subsequent aggregation into NFTs. Additionally, DYRK1A phosphorylates APP, which can influence its processing and lead to increased production of amyloidogenic Aβ peptides. By inhibiting DYRK1A, this compound is hypothesized to mitigate both Tau and amyloid pathologies.

DYRK1A_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects in AD Gene Expression Gene Expression Protein Synthesis Protein Synthesis Gene Expression->Protein Synthesis DYRK1A_inactive DYRK1A_inactive Protein Synthesis->DYRK1A_inactive Autophosphorylation Autophosphorylation DYRK1A_active Active DYRK1A DYRK1A_inactive->DYRK1A_active Tyr Autophosphorylation Tau Tau DYRK1A_active->Tau Phosphorylation APP Amyloid Precursor Protein DYRK1A_active->APP Phosphorylation pTau Hyperphosphorylated Tau Tau->pTau Abeta Amyloid-β Production APP->Abeta NFTs Neurofibrillary Tangles pTau->NFTs Neuronal Dysfunction Neuronal Dysfunction NFTs->Neuronal Dysfunction Plaques Amyloid Plaques Abeta->Plaques Plaques->Neuronal Dysfunction EHT_5372 This compound EHT_5372->DYRK1A_active Inhibition

Caption: Proposed signaling pathway of this compound in Alzheimer's Disease.

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of expected quantitative data from preclinical studies of this compound in an AD mouse model, such as the 3xTg-AD or 5xFAD mouse. The data is structured for easy comparison between treatment groups.

Table 1: Effect of this compound on Cognitive Performance in 3xTg-AD Mice

Treatment GroupMorris Water Maze (Escape Latency, seconds)Y-Maze (% Alternation)Novel Object Recognition (Recognition Index)
Wild-Type (WT) + Vehicle20 ± 575 ± 50.7 ± 0.1
3xTg-AD + Vehicle50 ± 1050 ± 80.5 ± 0.1
3xTg-AD + this compound (Low Dose)40 ± 860 ± 70.6 ± 0.1
3xTg-AD + this compound (High Dose)25 ± 670 ± 60.65 ± 0.1

Table 2: Effect of this compound on AD Neuropathology in 3xTg-AD Mice Brains

Treatment GroupAβ Plaque Load (%) (Thioflavin S Staining)Soluble Aβ42 Levels (pg/mg protein)Insoluble Aβ42 Levels (pg/mg protein)Phospho-Tau (AT8) Levels (Arbitrary Units)
Wild-Type (WT) + Vehicle0100 ± 2050 ± 100.1 ± 0.05
3xTg-AD + Vehicle15 ± 3500 ± 801000 ± 1501.0 ± 0.2
3xTg-AD + this compound (Low Dose)10 ± 2350 ± 60700 ± 1200.6 ± 0.15
3xTg-AD + this compound (High Dose)5 ± 1200 ± 40400 ± 800.3 ± 0.1

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound in AD mouse models.

Experimental Workflow

Experimental_Workflow Start Start Animal_Model Select AD Mouse Model (e.g., 3xTg-AD, 5xFAD) Start->Animal_Model Grouping Randomize into Treatment Groups (Vehicle, this compound Doses) Animal_Model->Grouping Dosing Chronic Administration of this compound Grouping->Dosing Behavioral Behavioral Testing (MWM, Y-Maze, NOR) Dosing->Behavioral Tissue_Collection Tissue Collection (Brain, Blood) Behavioral->Tissue_Collection Biochemical Biochemical Analysis (ELISA, Western Blot) Tissue_Collection->Biochemical Histological Histological Analysis (IHC, Thioflavin S) Tissue_Collection->Histological Data_Analysis Data Analysis and Interpretation Biochemical->Data_Analysis Histological->Data_Analysis End End Data_Analysis->End

Caption: Proposed experimental workflow for this compound preclinical studies.
Animal Models

  • Model: 3xTg-AD or 5xFAD mice are recommended as they develop both amyloid and Tau pathologies.

  • Age: Treatment should be initiated at an age before or at the onset of robust pathology (e.g., 6 months for 3xTg-AD mice).

  • Sex: Both male and female mice should be included to assess for any sex-specific effects.

  • Housing: Mice should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

This compound Formulation and Administration
  • Formulation: this compound should be dissolved in a vehicle suitable for the chosen route of administration (e.g., 0.5% carboxymethylcellulose in sterile water for oral gavage).

  • Dosage: The optimal dose should be determined through preliminary pharmacokinetic and tolerability studies. Based on its high in vitro potency, a starting range of 1-10 mg/kg could be explored.

  • Administration: Oral gavage is a common and less stressful method for chronic daily administration. Intraperitoneal injection is another option.

  • Frequency: Daily administration for a period of 3-6 months is recommended to assess long-term effects on pathology and cognition.

Behavioral Testing

Behavioral tests should be conducted during the last month of treatment.

  • Morris Water Maze (MWM):

    • Apparatus: A circular pool (120 cm diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface.

    • Procedure: Mice are trained for 5 consecutive days (4 trials per day) to find the hidden platform. The starting position is varied for each trial.

    • Probe Trial: On day 6, the platform is removed, and mice are allowed to swim for 60 seconds.

    • Data Collection: Escape latency, path length, and time spent in the target quadrant are recorded using a video tracking system.

  • Y-Maze:

    • Apparatus: A three-arm maze with arms of equal length.

    • Procedure: Mice are placed in the center of the maze and allowed to explore freely for 8 minutes.

    • Data Collection: The sequence of arm entries is recorded. A spontaneous alternation is defined as successive entries into the three different arms. The percentage of alternations is calculated.

  • Novel Object Recognition (NOR):

    • Apparatus: An open-field arena.

    • Procedure:

      • Habituation: Mice are allowed to explore the empty arena for 10 minutes.

      • Training: Two identical objects are placed in the arena, and mice are allowed to explore for 10 minutes.

      • Testing: One of the familiar objects is replaced with a novel object, and mice are allowed to explore for 5 minutes.

    • Data Collection: The time spent exploring each object is recorded. The recognition index is calculated as the time spent with the novel object divided by the total time spent with both objects.

Tissue Collection and Processing
  • Following the final behavioral test, mice are anesthetized and transcardially perfused with ice-cold phosphate-buffered saline (PBS).

  • The brain is rapidly excised. One hemisphere is fixed in 4% paraformaldehyde for histological analysis, and the other is dissected (hippocampus, cortex), snap-frozen in liquid nitrogen, and stored at -80°C for biochemical analysis.

Biochemical Analysis
  • ELISA for Aβ Levels:

    • Brain tissue is homogenized in extraction buffers to separate soluble and insoluble fractions.

    • Commercially available ELISA kits are used to quantify the levels of Aβ40 and Aβ42 in both fractions.

    • Results are normalized to the total protein concentration of the homogenate.

  • Western Blot for Tau Phosphorylation:

    • Brain homogenates are prepared in lysis buffer containing phosphatase and protease inhibitors.

    • Protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • Membranes are probed with primary antibodies specific for total Tau (e.g., Tau-5) and various phospho-Tau epitopes (e.g., AT8 for pSer202/Thr205, PHF-1 for pSer396/404).

    • Blots are then incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) system.

    • Band intensities are quantified, and phospho-Tau levels are normalized to total Tau levels.

Histological Analysis
  • Immunohistochemistry (IHC) for Aβ Plaques and Phospho-Tau:

    • Paraffin-embedded brain sections are deparaffinized and rehydrated.

    • Antigen retrieval is performed.

    • Sections are incubated with primary antibodies against Aβ (e.g., 6E10) or phospho-Tau (e.g., AT8).

    • Sections are then incubated with biotinylated secondary antibodies followed by an avidin-biotin-peroxidase complex.

    • The signal is developed using a chromogen such as diaminobenzidine (DAB).

    • Sections are counterstained, dehydrated, and mounted.

  • Thioflavin S Staining for Fibrillar Aβ Plaques:

    • Brain sections are incubated in a Thioflavin S solution.

    • Sections are differentiated in ethanol (B145695) and mounted with a fluorescent mounting medium.

    • Plaques are visualized using a fluorescence microscope.

  • Image Analysis:

    • Stained sections are imaged, and the plaque load or the number of phospho-Tau positive neurons is quantified using image analysis software (e.g., ImageJ).

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound in mouse models of Alzheimer's Disease. By systematically assessing the impact of this compound on cognitive function and the underlying neuropathology, researchers can gain crucial insights into its therapeutic potential. It is imperative to reiterate that these are proposed protocols and require optimization based on the specific characteristics of this compound revealed in forthcoming in vivo studies. Successful preclinical evaluation will be a critical step in advancing this compound as a potential disease-modifying therapy for Alzheimer's Disease.

References

EHT 5372 Administration for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the in vivo administration of EHT 5372, a potent and selective inhibitor of Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). While extensive in vitro data highlights the therapeutic potential of this compound in neurodegenerative diseases such as Alzheimer's, comprehensive in vivo administration protocols for this specific compound are not widely published. The following protocols and data are therefore based on established methodologies for similar kinase inhibitors and published research on other DYRK1A inhibitors, providing a robust framework for preclinical investigation.

Mechanism of Action and Signaling Pathway

This compound is a highly selective inhibitor of DYRK family kinases, with a particularly high potency for DYRK1A.[1] DYRK1A is a crucial kinase implicated in the pathology of Alzheimer's disease through its role in the phosphorylation of Tau protein and Amyloid Precursor Protein (APP). Inhibition of DYRK1A by this compound has been shown in vitro to reduce Tau phosphorylation at multiple sites relevant to Alzheimer's disease and to decrease the production of amyloid-β (Aβ) peptides.[1]

DYRK1A_Pathway cluster_0 Upstream Regulation cluster_1 DYRK1A Kinase cluster_2 Downstream Pathological Events Genetic Factors (e.g., Trisomy 21) Genetic Factors (e.g., Trisomy 21) DYRK1A DYRK1A Genetic Factors (e.g., Trisomy 21)->DYRK1A Overexpression Tau Tau Protein DYRK1A->Tau Phosphorylation APP Amyloid Precursor Protein (APP) DYRK1A->APP Phosphorylation pTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->pTau Abeta Amyloid-β (Aβ) Plaques APP->Abeta EHT5372 This compound EHT5372->DYRK1A Inhibition

DYRK1A signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound and provide a proposed dosing regimen for in vivo studies based on data from other DYRK1A inhibitors.

Table 1: In Vitro Inhibitory Activity of this compound

Target KinaseIC50 (nM)
DYRK1A0.22
DYRK1B0.28
DYRK210.8
DYRK393.2
CLK122.8
CLK288.8
CLK459.0
GSK-3α7.44
GSK-3β221

Data sourced from MedChemExpress.

Table 2: Proposed In Vivo Dosing and Administration for this compound (Hypothetical)

ParameterProposed ProtocolRationale / Reference
Animal Model Transgenic mice (e.g., APP/PS1, 3xTg-AD, Ts65Dn)Models exhibiting Alzheimer's-like pathology or DYRK1A overexpression are relevant.
Route of Admin. Intraperitoneal (IP) Injection or Oral Gavage (PO)Common routes for preclinical studies of kinase inhibitors. IP injection of a DYRK1A inhibitor has been documented.
Dosage Range 1 - 30 mg/kg/dayBased on effective doses of other DYRK1A inhibitors in mouse models. Dose-response studies are recommended.
Vehicle 10% DMSO, 40% PEG300, 5% Tween-80, 45% SalineA common vehicle for poorly water-soluble compounds for in vivo use.
Dosing Frequency Once dailyA typical frequency for chronic studies.
Treatment Duration 4 - 8 weeksSufficient duration to observe effects on pathology and behavior in Alzheimer's disease models.

Experimental Protocols

The following are detailed, proposed protocols for the in vivo administration and evaluation of this compound. Note: These protocols are illustrative and should be adapted based on specific experimental goals and institutional guidelines.

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

Objective: To prepare a stable and injectable formulation of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile, light-protected microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate Required Amounts: Based on the desired final concentration and volume, calculate the mass of this compound and the volume of each vehicle component.

  • Dissolve this compound in DMSO: In a sterile tube, add the calculated amount of this compound powder. Add 10% of the final volume as DMSO. Vortex thoroughly until the compound is completely dissolved.

  • Add PEG300: Add 40% of the final volume as PEG300 to the DMSO solution. Vortex until the solution is clear and homogenous.

  • Add Tween-80: Add 5% of the final volume as Tween-80. Vortex thoroughly.

  • Add Saline/PBS: Slowly add the remaining 45% of the final volume as sterile saline or PBS while vortexing to prevent precipitation.

  • Final Mixing: Continue to vortex or sonicate briefly to ensure a uniform suspension.

  • Storage: Prepare the formulation fresh on the day of use. If short-term storage is necessary, protect from light and store at 4°C. Before use, warm to room temperature and vortex to ensure homogeneity.

Formulation_Workflow start Start: Calculate Amounts dissolve 1. Dissolve this compound in 10% DMSO start->dissolve add_peg 2. Add 40% PEG300 dissolve->add_peg add_tween 3. Add 5% Tween-80 add_peg->add_tween add_saline 4. Add 45% Saline/PBS add_tween->add_saline mix 5. Final Vortex/Sonication add_saline->mix end End: Ready for Injection mix->end

Workflow for preparing the this compound formulation.
Protocol 2: In Vivo Administration via Intraperitoneal (IP) Injection in Mice

Objective: To systemically deliver this compound to a mouse model.

Materials:

  • Prepared this compound formulation

  • Mouse model (e.g., APP/PS1)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • Animal scale

  • 70% Ethanol

Procedure:

  • Animal Preparation: Acclimatize animals to handling for several days prior to the experiment.

  • Dose Calculation: Weigh each mouse on the day of dosing to calculate the precise injection volume based on the desired mg/kg dose and the concentration of the this compound formulation.

  • Restraint: Gently restrain the mouse, exposing the abdomen. One common method is to hold the scruff of the neck and support the body.

  • Injection Site: Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.

  • Injection: Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no fluid is drawn into the syringe (indicating entry into an organ or blood vessel). Slowly inject the calculated volume of the this compound or vehicle control formulation into the peritoneal cavity.

  • Post-Injection Monitoring: Return the mouse to its cage and monitor for any immediate adverse reactions. Continue daily monitoring for the duration of the study.

Protocol 3: Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in mice.

Procedure:

  • Dosing: Administer a single dose of this compound to a cohort of mice via the intended route (e.g., IP or PO).

  • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or saphenous vein. At the final time point, collect terminal blood via cardiac puncture and harvest tissues of interest (e.g., brain).

  • Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.

  • Analysis: Analyze the concentration of this compound in plasma and brain homogenates using a validated analytical method such as LC-MS/MS.

  • Data Calculation: Calculate key PK parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and brain-to-plasma ratio.

Protocol 4: Efficacy Study in an Alzheimer's Disease Mouse Model

Objective: To evaluate the therapeutic efficacy of chronic this compound administration.

Procedure:

  • Group Allocation: Randomly assign aged Alzheimer's disease model mice (e.g., 9-month-old 3xTg-AD mice) to treatment groups (e.g., Vehicle, this compound low dose, this compound high dose).

  • Chronic Dosing: Administer the vehicle or this compound daily for 4-8 weeks.

  • Behavioral Testing: During the final weeks of treatment, conduct behavioral tests to assess cognitive function. A common test is the Morris Water Maze for spatial learning and memory.

  • Tissue Collection: At the end of the study, euthanize the mice and collect brain tissue.

  • Pharmacodynamic and Pathological Analysis:

    • Western Blot: Analyze brain lysates for levels of phosphorylated Tau, total Tau, APP, and Aβ to confirm target engagement and downstream effects.

    • Immunohistochemistry/ELISA: Quantify Aβ plaque burden and neuroinflammation markers in brain sections.

Efficacy_Study_Workflow start Start: Group Allocation dosing 1. Chronic Dosing (4-8 weeks) start->dosing behavior 2. Behavioral Testing (e.g., Morris Water Maze) dosing->behavior tissue 3. Tissue Collection (Brain) behavior->tissue analysis 4. PD and Pathological Analysis (Western Blot, IHC, ELISA) tissue->analysis end End: Data Interpretation analysis->end

Workflow for an in vivo efficacy study of this compound.

References

Measuring the Efficacy of EHT 5372 in Inhibiting DYRK1A Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a pivotal role in a variety of cellular processes, including neuronal development, cell proliferation, and apoptosis.[1][2] Dysregulation of DYRK1A activity has been implicated in several pathological conditions, most notably Alzheimer's disease and certain types of cancer.[3][4] EHT 5372 is a potent and selective inhibitor of DYRK1A, making it a valuable tool for studying the biological functions of this kinase and for the development of novel therapeutic strategies.[3][5]

This document provides detailed application notes and protocols for measuring the efficacy of this compound in inhibiting DYRK1A activity. It is intended for researchers, scientists, and drug development professionals working in the fields of neurodegenerative disease, oncology, and kinase inhibitor discovery.

Quantitative Data Summary

The inhibitory activity of this compound against DYRK1A and a panel of other kinases has been determined through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below for easy comparison.

KinaseThis compound IC50 (nM)
DYRK1A0.22
DYRK1B0.28
DYRK210.8
DYRK393.2
CLK122.8
CLK288.8
CLK459.0
GSK-3α7.44
GSK-3β221

Table 1: Inhibitory Activity of this compound against a Panel of Kinases. Data compiled from multiple sources.[5][6]

In cellular assays, this compound has been shown to dose-dependently reduce the phosphorylation of Tau at serine 396 (pS396-Tau) with an IC50 of 1.7 µM, while maintaining cell viability.[5] Furthermore, this compound reduces the production of amyloid-beta (Aβ) with an IC50 of 1.06 µM.[5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

DYRK1A_Signaling_Pathway cluster_0 Alzheimer's Disease Pathology cluster_1 DYRK1A Inhibition by this compound APP APP Abeta Aβ Production APP->Abeta cleavage Tau Tau pTau Hyperphosphorylated Tau (Neurofibrillary Tangles) Tau->pTau phosphorylation DYRK1A DYRK1A DYRK1A->APP phosphorylates DYRK1A->Tau phosphorylates EHT5372 This compound EHT5372->DYRK1A Experimental_Workflow cluster_0 In Vitro Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Studies biochemical_assay Biochemical Kinase Assay (e.g., ADP-Glo) ic50_determination IC50 Determination biochemical_assay->ic50_determination cell_culture Cell Culture (e.g., HEK293, SH-SY5Y) treatment Treatment with this compound cell_culture->treatment western_blot Western Blot (p-Tau, total Tau) treatment->western_blot elisa ELISA (Aβ levels) treatment->elisa animal_model Animal Model (e.g., Mouse model of AD) dosing Dosing with this compound animal_model->dosing pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) Analysis dosing->pk_pd behavioral_tests Behavioral Tests dosing->behavioral_tests

References

Troubleshooting & Optimization

Technical Support Center: Optimizing EHT 5372 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of EHT 5372 in experiments, ensuring efficacy while avoiding cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new experiment?

For initial experiments, it is advisable to perform a dose-response analysis to determine the optimal concentration for your specific cell line and experimental conditions. Based on existing data, a concentration range of 0.1 µM to 10 µM is a good starting point for assessing the biological activity of this compound. One study has shown that at concentrations up to 10 µM, cell viability is maintained at over 87%.[1] The half-maximal inhibitory concentration (IC50) for its primary target, DYRK1A, is 0.22 nM, indicating high potency.[2][3][4]

Q2: At what concentration does this compound become cytotoxic?

Published data indicates that this compound exhibits low cytotoxicity. In one study, cell viability remained above 87% at concentrations up to 10 µM after 24 hours of treatment.[1] However, cytotoxicity can be cell-type dependent. It is crucial to perform a cytotoxicity assay with your specific cell line to determine the precise cytotoxic concentration.

Q3: How can I determine the optimal, non-toxic concentration of this compound for my cell line?

To determine the optimal concentration, we recommend performing a dose-response experiment. This involves treating your cells with a range of this compound concentrations and then assessing both the desired biological effect (e.g., reduction in Tau phosphorylation) and cell viability in parallel. A concentration that provides a significant biological effect with minimal impact on cell viability is optimal.

Q4: What are the signs of cytotoxicity in my cell culture after treatment with this compound?

Visual signs of cytotoxicity under a microscope include changes in cell morphology (e.g., rounding, shrinking, detachment from the culture surface), a decrease in cell density, and an increase in floating dead cells or debris in the culture medium. For quantitative assessment, it is recommended to use standard cytotoxicity assays such as MTT, LDH, or apoptosis assays.

Q5: My cells are showing signs of toxicity even at low concentrations of this compound. What could be the issue?

If you observe unexpected cytotoxicity, consider the following:

  • Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells. Always include a vehicle control (cells treated with the solvent alone at the same concentration) in your experiments.

  • Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound.

  • Compound Stability: Ensure the compound has been stored correctly and has not degraded.

  • Contamination: Check your cell culture for any signs of biological contamination.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable biological effect Concentration is too low.Perform a dose-response experiment with a wider and higher range of concentrations.
Incubation time is too short.Increase the incubation time (e.g., 48 or 72 hours).
The cell line is not responsive.Verify the expression of DYRK1A in your cell line.
Compound has degraded.Use a fresh stock of this compound.
High cytotoxicity observed Concentration is too high.Lower the concentration range in your experiments.
Solvent concentration is toxic.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO).
Cell line is highly sensitive.Use a lower starting concentration and a narrower dose-response range.
High variability between replicates Inconsistent cell seeding.Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding.
"Edge effect" in multi-well plates.Avoid using the outer wells of the plate for treatment, or fill them with sterile PBS to maintain humidity.
Inaccurate pipetting of the compound.Calibrate pipettes regularly and ensure proper mixing of the compound in the media.

Quantitative Data Summary

The following table summarizes the known effective and cytotoxic concentrations of this compound from in vitro studies.

Parameter Concentration Cell Line/System Observation Reference
DYRK1A Inhibition (IC50) 0.22 nMBiochemical AssayPotent inhibition of the primary target kinase.[2][3][4]
Reduction of pS396-Tau (IC50) 1.7 µMNot specifiedDose-dependent reduction in Tau phosphorylation.[1]
Reduction of Aβ production (IC50) 1.06 µMNot specifiedDose-dependent reduction in amyloid-beta production.[1]
Cell Viability 0.1 - 10 µMNot specifiedCell viability remains over 87% after 24 hours.[1]

Experimental Protocols

MTT Assay for Cell Viability

This protocol measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Cells of interest

  • This compound

  • 96-well cell culture plates

  • Complete culture medium

  • LDH cytotoxicity assay kit

  • Plate reader

Procedure:

  • Seed cells into a 96-well plate and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and a vehicle control. Include wells for spontaneous LDH release (vehicle control) and maximum LDH release (lysis buffer provided in the kit).

  • Incubate for the desired duration.

  • Transfer the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture from the kit to each well according to the manufacturer's instructions.

  • Incubate at room temperature for the time specified in the kit protocol, protected from light.

  • Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Calculate the percentage of cytotoxicity based on the absorbance readings of the treated, spontaneous, and maximum release wells.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cells of interest

  • This compound

  • 6-well plates or culture tubes

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound for the desired time.

  • Harvest the cells (including floating cells) and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the cells by flow cytometry. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.

Visualizations

EHT5372_Signaling_Pathway cluster_0 Amyloidogenic Pathway cluster_1 Non-Amyloidogenic Pathway cluster_2 This compound Intervention APP APP beta_secretase β-secretase (BACE1) APP->beta_secretase cleavage gamma_secretase γ-secretase beta_secretase->gamma_secretase sAPPβ + CTFβ Abeta Aβ (Amyloid-β) gamma_secretase->Abeta Plaques Amyloid Plaques Abeta->Plaques APP2 APP alpha_secretase α-secretase APP2->alpha_secretase cleavage sAPPalpha sAPPα (Neuroprotective) alpha_secretase->sAPPalpha EHT5372 This compound DYRK1A DYRK1A EHT5372->DYRK1A Inhibits DYRK1A->APP Phosphorylates APP (promotes amyloidogenic pathway) Experimental_Workflow cluster_assays Parallel Assays start Start: Cell Seeding treatment Treat cells with a range of This compound concentrations (e.g., 0.1 - 20 µM) + Vehicle Control start->treatment incubation Incubate for desired duration (e.g., 24, 48, 72 hours) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT, LDH) incubation->viability_assay biological_assay Biological Activity Assay (e.g., Western Blot for p-Tau) incubation->biological_assay data_analysis Data Analysis: Determine IC50 for biological effect and CC50 for cytotoxicity viability_assay->data_analysis biological_assay->data_analysis optimization Select optimal concentration: Maximizes biological effect, Minimizes cytotoxicity data_analysis->optimization Troubleshooting_Logic start Start: Unexpected Experimental Outcome issue Identify the issue start->issue no_effect No Biological Effect issue->no_effect No Effect high_cytotoxicity High Cytotoxicity issue->high_cytotoxicity Toxicity high_variability High Variability issue->high_variability Variability check_conc Check Concentration: - Too low? - Perform wider dose-response no_effect->check_conc check_time Check Incubation Time: - Too short? - Increase duration no_effect->check_time check_cells Check Cell Line: - Unresponsive? - Verify target expression no_effect->check_cells check_conc_high Check Concentration: - Too high? - Lower dose range high_cytotoxicity->check_conc_high check_solvent Check Solvent Toxicity: - Run vehicle control high_cytotoxicity->check_solvent check_seeding Check Cell Seeding: - Uneven? - Improve technique high_variability->check_seeding check_pipetting Check Pipetting: - Inaccurate? - Calibrate pipettes high_variability->check_pipetting check_edge_effect Check for Edge Effect: - Avoid outer wells high_variability->check_edge_effect

References

Interpreting EHT 5372 dose-response curves in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using EHT 5372 in cellular assays.

Interpreting this compound Dose-Response Curves: Troubleshooting Guide & FAQs

This guide addresses common issues encountered when generating and interpreting dose-response curves for the DYRK1A/1B inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the IC50 value I'm seeing in my cellular assay higher than the reported biochemical IC50?

A1: It is common to observe a rightward shift in the dose-response curve (higher IC50) in cellular assays compared to biochemical assays.[1] Several factors can contribute to this discrepancy:

  • Cellular Permeability: The compound may have limited ability to cross the cell membrane and reach its intracellular target.

  • Compound Stability: this compound might be metabolized or degraded by cellular enzymes over the course of the experiment.

  • Protein Binding: The compound can bind to other cellular proteins or lipids, reducing the effective concentration available to inhibit DYRK1A.

  • Efflux Pumps: Cells may actively transport the compound out, lowering its intracellular concentration.

  • Assay Conditions: Differences in ATP concentration, substrate availability, and the presence of other cellular components can influence inhibitor potency.[1]

Q2: My dose-response curve is not a classic sigmoidal shape. What could be the reason?

A2: A non-sigmoidal dose-response curve can indicate several potential issues:

  • High Concentrations Leading to Off-Target Effects or Toxicity: At higher concentrations, this compound may inhibit other kinases or induce cellular stress, leading to a "U-shaped" or bell-shaped curve. It is crucial to assess cell viability in parallel with your functional assay.[2]

  • Solubility Issues: The compound may precipitate out of solution at higher concentrations, leading to a plateau or even a decrease in the observed effect. Ensure the compound is fully dissolved in your final assay medium.

  • Assay Interference: At high concentrations, the compound itself might interfere with the assay readout (e.g., absorbance, fluorescence). Running a compound-only control (without cells) can help identify such artifacts.

Q3: I'm observing significant cell death at higher concentrations of this compound. How can I mitigate this?

A3: While this compound has been shown to have good cell viability at concentrations up to 10 µM in some studies[2], cytotoxicity can be cell-type dependent.

  • Determine the Cytotoxic Concentration: Perform a dose-response experiment specifically measuring cell viability (e.g., using an MTT or CellTiter-Glo assay) to determine the concentration at which toxicity becomes a confounding factor.

  • Reduce Incubation Time: If the desired inhibitory effect occurs at a shorter time point, reducing the overall incubation time with the compound may minimize toxicity.

  • Optimize Serum Concentration: The presence of serum proteins can sometimes mitigate compound toxicity. Experiment with different serum concentrations in your assay medium.

Q4: The inhibitory effect of this compound seems to diminish over a longer incubation period. Why?

A4: The decrease in efficacy over time could be due to:

  • Compound Degradation: this compound may not be stable in your culture medium for extended periods.

  • Cellular Adaptation: Cells may upregulate compensatory signaling pathways to overcome the inhibition of DYRK1A.

  • Metabolism: The cells may metabolize the compound into a less active form. Consider a medium change with fresh compound for long-term experiments.

Quantitative Data Summary

The following tables summarize the reported in vitro and cellular activities of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
DYRK1A0.22[2][3][4][5]
DYRK1B0.28[2]
DYRK210.8[2]
DYRK393.2[2]
CLK122.8[2]
CLK288.8[2]
CLK459.0[2]
GSK-3α7.44[2]
GSK-3β221[2]

Table 2: Cellular Activity of this compound

Cellular EndpointCell LineIC50 (µM)Incubation Time
Reduction of pS396-Tau levelsNot specified1.7[2]24 hours
Reduction of Aβ productionNot specified1.06[2]Not specified

Experimental Protocols

Below are generalized methodologies for key experiments involving this compound.

1. Cellular Tau Phosphorylation Assay

  • Cell Culture: Plate cells (e.g., HEK293 cells transiently overexpressing both DYRK1A and Tau[5]) in appropriate growth medium and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in assay medium. Replace the growth medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for the desired time (e.g., 24 hours).[2]

  • Cell Lysis: Wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Quantification of Phospho-Tau: Use a phospho-specific ELISA kit (e.g., for pS396-Tau) or perform a Western blot analysis to determine the levels of phosphorylated Tau relative to total Tau or a loading control.

  • Data Analysis: Plot the percentage of inhibition of Tau phosphorylation against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50.

2. Cell Viability Assay

  • Cell Culture: Plate cells in a 96-well plate at a suitable density.

  • Compound Treatment: Treat the cells with a dose range of this compound, including a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate for the same duration as your primary functional assay (e.g., 24 hours).[2]

  • Viability Measurement: Use a commercially available cell viability reagent (e.g., MTT, resazurin, or an ATP-based assay like CellTiter-Glo). Follow the manufacturer's instructions.

  • Data Analysis: Normalize the data to the vehicle-treated cells (100% viability) and plot cell viability against the log concentration of this compound.

Visualizations

Signaling Pathway of this compound in Alzheimer's Disease Pathology

EHT5372_Mechanism cluster_upstream Upstream Pathology cluster_target Drug Target cluster_downstream Downstream Pathology APP Amyloid Precursor Protein (APP) Abeta Aβ Production APP->Abeta pTau Hyperphosphorylated Tau (pTau) Abeta->pTau Stimulates DYRK1A DYRK1A DYRK1A->Abeta Stimulates DYRK1A->pTau Phosphorylation Tau Tau Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs EHT5372 This compound EHT5372->DYRK1A Inhibition

Caption: Mechanism of this compound in inhibiting key pathological pathways in Alzheimer's Disease.

Experimental Workflow for Dose-Response Analysis

Dose_Response_Workflow cluster_assays Parallel Assays start Start: Seed Cells treatment Treat with this compound Dose Range & Vehicle start->treatment incubation Incubate (e.g., 24h) treatment->incubation functional_assay Functional Assay (e.g., pTau ELISA) incubation->functional_assay viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay analysis Data Analysis functional_assay->analysis viability_assay->analysis ic50 Determine IC50 (Functional Assay) analysis->ic50 cc50 Determine CC50 (Viability Assay) analysis->cc50 interpretation Interpret Results ic50->interpretation cc50->interpretation

Caption: Workflow for conducting and analyzing this compound dose-response experiments.

Troubleshooting Logic for Non-Ideal Dose-Response Curves

Troubleshooting_Logic start Observe Non-Ideal Dose-Response Curve check_viability Is there high toxicity at high concentrations? start->check_viability check_solubility Is the compound soluble at all concentrations? check_viability->check_solubility No solution_viability Solution: - Lower dose range - Reduce incubation time check_viability->solution_viability Yes check_assay_artifact Does the compound interfere with the assay readout? check_solubility->check_assay_artifact Yes solution_solubility Solution: - Check solvent compatibility - Use fresh dilutions check_solubility->solution_solubility No solution_artifact Solution: - Run compound-only control - Consider alternative assay check_assay_artifact->solution_artifact Yes

Caption: A logical guide for troubleshooting unexpected this compound dose-response curve shapes.

References

EHT 5372: Unraveling the Discrepancy Between Biochemical and Cellular Potency

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals utilizing the DYRK1A inhibitor EHT 5372, a common observation is the significant difference in its potency between biochemical assays and cell-based models. This technical guide provides a comprehensive overview of the potential reasons for this discrepancy, offering troubleshooting advice and detailed experimental protocols to help investigate and understand this phenomenon in your own experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound significantly less potent in my cell-based assay compared to its published biochemical IC50?

A1: This is an expected observation for many small molecule inhibitors when transitioning from a simplified, purified system to a complex cellular environment. The biochemical IC50 of this compound for DYRK1A is a potent 0.22 nM.[1][2][3][4] However, in cellular assays, its effective concentration is in the micromolar range (e.g., IC50 of 1.7 µM for reducing phospho-Tau levels)[1]. This drop in potency can be attributed to a combination of factors including, but not limited to, cell permeability, intracellular target engagement, and compound stability.[5]

Q2: What are the primary factors that can contribute to the lower cellular potency of this compound?

A2: Several key factors can influence the apparent potency of a compound in a cellular context:

  • Cell Permeability: The ability of this compound to cross the cell membrane and reach its intracellular target, DYRK1A, is a critical determinant of its cellular activity.[6]

  • Intracellular ATP Concentration: Biochemical kinase assays are often performed at ATP concentrations significantly lower than the millimolar levels found within cells. As an ATP-competitive inhibitor, the high intracellular ATP concentration can outcompete this compound for binding to DYRK1A, leading to a requirement for higher compound concentrations to achieve the same level of inhibition.[7]

  • Compound Efflux: Cells express various efflux pumps (e.g., P-glycoprotein) that can actively transport foreign compounds out of the cell, thereby reducing the intracellular concentration of this compound.

  • Compound Metabolism: Cellular enzymes may metabolize this compound into less active or inactive forms.

  • Protein Binding: this compound may bind to other intracellular proteins or proteins in the cell culture medium, reducing the free fraction available to interact with DYRK1A.

  • Compound Stability and Solubility: The stability and solubility of this compound in cell culture media over the course of the experiment can affect its effective concentration.[5]

Q3: How can I experimentally determine the reasons for the potency difference in my specific cellular model?

A3: A systematic approach involving several key experiments can help elucidate the reasons for the observed potency discrepancy. This includes assessing cell permeability, investigating the effect of ATP competition, and evaluating the impact of efflux pumps and metabolism. Detailed protocols for these experiments are provided in the Troubleshooting Guides section.

Troubleshooting Guides

Guide 1: Assessing Cell Permeability and Intracellular Accumulation

A primary reason for lower cellular potency is the inability of the compound to efficiently reach its intracellular target.

Experimental Workflow:

A Perform Caco-2 Permeability Assay C Analyze Results A->C B Measure Intracellular Compound Concentration B->C D Low Permeability (Papp < 1 x 10^-6 cm/s) C->D Poor E High Permeability (Papp > 1 x 10^-6 cm/s) C->E Good F Low Intracellular Concentration C->F Low G Sufficient Intracellular Concentration C->G Sufficient H Consider Prodrug or Formulation Strategies D->H J Investigate ATP Competition and Target Engagement E->J I Investigate Efflux and Metabolism F->I G->J

Caption: Workflow for troubleshooting low cellular potency related to permeability.

Detailed Methodologies:

  • Caco-2 Permeability Assay: This assay is the gold standard for predicting intestinal absorption and general cell permeability of a compound. A detailed protocol is provided in the Experimental Protocols section. A low apparent permeability coefficient (Papp) suggests that poor membrane translocation is a major contributor to the reduced cellular potency.

Guide 2: Investigating the Role of Efflux Pumps

Active efflux of this compound from the cells can significantly lower its intracellular concentration.

Experimental Approach:

  • Select appropriate efflux pump inhibitors: Use well-characterized inhibitors for common transporters like P-glycoprotein (e.g., Verapamil) and BCRP (e.g., Ko143).

  • Co-treatment experiment: Perform your cellular assay (e.g., Tau phosphorylation) with this compound in the presence and absence of the efflux pump inhibitor.

  • Analyze the dose-response curve: A significant leftward shift in the IC50 of this compound in the presence of an efflux pump inhibitor indicates that the compound is a substrate for that transporter.

A Cellular Assay with This compound alone C Compare IC50 values A->C B Cellular Assay with This compound + Efflux Inhibitor B->C D No significant shift in IC50 C->D E Significant leftward shift in IC50 C->E F Efflux is not a major factor D->F G This compound is a substrate of the inhibited efflux pump E->G

Caption: Logic diagram for investigating the involvement of efflux pumps.

Quantitative Data Summary

ParameterAssay TypeValueReference
IC50 vs. DYRK1A Biochemical0.22 nM[1][2][3][4]
IC50 vs. pS396-Tau Cellular (HEK293)1.7 µM[1]
IC50 vs. Aβ production Cellular1.06 µM[1]

Signaling Pathway

DYRK1A is a key kinase involved in Alzheimer's disease pathology through its phosphorylation of Tau and its role in amyloid precursor protein (APP) processing.

cluster_0 Cellular Environment DYRK1A DYRK1A Tau Tau DYRK1A->Tau Phosphorylation APP APP DYRK1A->APP Modulates Processing pTau Phospho-Tau Tau->pTau NFT Neurofibrillary Tangles pTau->NFT Abeta Aβ Production APP->Abeta Plaques Amyloid Plaques Abeta->Plaques EHT5372 This compound EHT5372->DYRK1A Inhibition

Caption: Simplified signaling pathway of DYRK1A in Alzheimer's disease pathology and the point of intervention for this compound.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) of this compound.

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell inserts (e.g., 12-well, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)

  • Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Lucifer yellow solution (for monolayer integrity check)

  • LC-MS/MS system for compound quantification

Method:

  • Cell Seeding: Seed Caco-2 cells onto the apical side of the Transwell inserts at a density of approximately 6 x 10^4 cells/cm².

  • Cell Culture and Differentiation: Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for monolayer formation and differentiation.

  • Monolayer Integrity Test: Before the experiment, measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. Additionally, perform a Lucifer yellow permeability assay.

  • Permeability Assay (Apical to Basolateral): a. Wash the monolayer with pre-warmed HBSS. b. Add HBSS containing this compound (e.g., 10 µM) to the apical chamber. c. Add fresh HBSS to the basolateral chamber. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical chamber at the end of the experiment.

  • Permeability Assay (Basolateral to Apical): Perform the reverse experiment to assess active efflux.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Papp Calculation: Calculate the Papp value using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Protocol 2: Cellular Tau Phosphorylation Assay (Western Blot)

Objective: To measure the effect of this compound on Tau phosphorylation in a cellular context.

Materials:

  • HEK293 cells stably or transiently expressing human Tau (e.g., Tau441)

  • Cell culture medium and supplements

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-phospho-Tau (e.g., AT8 for pSer202/pThr205, or pS396), anti-total-Tau, and anti-loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Method:

  • Cell Seeding: Seed HEK293-Tau cells in a multi-well plate at a density that will result in 70-80% confluency at the time of lysis.

  • Compound Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 30 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies. f. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for phospho-Tau, total Tau, and the loading control. Normalize the phospho-Tau signal to total Tau and the loading control. Plot the normalized data against the this compound concentration to determine the IC50.

References

Addressing EHT 5372 off-target effects in experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing experiments and troubleshooting potential issues related to the use of EHT 5372, a potent inhibitor of DYRK family kinases.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges and questions that may arise during experiments with this compound, with a focus on its off-target effects.

Q1: I'm observing a phenotype in my cellular assay at a concentration of this compound that is significantly higher than its IC50 for DYRK1A. Could this be an off-target effect?

A1: Yes, it is highly probable. This compound is a potent inhibitor of DYRK1A and DYRK1B with sub-nanomolar IC50 values.[1] However, at higher concentrations, it can inhibit other kinases. For instance, its IC50 for GSK-3α is 7.44 nM and for GSK-3β is 221 nM.[1] If your observed phenotype is consistent with the inhibition of these or other less sensitive kinases, you may be seeing an off-target effect. It is crucial to perform a dose-response experiment to determine the concentration at which this compound elicits its effect in your specific model.[2]

Q2: My experimental results with this compound are inconsistent. What could be the cause?

A2: Inconsistent results can stem from several factors related to the inhibitor's stability and handling. Ensure that your stock solutions are prepared and stored correctly. For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years.[1] In solvent, it can be stored at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation upon thawing.[3] Always prepare fresh dilutions from your stock for each experiment. Additionally, ensure the final concentration of the solvent (e.g., DMSO) in your experimental medium is low (typically <0.5%) to avoid solvent-induced artifacts.[4]

Q3: How can I confirm that the observed effect of this compound in my experiment is due to the inhibition of DYRK1A and not an off-target?

A3: To validate that the observed phenotype is an on-target effect of DYRK1A inhibition, a multi-pronged approach is recommended:[5]

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate DYRK1A expression.[5] The resulting phenotype should mimic the effect of this compound if the inhibitor is acting on-target.

  • Rescue Experiment: In a system where DYRK1A has been knocked down or out, introduce a version of DYRK1A that is resistant to this compound. If the inhibitor's effect is diminished or "rescued" by the resistant mutant, it provides strong evidence for an on-target mechanism.[5]

  • Orthogonal Assays: Confirm your findings using a different experimental approach or assay that measures a distinct outcome of DYRK1A inhibition.

Q4: I am not observing the expected decrease in Tau phosphorylation after treating my cells with this compound. What should I check?

A4: Several factors could contribute to this:

  • Suboptimal Inhibitor Concentration: The concentration of this compound may be too low to effectively inhibit DYRK1A in your specific cell line. Perform a dose-response experiment to determine the optimal concentration.

  • Insufficient Incubation Time: The inhibitor may require more time to exert its effect. Conduct a time-course experiment (e.g., 1, 6, 24 hours) to identify the optimal treatment duration.

  • Cellular Context: The role of DYRK1A in Tau phosphorylation can be cell-type specific. Ensure that DYRK1A is expressed and active in your cellular model and is a key kinase for the specific Tau phosphorylation site you are investigating.

  • Western Blotting Technique: When detecting phosphoproteins, it is crucial to use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of your target. Also, using 5% BSA in TBST for blocking is recommended over milk, as milk contains the phosphoprotein casein which can increase background.[6]

Quantitative Data Summary

The following tables summarize the in vitro potency of this compound against various kinases and its effects in cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Target KinaseIC50 (nM)
DYRK1A0.22[1]
DYRK1B0.28[1]
DYRK210.8[1]
DYRK393.2[1]
CLK122.8[1]
CLK288.8[1]
CLK459.0[1]
GSK-3α7.44[1]
GSK-3β221[1]

Table 2: Cellular Activity of this compound

Cellular EffectCell LineIC50 (µM)
Reduction of pS396-Tau levelsNot Specified1.7[1]
Reduction of Aβ productionNot Specified1.06[1]

Key Experimental Protocols

Below are detailed methodologies for key experiments to assess the on-target and off-target effects of this compound.

Protocol 1: Biochemical Kinase Assay for IC50 Determination

This protocol describes a generic luminescence-based kinase assay to determine the IC50 of this compound against a purified kinase.

Materials:

  • Purified recombinant kinase of interest

  • Kinase-specific peptide substrate

  • This compound stock solution (e.g., 10 mM in DMSO)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare this compound Serial Dilutions: Perform a serial dilution of this compound in the kinase reaction buffer. A 10-point, 3-fold dilution series starting from a high concentration (e.g., 10 µM) is recommended. Include a DMSO-only vehicle control.

  • Prepare Kinase-Substrate Mixture: In the kinase reaction buffer, prepare a solution containing the purified kinase and its substrate at their optimal concentrations (typically determined empirically).

  • Plate Setup: Add the kinase-substrate mixture to the wells of the microplate. Then, add the serially diluted this compound or vehicle control to the respective wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP to all wells. The final ATP concentration should ideally be close to the Km of the kinase.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection: Stop the reaction and measure the remaining ATP by adding the luminescent kinase assay reagent according to the manufacturer's instructions.

  • Measure Luminescence: After a brief incubation, measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the data with the vehicle control representing 100% kinase activity and a no-kinase control as 0% activity. Plot the normalized activity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phospho-Tau Analysis

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of Tau in a cellular context.

Materials:

  • Cell line of interest

  • This compound

  • Cell culture medium and reagents

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels, buffers, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-Tau specific and total Tau)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody against the specific phospho-Tau site overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, detect the signal using an ECL substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Tau.

Visualizations

DYRK1A Signaling Pathway in Tau Phosphorylation

DYRK1A_Tau_Pathway cluster_upstream Upstream Regulation cluster_core DYRK1A Activity cluster_downstream Downstream Effects Upstream Signals Upstream Signals DYRK1A DYRK1A Upstream Signals->DYRK1A Tau Tau DYRK1A->Tau Phosphorylates EHT5372 This compound EHT5372->DYRK1A Inhibits p-Tau Phospho-Tau Tau->p-Tau NFTs Neurofibrillary Tangles p-Tau->NFTs

Caption: this compound inhibits DYRK1A, preventing Tau phosphorylation.

Experimental Workflow for Troubleshooting Off-Target Effects

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_conclusion Conclusion cluster_outcome Outcome A Unexpected Phenotype Observed with this compound B Dose-Response Experiment A->B C Review Kinase Selectivity Profile A->C F On-Target Effect? B->F C->F D Use Structurally Unrelated Inhibitor D->F E Genetic Knockdown (siRNA/CRISPR) E->F G Confirmed On-Target F->G Yes H Likely Off-Target F->H No

Caption: A logical workflow to distinguish on-target vs. off-target effects.

References

How to control for EHT 5372 instability in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EHT 5372. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in long-term experiments, with a focus on controlling for potential instability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and highly selective inhibitor of the Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A).[1][2] DYRK1A is implicated in the pathology of Alzheimer's disease through its role in the phosphorylation of Tau protein and its contribution to the production of amyloid-beta (Aβ) peptides.[1][3][4][5] By inhibiting DYRK1A, this compound can reduce Tau phosphorylation and Aβ production, making it a valuable tool for research in neurodegenerative diseases.[2]

Q2: What are the common signs of this compound instability in my experiments?

A2: Instability of this compound in your experimental setup can manifest as:

  • Inconsistent results: High variability in data between replicate experiments or between different batches of the compound.

  • Loss of activity: A diminished or complete loss of the expected biological effect over the course of a long-term experiment.

  • Visual changes: Precipitation of the compound in your stock solution or culture medium, or a change in the color of the solution.

Q3: How should I prepare and store this compound to ensure maximum stability?

A3: Proper handling and storage are critical for maintaining the integrity of this compound.

  • Stock Solutions: Prepare a high-concentration stock solution in a suitable solvent such as DMSO.[6] Aliquot the stock solution into small, single-use vials to minimize freeze-thaw cycles.

  • Storage: For long-term storage, keep the solid compound and stock solutions at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[6]

  • Working Solutions: Prepare fresh working dilutions from the stock solution immediately before each experiment. Do not store diluted solutions of this compound in aqueous media for extended periods.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving potential instability issues with this compound in your long-term experiments.

Issue 1: Inconsistent or Weaker-Than-Expected Results
  • Possible Cause: Degradation of this compound in the cell culture medium.

    • Solution:

      • Replenish this compound Regularly: For long-term experiments (e.g., >24 hours), it is recommended to replace the cell culture medium with fresh medium containing this compound every 24-48 hours. This ensures a more consistent concentration of the active compound.

      • Optimize Experimental Conditions: Minimize exposure of your experimental setup to light by using amber-colored plates or covering them with foil. Maintain a stable pH and temperature in your incubator.

      • Perform a Stability Assessment: Conduct a time-course experiment to determine the stability of this compound in your specific cell culture medium and conditions (see Experimental Protocol 1).

  • Possible Cause: Suboptimal concentration of this compound.

    • Solution:

      • Perform a Dose-Response Curve: Determine the optimal concentration of this compound for your specific cell line and experimental endpoint.

      • Verify Stock Solution Integrity: If you suspect your stock solution has degraded, prepare a fresh stock and repeat the experiment.

Issue 2: Precipitation of this compound in Solution
  • Possible Cause: Poor solubility in the experimental medium.

    • Solution:

      • Check Final Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is as low as possible (typically <0.5%) to avoid precipitation and solvent-induced toxicity.

      • Sonication: Briefly sonicate the working solution before adding it to the cell culture to aid in dissolution.

      • Use of Pluronic F-68: For in vivo studies or challenging in vitro models, the use of a non-ionic surfactant like Pluronic F-68 can improve the solubility and stability of hydrophobic compounds.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationReference
Solid Powder-20°C2 years[7]
Stock Solution (in DMSO)-80°C6 months[6]
Stock Solution (in DMSO)-20°C1 month[6]
Stock Solution (in DMSO)4°C2 weeks[7]

Table 2: Factors Influencing Small Molecule Stability in Cell Culture

FactorPotential Impact on this compound StabilityMitigation Strategies
Temperature Increased temperature (e.g., 37°C in an incubator) can accelerate chemical degradation.Store stock solutions at -80°C or -20°C. For long-term experiments, replenish the medium with fresh compound periodically.
pH Quinazoline (B50416) derivatives can be susceptible to hydrolysis at non-neutral pH. The typical cell culture pH of 7.2-7.4 should be maintained.Use a well-buffered cell culture medium. Monitor the pH of the medium, especially in long-term cultures where cellular metabolism can cause acidification.
Light Photodegradation can occur with exposure to UV or even ambient light.Store stock solutions in amber vials. Protect cell culture plates from light by using foil or light-blocking plates.
Oxidation The quinazoline ring system may be susceptible to oxidation.Prepare fresh working solutions before use. Minimize the headspace in stock solution vials. For highly sensitive experiments, consider de-gassing the medium.
Media Components Components in the cell culture medium, such as serum proteins, could potentially interact with or degrade this compound.Perform stability tests in both serum-free and serum-containing media to assess the impact of serum. Be aware of potential interactions with other supplements in your medium.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Medium

Objective: To determine the rate of degradation of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Your specific cell culture medium (with and without serum, if applicable)

  • Sterile, low-protein-binding microcentrifuge tubes or a 96-well plate

  • Incubator (37°C, 5% CO₂)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spectrometry)

Methodology:

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare the working solution by diluting the stock solution in your cell culture medium to the final experimental concentration (e.g., 1 µM). Prepare separate solutions for medium with and without serum if you wish to test the effect of serum.

  • Timepoint 0: Immediately after preparation, take an aliquot of the working solution. This will serve as your 100% reference. Store it at -80°C until analysis.

  • Incubate the remaining working solution in a sterile container in a 37°C, 5% CO₂ incubator.

  • Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours). At each time point, take an aliquot and immediately store it at -80°C to halt any further degradation.

  • Analyze the samples using a validated HPLC method to quantify the remaining concentration of this compound at each time point.

  • Calculate the half-life (t½) of this compound in your specific medium by plotting the concentration versus time and fitting the data to an appropriate decay model.

Mandatory Visualization

DYRK1A_Signaling_Pathway cluster_0 Upstream Regulation cluster_1 DYRK1A Kinase cluster_2 Downstream Effects in Alzheimer's Disease Abeta_Oligomers Aβ Oligomers DYRK1A DYRK1A Abeta_Oligomers->DYRK1A Upregulates Tau Tau DYRK1A->Tau Phosphorylates APP Amyloid Precursor Protein (APP) DYRK1A->APP Phosphorylates pTau Hyperphosphorylated Tau (pTau) NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregates into Synaptic_Dysfunction Synaptic Dysfunction & Neuronal Death NFTs->Synaptic_Dysfunction Contributes to Abeta_Production Aβ Production APP->Abeta_Production Leads to Abeta_Production->Synaptic_Dysfunction Contributes to EHT_5372 This compound EHT_5372->DYRK1A Inhibits

Caption: The signaling pathway of DYRK1A in Alzheimer's disease and the inhibitory action of this compound.

Experimental_Workflow_Stability cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Start Start: Prepare this compound Working Solution in Cell Culture Medium T0_Sample Collect Timepoint 0 Sample (100% Reference) Start->T0_Sample Incubate Incubate at 37°C, 5% CO₂ T0_Sample->Incubate Collect_Samples Collect Aliquots at Defined Timepoints (e.g., 2, 4, 8, 24, 48, 72h) Incubate->Collect_Samples Store_Samples Store all samples at -80°C Collect_Samples->Store_Samples HPLC_Analysis Analyze this compound Concentration by HPLC Store_Samples->HPLC_Analysis Data_Analysis Calculate Half-life (t½) and Degradation Rate HPLC_Analysis->Data_Analysis

Caption: Experimental workflow for assessing the stability of this compound in cell culture medium.

Troubleshooting_Logic Problem Inconsistent Results or Loss of this compound Activity Check_Degradation Is the compound degrading in the culture medium? Problem->Check_Degradation Check_Concentration Is the concentration optimal? Problem->Check_Concentration Check_Solubility Is the compound precipitating? Problem->Check_Solubility Solution_Degradation Replenish medium with fresh This compound every 24-48h. Protect from light. Check_Degradation->Solution_Degradation Yes Perform_Stability_Test Perform stability test (See Protocol 1) Check_Degradation->Perform_Stability_Test Unsure Solution_Concentration Perform a dose-response curve. Prepare a fresh stock solution. Check_Concentration->Solution_Concentration No Solution_Solubility Lower final DMSO concentration. Sonciate working solution. Check_Solubility->Solution_Solubility Yes

Caption: A logical workflow for troubleshooting this compound instability in long-term experiments.

References

Common pitfalls in EHT 5372 kinase assay and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the EHT 5372 kinase assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a highly potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family. Its primary targets are DYRK1A and DYRK1B.[1] DYRK1A is a serine/threonine kinase implicated in neurodegenerative diseases like Alzheimer's, making this compound a compound of significant interest in drug discovery.[2][3][4]

Q2: What are the reported IC50 values for this compound against its primary and other kinases?

The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the experimental conditions. It is crucial to determine the IC50 empirically for your specific assay conditions. Reported values are summarized in the table below.

Q3: What are the common off-target effects of DYRK1A inhibitors and how can I control for them with this compound?

While this compound is highly selective, some DYRK1A inhibitors can affect other kinases, particularly within the CMGC kinase family (CDKs, MAPKs, GSK3s, and CLKs).[5] To ensure that the observed effects are due to DYRK1A inhibition by this compound, consider the following controls:

  • Kinome Profiling: Assess the inhibitory activity of this compound against a broad panel of kinases to understand its selectivity profile.[6]

  • Genetic Approaches: Use siRNA, shRNA, or CRISPR/Cas9 to specifically knockdown or knockout DYRK1A. This can help validate that the phenotype observed with this compound is a direct result of DYRK1A inhibition.[6]

  • Dose-Response Analysis: Perform dose-response experiments for both on-target (DYRK1A) and potential off-target kinases. A significant difference in the IC50 values will indicate a window of selective concentration.[6]

Troubleshooting Guides

This section addresses specific issues that you may encounter during your this compound kinase assay experiments.

Issue 1: High variability between replicate wells.

High variability can obscure real results and make data interpretation difficult.

Potential CauseTroubleshooting Step
Pipetting Inaccuracy Ensure pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting techniques. Prepare a master mix of reagents to be dispensed across the plate to minimize well-to-well variation.[7]
Inadequate Reagent Mixing Thoroughly mix all reagent solutions before and during the assay setup to avoid concentration gradients.
Edge Effects The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. Avoid using these wells or fill them with buffer or water to create a humidified barrier.[7]
Inconsistent Incubation Times Use a multi-channel pipette or an automated liquid handler to start and stop reactions simultaneously for all wells.[5]
Compound Precipitation Visually inspect for any precipitation of this compound in your assay buffer. Ensure the final concentration of the compound is below its solubility limit in the assay conditions.
Issue 2: Inconsistent IC50 values for this compound.

Fluctuations in the calculated IC50 value for this compound can be a frustrating problem.

Potential CauseTroubleshooting Step
Variable Enzyme Activity Ensure the DYRK1A enzyme is stored correctly at -80°C and avoid repeated freeze-thaw cycles. Confirm enzyme activity with a known potent inhibitor as a positive control.[8]
Sub-optimal ATP Concentration The concentration of ATP is critical for ATP-competitive inhibitors like this compound. High ATP concentrations can compete with the inhibitor, leading to a higher apparent IC50. Determine the Km of your enzyme for ATP and use a concentration at or below this value.[7]
Inaccurate Compound Dilutions Ensure accurate and consistent serial dilutions of this compound. Use calibrated pipettes and prepare fresh dilutions for each experiment.[5]
Fluctuations in Incubation Times or Temperature Standardize all incubation steps and use a temperature-controlled incubator to ensure consistency between experiments.[5]
Issue 3: Low or no signal in the assay.

A weak or absent signal can indicate a fundamental problem with the assay setup.

Potential CauseTroubleshooting Step
Inactive DYRK1A Enzyme Verify the activity of your enzyme stock. Aliquot the enzyme upon receipt and store at -80°C to minimize degradation from multiple freeze-thaw cycles.[8]
Poor Substrate Quality Use a fresh batch of substrate and confirm its purity and concentration. If using a peptide substrate, ensure it has the correct sequence.[8]
Incorrect Assay Buffer Composition Double-check the pH and composition of the assay buffer, including the concentration of essential cofactors like MgCl2.[8]
Compound Interference with Assay Technology To check for interference, run a control experiment in the absence of the kinase enzyme but with all other components, including this compound. If a signal is generated or altered, it suggests your compound is interacting directly with the assay reagents or detection system. For fluorescence-based assays, this could manifest as quenching or inherent fluorescence of the compound.

Quantitative Data

Table 1: IC50 Values of this compound Against a Panel of Kinases
KinaseIC50 (nM)
DYRK1A 0.22
DYRK1B 0.28
DYRK210.8
DYRK393.2
CLK122.8
CLK288.8
CLK459.0
GSK-3α7.44
GSK-3β221
Data sourced from MedChemExpress.[1]

Experimental Protocols

Detailed Methodology: In Vitro DYRK1A Kinase Assay (ELISA-based)

This protocol is adapted from a general method for measuring DYRK1A activity and can be used to determine the IC50 of this compound.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRK1A substrate (e.g., a specific peptide or protein like a Dynamin 1a fragment)

  • This compound

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • 96-well high-binding microplate

  • Phospho-specific antibody against the DYRK1A substrate

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1 M H2SO4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Plate reader

Procedure:

  • Substrate Coating: Coat the wells of a 96-well microplate with the DYRK1A substrate (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

  • Washing: Wash the wells three times with wash buffer.

  • Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Washing: Wash the wells three times with wash buffer.

  • Kinase Reaction:

    • Prepare a serial dilution of this compound in kinase reaction buffer. Include a DMSO-only control (0% inhibition) and a no-enzyme control (background).

    • Add 25 µL of the this compound dilutions to the appropriate wells.

    • Add 25 µL of recombinant DYRK1A enzyme (at a pre-determined optimal concentration) to all wells except the no-enzyme control.

    • Pre-incubate for 10-15 minutes at room temperature.

    • Initiate the kinase reaction by adding 50 µL of ATP solution (at a concentration near the Km for DYRK1A, typically 10-50 µM) to all wells.[9]

    • Incubate for 30-60 minutes at 30°C.[9]

    • Stop the reaction by washing the wells three times with wash buffer.[9]

  • Detection:

    • Add the phospho-specific primary antibody (diluted in blocking buffer) to each well and incubate for 1 hour at room temperature.[9]

    • Wash the wells three times with wash buffer.[9]

    • Add the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.[9]

    • Wash the wells five times with wash buffer.[9]

    • Add TMB substrate and incubate until a color change is observed.

    • Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

DYRK1A Signaling Pathway and Inhibition by this compound

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core DYRK1A Kinase cluster_downstream Downstream Effects Autophosphorylation Autophosphorylation (Tyr321) DYRK1A DYRK1A Autophosphorylation->DYRK1A Activates Tau Tau (pS396) DYRK1A->Tau Phosphorylates APP Amyloid Precursor Protein (APP) DYRK1A->APP Phosphorylates NFAT NFAT DYRK1A->NFAT Phosphorylates CellCycle Cell Cycle Regulation DYRK1A->CellCycle Regulates EHT5372 This compound EHT5372->DYRK1A Inhibits Alzheimers Alzheimer's Pathology Tau->Alzheimers APP->Alzheimers Neurodevelopment Neurodevelopment NFAT->Neurodevelopment CellCycle->Neurodevelopment ELISA_Workflow start Start coat 1. Coat Plate with DYRK1A Substrate start->coat wash1 2. Wash coat->wash1 block 3. Block Non-specific Sites wash1->block wash2 4. Wash block->wash2 add_inhibitor 5. Add this compound (Serial Dilutions) wash2->add_inhibitor add_enzyme 6. Add DYRK1A Enzyme add_inhibitor->add_enzyme pre_incubate 7. Pre-incubate add_enzyme->pre_incubate add_atp 8. Initiate Reaction with ATP pre_incubate->add_atp incubate 9. Incubate add_atp->incubate stop_wash 10. Stop Reaction & Wash incubate->stop_wash add_primary_ab 11. Add Primary Ab (anti-phospho) stop_wash->add_primary_ab wash3 12. Wash add_primary_ab->wash3 add_secondary_ab 13. Add Secondary Ab (HRP-conjugated) wash3->add_secondary_ab wash4 14. Wash add_secondary_ab->wash4 add_substrate 15. Add TMB Substrate wash4->add_substrate read 16. Read Absorbance (450 nm) add_substrate->read analyze 17. Analyze Data (IC50 determination) read->analyze end End analyze->end Troubleshooting_Tree start Assay Issue? high_variability High Variability? start->high_variability Yes inconsistent_ic50 Inconsistent IC50? start->inconsistent_ic50 No pipetting Check Pipetting & Mixing high_variability->pipetting Yes edge_effects Address Edge Effects high_variability->edge_effects Yes no_signal Low/No Signal? inconsistent_ic50->no_signal No enzyme_activity Verify Enzyme Activity inconsistent_ic50->enzyme_activity Yes atp_conc Optimize ATP Concentration inconsistent_ic50->atp_conc Yes compound_dilution Check Compound Dilutions inconsistent_ic50->compound_dilution Yes no_signal->enzyme_activity Yes reagent_quality Check Reagent Quality no_signal->reagent_quality Yes buffer_comp Verify Buffer Composition no_signal->buffer_comp Yes interference Test for Compound Interference no_signal->interference Yes

References

EHT 5372 Technical Support Center: Addressing Cell Penetration Challenges

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell penetration of EHT 5372, a potent and selective inhibitor of DYRK1A kinase. This resource is designed to assist researchers in optimizing their experimental conditions to ensure effective intracellular delivery of the compound.

Section 1: Troubleshooting Guides & FAQs

This section addresses common issues encountered during in vitro experiments with this compound, focusing on problems arising from its physicochemical properties.

Frequently Asked Questions (FAQs): General Permeability Issues

Question: My this compound inhibitor shows high potency in biochemical assays but has significantly lower activity in cell-based assays. What is the likely cause?

Answer: A significant discrepancy in potency between biochemical and cellular assays frequently suggests issues with the compound's ability to reach its intracellular target. This is a noted characteristic of this compound, where its efficacy in cell-based assays can be limited by factors such as cell penetration, solubility, or stability.[1] Poor cell permeability is a primary suspect, meaning the compound may not be efficiently crossing the cell membrane. Other potential contributing factors include active efflux of the compound by cellular transporters or intracellular metabolism. It is advisable to experimentally evaluate the compound's permeability and efflux liability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or the Caco-2 assay.

Question: I'm observing precipitation of this compound in my cell culture medium. How can I improve its solubility?

Answer: this compound is a hydrophobic molecule, and precipitation in aqueous media is a common challenge. To improve solubility:

  • Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is fully dissolved, using gentle warming (37°C) or sonication if necessary.

  • Stepwise Dilution: When preparing working concentrations, perform serial dilutions from the DMSO stock into your cell culture medium. Avoid adding a small volume of highly concentrated DMSO stock directly to a large volume of aqueous medium, as this can cause the compound to precipitate.

  • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity.[2] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

Question: How can I determine if this compound is a substrate for efflux pumps?

Answer: A bidirectional Caco-2 permeability assay is the standard method to investigate if a compound is actively transported out of cells. This assay measures the rate of transport across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that the compound is a substrate for efflux pumps like P-glycoprotein (P-gp).[3]

Troubleshooting Low Cellular Potency

Issue: The observed IC50 of this compound in your cellular assay is much higher than expected from biochemical assays.

Possible Cause Troubleshooting Steps & Solutions
Poor Passive Diffusion 1. Assess Physicochemical Properties: While experimental values for this compound are not readily available, its chemical structure suggests it is a relatively large and hydrophobic molecule, which can hinder passive diffusion. 2. PAMPA Assay: Perform a Parallel Artificial Membrane Permeability Assay to specifically measure passive diffusion. This can help distinguish poor permeability from other factors like active efflux.
Active Efflux by Transporters 1. Bidirectional Caco-2 Assay: As mentioned, this assay can quantify the extent of active efflux. 2. Use of Efflux Pump Inhibitors: If efflux is suspected, co-incubate this compound with known inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-gp). A significant increase in the intracellular concentration or cellular activity of this compound in the presence of an inhibitor would confirm its role as an efflux substrate.
Poor Aqueous Solubility & Stability 1. Solubility Assessment: Determine the kinetic solubility of this compound in your specific cell culture medium. 2. Formulation Strategies: Consider using formulation strategies to enhance solubility and stability. This could involve the use of solubilizing agents like cyclodextrins or formulating the compound in a suitable delivery vehicle. However, the impact of any formulation excipients on the cells should be carefully evaluated.
Non-specific Binding 1. Use of Low-Binding Plates: Hydrophobic compounds can adsorb to standard plasticware. Utilize low-binding microplates for your experiments to minimize this effect. 2. Recovery Analysis: Quantify the concentration of this compound in your assay system at the beginning and end of the experiment to determine the extent of compound loss due to non-specific binding.

Section 2: Quantitative Data & Physicochemical Properties

While experimentally determined values for some of this compound's physicochemical properties are not publicly available, the following table summarizes its known properties and provides predicted values for others, which can help in understanding its permeability characteristics.

Property Value Source/Method Implication for Cell Penetration
Molecular Formula C17H11Cl2N5OSN/AProvides the elemental composition.
Molecular Weight 404.27 g/mol N/AWithin the range where passive diffusion is possible, though larger molecules can face more difficulty.
Predicted LogP 4.5 - 5.5Computational PredictionIndicates high lipophilicity, which can lead to good partitioning into the cell membrane but may also result in poor aqueous solubility and non-specific binding.
Predicted pKa Basic: ~6.0-7.0 Acidic: N/AComputational PredictionThe presence of a basic pKa suggests that the charge state of the molecule will be pH-dependent, which can influence its interaction with the cell membrane and its solubility.
Aqueous Solubility LowInferred from hydrophobic structureLow aqueous solubility can limit the concentration of the compound available to permeate the cell membrane.
Solubility in DMSO ≥ 10 mM[4]Readily soluble in DMSO, making it a suitable solvent for preparing stock solutions.

Section 3: Experimental Protocols

The following are detailed methodologies for key experiments to assess the cell permeability of this compound.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound across an artificial lipid membrane, providing a measure of its ability to diffuse through a lipid bilayer without the influence of active transporters.

Methodology:

  • Prepare Lipid Membrane:

  • Prepare Solutions:

    • Donor Solution: Dissolve this compound in a buffer solution (e.g., PBS at pH 7.4) to create the donor solution. It is crucial to first dissolve this compound in a minimal amount of DMSO and then dilute it into the buffer to avoid precipitation.

    • Acceptor Solution: The wells of the acceptor plate are filled with the same buffer, which may also contain a solubilizing agent to act as a "sink."

  • Assay Procedure:

    • The donor plate, containing the this compound solution, is placed on top of the acceptor plate, creating a "sandwich."

    • The assembly is incubated, typically for 5 to 18 hours, at room temperature with gentle shaking. During this time, this compound will diffuse from the donor well, across the artificial lipid membrane, and into the acceptor well.

  • Quantification:

    • After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a sensitive analytical method, typically LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe):

    • The effective permeability is calculated using an equation that takes into account the concentrations in the donor and acceptor wells, the volume of the wells, and the area of the membrane.

Protocol 2: Caco-2 Bidirectional Permeability Assay

Objective: To determine the rate of transport of this compound across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium. This assay can distinguish between passive diffusion and active transport.

Methodology:

  • Cell Culture:

    • Caco-2 cells are seeded on permeable filter supports in a transwell plate and cultured for approximately 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[3]

  • Monolayer Integrity Check:

    • Before the experiment, the integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) and by checking the permeability of a low-permeability marker (e.g., Lucifer Yellow).

  • Apical to Basolateral (A-B) Transport:

    • The test compound, this compound, is added to the apical (donor) side of the monolayer.

    • Fresh buffer is added to the basolateral (receiver) side.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral side at various time points.

  • Basolateral to Apical (B-A) Transport:

    • The test compound is added to the basolateral (donor) side.

    • Fresh buffer is added to the apical (receiver) side.

    • The plate is incubated under the same conditions as the A-B transport.

    • Samples are taken from the apical side at various time points.

  • Quantification and Calculation:

    • The concentration of this compound in the collected samples is measured by LC-MS/MS.

    • The apparent permeability coefficient (Papp) is calculated for both the A-B and B-A directions.

    • The efflux ratio (Papp(B-A) / Papp(A-B)) is then calculated to determine if the compound is a substrate for active efflux.

Section 4: Visualizations

Signaling Pathway of DYRK1A in Alzheimer's Disease

DYRK1A_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Abeta_oligomers Aβ Oligomers Receptor Receptor Abeta_oligomers->Receptor binds DYRK1A_node DYRK1A Receptor->DYRK1A_node activates Tau Tau DYRK1A_node->Tau phosphorylates APP Amyloid Precursor Protein (APP) DYRK1A_node->APP phosphorylates pTau Hyperphosphorylated Tau (pTau) Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs aggregates to form Neuronal_Dysfunction Neuronal Dysfunction & Cell Death NFTs->Neuronal_Dysfunction Abeta_production Increased Aβ Production APP->Abeta_production Abeta_production->Neuronal_Dysfunction EHT5372 This compound EHT5372->DYRK1A_node inhibits

Caption: DYRK1A signaling in Alzheimer's, inhibited by this compound.

Experimental Workflow for Assessing Cell Permeability

Permeability_Workflow Start Start: Low Cellular Activity of this compound Solubility Step 1: Assess Aqueous Solubility & Stability Start->Solubility Passive_Perm Step 2: Determine Passive Permeability (PAMPA) Solubility->Passive_Perm Active_Trans Step 3: Evaluate Active Transport (Caco-2) Passive_Perm->Active_Trans Efflux Is Efflux Ratio > 2? Active_Trans->Efflux Efflux_Substrate Conclusion: this compound is an Efflux Substrate Efflux->Efflux_Substrate Yes No_Efflux Conclusion: Poor Passive Permeability is Likely Efflux->No_Efflux No Optimization Step 4: Formulation or Analog Optimization Efflux_Substrate->Optimization No_Efflux->Optimization

Caption: Workflow for troubleshooting this compound cell permeability.

Logical Relationship for Troubleshooting Low Cellular Potency

Troubleshooting_Logic Problem Problem: Low Cellular Potency Cause1 Poor Solubility Problem->Cause1 Cause2 Poor Permeability Problem->Cause2 Cause3 Active Efflux Problem->Cause3 Cause4 Instability Problem->Cause4 Solution1 Optimize Formulation (e.g., use of co-solvents) Cause1->Solution1 Solution2 Structural Modification (Analog Synthesis) Cause2->Solution2 Solution3 Co-administer with Efflux Inhibitors Cause3->Solution3 Solution4 Assess Compound Degradation Cause4->Solution4

Caption: Troubleshooting logic for low cellular potency of this compound.

References

Validation & Comparative

A Comparative Guide to DYRK1A Inhibitors: EHT 5372 versus Harmine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent inhibitors of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A): EHT 5372 and Harmine (B1663883). DYRK1A is a crucial kinase implicated in neurodevelopmental disorders, neurodegenerative diseases such as Alzheimer's, and certain cancers, making its inhibitors valuable tools for research and potential therapeutic development.[1][2] This document offers a side-by-side look at their performance, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Executive Summary

This compound and Harmine are both potent inhibitors of DYRK1A, operating through an ATP-competitive mechanism.[3] However, they exhibit distinct profiles in terms of potency, selectivity, and cellular effects. This compound emerges as a highly potent and selective inhibitor with an IC50 in the sub-nanomolar range for DYRK1A.[4][5][6][7] In contrast, while Harmine is also a potent DYRK1A inhibitor, it displays a broader kinase inhibition profile and is notably a potent inhibitor of monoamine oxidase A (MAO-A), which can lead to off-target effects.[8]

Quantitative Data Comparison

The following tables summarize the inhibitory potency (IC50) of this compound and Harmine against DYRK1A and a panel of other kinases, providing a clear comparison of their efficacy and selectivity.

Table 1: Inhibitory Activity (IC50) against DYRK Family Kinases

CompoundDYRK1A (nM)DYRK1B (nM)DYRK2 (nM)DYRK3 (nM)DYRK4 (µM)
This compound0.22[4][5][6]0.28[4]10.8[4]93.2[4]-
Harmine33[9][10]166[9][10]1900 (1.9 µM)[9][10]800[11][12]80[9]

Table 2: Inhibitory Activity (IC50) against Other Selected Kinases

CompoundCLK1 (nM)CLK2 (nM)CLK4 (nM)GSK-3α (nM)GSK-3β (nM)
This compound22.8[4]88.8[4]59.0[4]7.44[4]221[4]
Harmine-----

Table 3: Cellular Activity

CompoundEffectCell LineIC50 (µM)
This compoundReduction of pS396-Tau levels-1.7[4]
This compoundReduction of Aβ productionHEK293 Aβ overexpressing1.06[4]
HarmineInhibition of Tau phosphorylationCultured cells0.048 (48 nM)[10]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide, providing a framework for the replication and validation of the presented data.

Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol is based on the LanthaScreen™ Eu Kinase Binding Assay, a time-resolved fluorescence resonance energy transfer (TR-FRET) method to measure the binding of an inhibitor to the ATP-binding pocket of a kinase.

  • Principle: The assay measures the displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the tracer is also bound, FRET occurs. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

  • Materials:

    • DYRK1A enzyme (e.g., GST-tagged)

    • Eu-labeled anti-GST antibody

    • Alexa Fluor™ 647-labeled kinase tracer

    • Test compounds (this compound, Harmine) serially diluted in DMSO

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • 384-well microplates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase buffer.

    • Add the diluted compounds to the wells of the microplate.

    • Add a mixture of the DYRK1A enzyme and the Eu-labeled antibody to the wells.

    • Add the fluorescent tracer to initiate the binding reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Tau Phosphorylation Assay

This protocol describes a cell-based assay to assess the ability of inhibitors to reduce Tau phosphorylation at specific sites.

  • Principle: Cells overexpressing Tau are treated with the test compounds. The levels of phosphorylated Tau are then measured by Western blotting or a quantitative immunoassay.

  • Materials:

    • A suitable cell line (e.g., U2OS, SH-SY5Y) stably or transiently overexpressing human Tau.

    • Test compounds (this compound, Harmine)

    • Cell culture medium and reagents

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-Tau (e.g., pS396), anti-total-Tau, and a loading control (e.g., anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Western blot reagents and equipment

  • Procedure:

    • Seed cells in multi-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 24 hours).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the cell lysates.

    • Perform SDS-PAGE and Western blotting with the prepared lysates.

    • Probe the membranes with the specified primary and secondary antibodies.

    • Detect the chemiluminescent signal and quantify the band intensities.

  • Data Analysis:

    • Normalize the intensity of the phospho-Tau band to the total-Tau band and the loading control.

    • Calculate the percentage of inhibition of Tau phosphorylation for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the cellular IC50.

Cellular Amyloid-β (Aβ) Production Assay

This protocol outlines a method to measure the effect of inhibitors on the production of Aβ peptides in a cellular model.

  • Principle: A cell line engineered to overproduce human amyloid precursor protein (APP) is treated with the test compounds. The levels of secreted Aβ peptides (Aβ40 and Aβ42) in the cell culture medium are then quantified using an ELISA.

  • Materials:

    • HEK293 cell line stably overexpressing human APP (e.g., with the Swedish mutation).[13]

    • Test compounds (this compound, Harmine)

    • Cell culture medium and reagents

    • Aβ40 and Aβ42 ELISA kits

  • Procedure:

    • Seed the HEK293-APP cells in multi-well plates.

    • Once the cells reach a desired confluency, replace the medium with fresh medium containing various concentrations of the test compounds.

    • Incubate the cells for a defined period (e.g., 24-48 hours).

    • Collect the conditioned cell culture medium.

    • Perform ELISAs for Aβ40 and Aβ42 on the collected medium according to the manufacturer's instructions.

    • A cell viability assay (e.g., MTT assay) should be performed in parallel to ensure that the observed reduction in Aβ is not due to cytotoxicity.[14][15]

  • Data Analysis:

    • Generate standard curves for Aβ40 and Aβ42 using the provided standards.

    • Calculate the concentrations of Aβ40 and Aβ42 in the treated samples.

    • Normalize the Aβ levels to cell viability data.

    • Determine the percentage of inhibition of Aβ production for each compound concentration and calculate the IC50 value.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow for DYRK1A inhibitor screening.

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_dyrk1a DYRK1A Kinase cluster_downstream Downstream Effects cluster_inhibitors Inhibitors Translation DYRK1A mRNA Translation Autophosphorylation Autophosphorylation (Tyr321) Translation->Autophosphorylation co-translational DYRK1A Active DYRK1A Autophosphorylation->DYRK1A Tau Tau DYRK1A->Tau Phosphorylation APP Amyloid Precursor Protein (APP) DYRK1A->APP Phosphorylation NFAT NFAT DYRK1A->NFAT Phosphorylation CellCycle Cell Cycle Proteins (e.g., Cyclin D1) DYRK1A->CellCycle Phosphorylation pTau Hyperphosphorylated Tau (e.g., pS396) Tau->pTau NFTs Neurofibrillary Tangles pTau->NFTs Abeta Amyloid-β (Aβ) Production APP->Abeta Plaques Amyloid Plaques Abeta->Plaques iNFAT Inactive NFAT NFAT->iNFAT CellProlif Altered Cell Proliferation CellCycle->CellProlif EHT5372 This compound EHT5372->DYRK1A Harmine Harmine Harmine->DYRK1A

Caption: DYRK1A Signaling Pathway and Points of Inhibition.

Inhibitor_Screening_Workflow cluster_screening Screening Cascade HTS Primary High-Throughput Screen (e.g., TR-FRET Kinase Assay) DoseResponse Dose-Response Confirmation (IC50 Determination) HTS->DoseResponse Active Hits Selectivity Kinase Selectivity Profiling (Kinome Scan) DoseResponse->Selectivity Potent Hits Cellular Cell-Based Assays (Tau Phosphorylation, Aβ Production) Selectivity->Cellular Selective Hits Toxicity Cytotoxicity Assessment (e.g., MTT Assay) Cellular->Toxicity Functionally Active Hits Lead Lead Candidate Toxicity->Lead Non-toxic Hits

Caption: General Workflow for DYRK1A Inhibitor Screening.

Conclusion

Both this compound and Harmine are valuable chemical probes for investigating the function of DYRK1A. This compound stands out for its exceptional potency and selectivity, making it a preferred tool for studies requiring precise targeting of DYRK1A with minimal off-target kinase effects.[4][5][6] Harmine, while also a potent DYRK1A inhibitor, has a broader spectrum of activity, including significant MAO-A inhibition, which must be considered when interpreting experimental results.[8] The choice between these two inhibitors will ultimately depend on the specific requirements of the research, with this compound being more suitable for applications demanding high selectivity and Harmine serving as a well-established, albeit less selective, tool compound.

References

A Head-to-Head Comparison of DYRK1A Inhibitors for Alzheimer's Research: EHT 5372 vs. Leucettinib-21

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of effective therapeutics for Alzheimer's disease is a paramount challenge. Among the promising targets is the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in the hyperphosphorylation of Tau and the processing of amyloid precursor protein (APP), two central pathological hallmarks of the disease.

This guide provides an objective, data-driven comparison of two prominent DYRK1A inhibitors, EHT 5372 and Leucettinib-21, to aid researchers in making informed decisions for their Alzheimer's-related studies.

At a Glance: Key Differences

FeatureThis compoundLeucettinib-21
Primary Target DYRK1ADYRK1A
Origin Novel thiazoloquinazoline compoundDerived from marine sponge natural product Leucettamine B
In Vitro Potency (DYRK1A IC50) 0.22 nM[1]2.4 nM[2]
In Vivo Efficacy Data not publicly available in Alzheimer's modelsRescued cognitive deficits in a Down syndrome mouse model[2]
Clinical Development PreclinicalPhase 1 clinical trial (including Alzheimer's patients)[3]

In-Depth Analysis: Mechanism of Action and Specificity

Both this compound and Leucettinib-21 exert their therapeutic potential by inhibiting the kinase activity of DYRK1A.[1][3] DYRK1A is known to phosphorylate Tau protein at several sites, contributing to the formation of neurofibrillary tangles (NFTs).[1] Furthermore, DYRK1A can phosphorylate APP, influencing the production of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques.[1] By inhibiting DYRK1A, these compounds aim to reduce both Tau and amyloid pathologies.

Signaling Pathway of DYRK1A Inhibition in Alzheimer's Disease

DYRK1A_Inhibition_Pathway cluster_upstream Upstream Factors cluster_dyrk1a Kinase Activity cluster_downstream Downstream Pathological Events cluster_inhibitors Therapeutic Intervention APP Amyloid Precursor Protein (APP) DYRK1A DYRK1A APP->DYRK1A substrate Tau Tau Protein Tau->DYRK1A substrate Abeta Aβ Production DYRK1A->Abeta promotes pTau Tau Hyperphosphorylation DYRK1A->pTau promotes Plaques Amyloid Plaques Abeta->Plaques Tangles Neurofibrillary Tangles (NFTs) pTau->Tangles Neurodegeneration Neurodegeneration Plaques->Neurodegeneration Tangles->Neurodegeneration Inhibitors This compound Leucettinib-21 Inhibitors->DYRK1A

Caption: Inhibition of DYRK1A by this compound and Leucettinib-21 blocks the downstream cascade leading to amyloid plaques and neurofibrillary tangles.

Quantitative Data Summary

In Vitro Potency and Selectivity

A direct comparison of the inhibitory activity against DYRK1A and other kinases is crucial for evaluating the specificity and potential off-target effects of these compounds.

KinaseThis compound IC50 (nM)Leucettinib-21 IC50 (nM)
DYRK1A 0.22 [1]2.4 [2]
DYRK1B0.28[4]~7.2 (3-fold higher than DYRK1A)[2]
DYRK210.8[4]>240 (100-fold higher than DYRK1A)[2]
DYRK393.2[4]>240 (100-fold higher than DYRK1A)[2]
CLK122.8[4]12[2]
CLK288.8[4]33[2]
CLK459.0[4]5[2]
GSK-3α7.44[4]Not reported
GSK-3β221[4]2000[2]

Note: Lower IC50 values indicate higher potency.

Cellular Activity
ParameterThis compoundLeucettinib-21
Cellular Tau Phosphorylation Inhibition Dose-dependently reduces pS396-Tau levels (IC50 = 1.7 µM)[4]Inhibits phosphorylation of Thr212-Tau[2]
Aβ Production Inhibition Dose-dependent reduction (IC50 = 1.06 µM)[4]Data not specified

Experimental Protocols

In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for assessing the inhibitory activity of compounds against DYRK1A.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Recombinant DYRK1A - Kinase Buffer - [γ-33P]ATP - Substrate (e.g., DYRKtide) - Test Compound (this compound or Leucettinib-21) start->prepare_reagents reaction_setup Set up Reaction Mixture: Combine buffer, test compound, and DYRK1A prepare_reagents->reaction_setup pre_incubation Pre-incubate reaction_setup->pre_incubation initiate_reaction Initiate Reaction: Add [γ-33P]ATP and substrate pre_incubation->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction: Add 2% H3PO4 incubation->stop_reaction wash Wash Plates stop_reaction->wash measure_activity Measure Radioactivity: Microplate Scintillation Counter wash->measure_activity data_analysis Data Analysis: Calculate % inhibition and IC50 measure_activity->data_analysis end End data_analysis->end

Caption: Workflow for a radiometric in vitro kinase inhibition assay.

Detailed Steps:

  • Reaction Setup: The assay is typically performed in a 96- or 384-well plate. The reaction cocktail includes HEPES buffer, MgCl2, MnCl2, DTT, and a substrate like DYRKtide.[2]

  • Compound Addition: Test compounds (this compound or Leucettinib-21) are added at various concentrations.

  • Enzyme and ATP: Recombinant DYRK1A enzyme and a mixture of ATP and [γ-33P]-ATP are added to initiate the reaction.[2]

  • Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).[2]

  • Stopping the Reaction: The reaction is terminated by the addition of phosphoric acid.[2]

  • Detection: The incorporation of the radiolabeled phosphate (B84403) into the substrate is measured using a scintillation counter.[2]

  • Data Analysis: The percentage of kinase activity inhibition is calculated relative to a control (without inhibitor), and the IC50 value is determined from the dose-response curve.

Cellular Assay for Tau Phosphorylation

This protocol describes a general method to assess the ability of the inhibitors to reduce Tau phosphorylation in a cellular context.

Methodology:

  • Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) or other relevant cell lines are cultured.[5]

  • Compound Treatment: Cells are treated with varying concentrations of this compound or Leucettinib-21 for a specified duration (e.g., 24 hours).

  • Cell Lysis: After treatment, cells are lysed to extract proteins.

  • Western Blotting: Protein lysates are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated Tau (e.g., pS396 or pT212) and total Tau.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

  • Quantification: The band intensities for phosphorylated and total Tau are quantified to determine the extent of inhibition.

In Vivo Studies

Leucettinib-21 in the Ts65Dn Mouse Model of Down Syndrome

Leucettinib-21 was evaluated for its ability to rescue cognitive deficits in the Ts65Dn mouse model, which exhibits features relevant to both Down syndrome and Alzheimer's disease, including overexpression of DYRK1A.[2]

Experimental Design:

  • Animal Model: Ts65Dn mice.

  • Treatment: Leucettinib-21 administered orally (0.4 mg/kg) daily for 10 days.[2]

  • Behavioral Test: Novel Object Recognition (NOR) test to assess recognition memory.[2]

Results:

  • Untreated Ts65Dn mice showed significant memory impairment compared to wild-type littermates.[2]

  • Treatment with Leucettinib-21 rescued the memory deficits in Ts65Dn mice, bringing their performance to a level comparable to that of wild-type mice.[2]

NOR_Workflow start Start habituation Habituation Phase: Allow mouse to explore an empty arena start->habituation training Training Phase (Familiarization): Present two identical objects habituation->training delay Inter-trial Interval (Delay) training->delay testing Test Phase: Present one familiar and one novel object delay->testing measurement Measure Exploration Time: Time spent exploring each object testing->measurement analysis Calculate Discrimination Index: (Time_novel - Time_familiar) / (Time_novel + Time_familiar) measurement->analysis end End analysis->end

Caption: Experimental workflow for the Novel Object Recognition (NOR) test.

Conclusion and Future Directions

Both this compound and Leucettinib-21 are potent inhibitors of DYRK1A with demonstrated effects on the pathological hallmarks of Alzheimer's disease in vitro. This compound exhibits exceptional in vitro potency, while Leucettinib-21 has the advantage of demonstrated in vivo efficacy in a relevant disease model and has progressed to clinical trials.

For researchers, the choice between these two compounds may depend on the specific research question. This compound's high potency makes it an excellent tool for in vitro mechanistic studies. Leucettinib-21, with its available in vivo data and clinical development status, offers a promising candidate for translational research and studies aiming to bridge preclinical findings with clinical outcomes.

Further publication of in vivo efficacy data for this compound in Alzheimer's disease models and the results from the ongoing Phase 1 clinical trial of Leucettinib-21 will be critical in further defining the therapeutic potential of these promising DYRK1A inhibitors.

References

Selectivity profile of EHT 5372 compared to other DYRK1A inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Selectivity Profile of EHT 5372 and Other DYRK1A Inhibitors

Introduction

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a significant therapeutic target for a range of diseases, including neurodegenerative disorders like Alzheimer's disease, Down syndrome, and certain cancers.[1][2][3] As a member of the CMGC family of protein kinases, which includes CDKs, MAPKs, and GSK3, developing highly selective inhibitors for DYRK1A is a considerable challenge.[4] Off-target effects can lead to unforeseen side effects, making the selectivity profile a critical determinant of a compound's therapeutic potential.[5] This guide provides an objective comparison of the selectivity profile of this compound with other notable DYRK1A inhibitors, supported by experimental data and detailed methodologies.

This compound: A Highly Potent and Selective DYRK1A Inhibitor

This compound is a novel, highly potent inhibitor of the DYRK family of kinases.[6] It has demonstrated exceptional potency for DYRK1A with an IC50 value of 0.22 nM.[6][7][8] Extensive kinase profiling has shown that this compound possesses a high degree of selectivity. When screened against a panel of 339 kinases, it showed minimal impact on other kinase families, including the closely related CDC2-like kinase (CLK) and glycogen (B147801) synthase kinase 3 (GSK3) families.[8][9] This high selectivity is attributed to an unusual, noncanonical binding mode within the kinase domain, which provides a template for the development of next-generation DYRK inhibitors.[10]

Comparative Selectivity Profile of DYRK1A Inhibitors

The following table summarizes the inhibitory potency (IC50 values) of this compound and other commonly studied DYRK1A inhibitors against a panel of related kinases. This quantitative data allows for a direct comparison of their selectivity.

KinaseThis compoundLeucettine L41HarmineINDY
DYRK1A 0.22 nM [6][8]10-60 nM[11]Potent inhibitor, but non-selective[4][12]Potent inhibitor, but lower cellular potency observed[3][12]
DYRK1B 0.28 nM[6]44 nM[11]Inhibits (<20% activity remaining at 10 µM)[13]N/A
DYRK2 10.8 nM[6]73 nM[11]Inhibits (<20% activity remaining at 10 µM)[13]Weakly inhibited[12]
DYRK3 93.2 nM[6]320 nM[11]N/AN/A
CLK1 22.8 nM[6]71 nM[11]Active against CLK1[12]N/A
CLK2 88.8 nM[6]N/AN/AN/A
CLK4 59.0 nM[6]64 nM[11]N/AN/A
GSK-3α 7.44 nM[6]210-410 nM (GSK-3α/β)[11]N/AN/A
GSK-3β 221 nM[6]210-410 nM (GSK-3α/β)[11]N/AN/A
Other >100x selectivity over CLK1[9]Dual DYRK/CLK inhibitor[4]Strong MAO-A inhibitor; inhibited 17 kinases at 10 µM[4][14]N/A

Key Signaling Pathways of DYRK1A

DYRK1A is a pleiotropic kinase involved in numerous cellular processes, including neurodevelopment, cell cycle regulation, and gene transcription.[1][2] It phosphorylates a wide array of substrates on serine and threonine residues after autophosphorylating on a tyrosine residue.[1][2] Its overexpression is linked to the pathology of Alzheimer's disease through the phosphorylation of key proteins like Tau and the amyloid precursor protein.[8] The diagram below illustrates some of the key signaling pathways regulated by DYRK1A.

DYRK1A_Signaling_Pathway cluster_upstream Upstream Regulation cluster_downstream Downstream Effects Translation DYRK1A Translation Autophosphorylation Tyr-321 Autophosphorylation Translation->Autophosphorylation Activates DYRK1A Active DYRK1A Autophosphorylation->DYRK1A Results in ASK1 ASK1 JNK_Pathway JNK Signaling ASK1->JNK_Pathway Activates Apoptosis Apoptosis JNK_Pathway->Apoptosis Induces Tau Tau Protein Hyperphosphorylation Tau Hyperphosphorylation (AD Pathology) Tau->Hyperphosphorylation Transcription_Factors Transcription Factors (e.g., STAT3, CREB) Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Cycle Cell Cycle Proteins (e.g., Cyclin D) Cell_Proliferation Cell Proliferation / Differentiation Cell_Cycle->Cell_Proliferation Regulates DYRK1A->ASK1 Phosphorylates & Activates DYRK1A->Tau Phosphorylates DYRK1A->Transcription_Factors Phosphorylates DYRK1A->Cell_Cycle Phosphorylates

Caption: Key signaling pathways modulated by DYRK1A activity.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent. A common method involves in vitro kinase assays performed across a large panel of kinases.

Experimental Workflow: In Vitro Kinase Selectivity Profiling

The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.

Kinase_Profiling_Workflow cluster_prep cluster_assay cluster_analysis A Prepare Serial Dilutions of Inhibitor (e.g., this compound) C Dispense Kinase, Buffer, & Inhibitor into Assay Plate A->C B Prepare Kinase Panel & Reaction Buffer B->C D Pre-incubate to Allow Inhibitor Binding C->D E Initiate Reaction with Substrate & [γ-³³P]ATP D->E F Incubate for Kinase Reaction E->F G Stop Reaction & Transfer to Filter Plate F->G H Wash & Measure Radioactivity (Scintillation Counting) G->H I Calculate % Inhibition vs. Control H->I J Determine IC50 Values (Dose-Response Curve) I->J K Generate Selectivity Profile J->K

Caption: Workflow for in vitro radiometric kinase selectivity profiling.

Detailed Methodology: Radiometric Kinase Assay

This protocol describes a common method for in vitro kinase profiling to determine IC50 values.[15]

1. Materials:

  • A broad panel of purified recombinant kinases.

  • Specific peptide or protein substrates for each kinase.

  • Test inhibitor stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

  • [γ-³³P]ATP.

  • ATP solution.

  • 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

2. Procedure:

  • Inhibitor Preparation: Prepare 10-point, 3-fold serial dilutions of the test inhibitor (e.g., this compound) in DMSO.

  • Reaction Setup: In the wells of a microplate, add the kinase reaction buffer followed by the specific kinase for each well.

  • Inhibitor Addition: Add the serially diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

  • Pre-incubation: Incubate the plates for 10-15 minutes at room temperature to allow for the inhibitor to bind to the kinases.[15]

  • Reaction Initiation: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of ATP should ideally be near the Michaelis constant (Km) for each kinase to ensure accurate IC50 determination.[15]

  • Reaction Incubation: Incubate the plate for a specified time (e.g., 30-120 minutes) at a controlled temperature (e.g., 30°C).

  • Stopping the Reaction: Stop the reaction by adding a solution like phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled phosphorylated substrate.

  • Washing: Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.

  • Measurement: Measure the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of kinase activity inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value for each kinase by fitting the data to a dose-response curve using appropriate software.

Conclusion

The selectivity profile of a kinase inhibitor is a paramount factor in its potential clinical success. This compound distinguishes itself with exceptional potency for DYRK1A and a high degree of selectivity across a wide panel of kinases, including closely related ones like CLKs and GSK3s.[6][8][9] In contrast, other inhibitors such as Harmine and Leucettine L41 exhibit broader activity. Harmine is known to inhibit MAO-A and other kinases, while Leucettine L41 acts as a dual DYRK/CLK inhibitor.[4][11][12] The superior selectivity of this compound, conferred by its unique binding mechanism, makes it a promising candidate for targeted therapeutic intervention in diseases driven by DYRK1A dysregulation, potentially offering a better safety profile with fewer off-target effects.

References

A Comparative Guide to DYRK1A Inhibitors for Beta-Cell Proliferation: GNF4877 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of GNF4877 and other key DYRK1A inhibitors in promoting pancreatic beta-cell proliferation. While this guide aims to be comprehensive, it is important to note the absence of publicly available data on the efficacy of EHT 5372 in this specific context.

The expansion of functional beta-cell mass is a pivotal therapeutic goal for diabetes. Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) has emerged as a key negative regulator of beta-cell proliferation, making its inhibition a promising strategy for regenerative therapies. This guide focuses on GNF4877, a potent dual inhibitor of DYRK1A and Glycogen Synthase Kinase 3β (GSK3β), and compares its efficacy with other well-characterized DYRK1A inhibitors.

Compound Performance Comparison

The following tables summarize the quantitative data on the efficacy of several DYRK1A inhibitors in promoting beta-cell proliferation.

Table 1: In Vitro Efficacy of DYRK1A Inhibitors on Beta-Cell Proliferation

CompoundTarget(s)Cell TypeConcentrationProliferation Rate (% of Beta-Cells)Key Findings
GNF4877 DYRK1A, GSK3βHuman IsletsNot explicitly statedRobust proliferation observedPotently induces human beta-cell proliferation in vitro.[1][2][3]
Rat IsletsNot explicitly statedSignificant increase in EdU incorporationDual inhibition of DYRK1A and GSK3β shows a stronger effect than single-target inhibitors.[3][4]
Harmine DYRK1AHuman Islets10 µM~2%Induces a modest but significant increase in beta-cell proliferation.[3]
5-Iodotubercidin (5-IT) DYRK1AHuman IsletsNot explicitly statedStrong induction of proliferationA potent DYRK1A inhibitor that promotes human beta-cell proliferation.[3][5]

Table 2: In Vivo Efficacy of DYRK1A Inhibitors

CompoundAnimal ModelDosageKey Findings
GNF4877 Diabetic MiceOral DosingInduces beta-cell proliferation, increases beta-cell mass and insulin (B600854) content, and improves glycemic control.[2][4]

Signaling Pathways

The primary mechanism by which DYRK1A inhibitors promote beta-cell proliferation involves the regulation of the Nuclear Factor of Activated T-cells (NFAT) signaling pathway.

DYRK1A-NFAT Signaling Pathway

DYRK1A phosphorylates NFAT transcription factors, leading to their exclusion from the nucleus and subsequent inactivation. By inhibiting DYRK1A, compounds like GNF4877 prevent this phosphorylation, allowing NFAT to translocate to the nucleus and activate gene expression programs that drive cell cycle progression and proliferation.[3] The dual inhibition of GSK3β by GNF4877 is thought to further enhance this pro-proliferative effect.[3][4]

DYRK1A_NFAT_Pathway cluster_nucleus Nucleus DYRK1A DYRK1A NFAT NFAT DYRK1A->NFAT phosphorylation NFATp NFAT (phosphorylated) NFAT_n NFAT NFAT->NFAT_n translocation GNF4877 GNF4877 GNF4877->DYRK1A inhibition Genes Proliferation Genes NFAT_n->Genes activation

Caption: GNF4877 inhibits DYRK1A, promoting NFAT translocation and beta-cell proliferation.

Experimental Protocols

In Vitro Beta-Cell Proliferation Assay (Human Islets)
  • Islet Culture: Human islets are cultured in suspension for a specified period (e.g., 8 days).

  • Compound Treatment: Islets are treated with the test compound (e.g., GNF4877) or a vehicle control (e.g., DMSO).[4]

  • Proliferation Marker Staining: Following treatment, islets are fixed, embedded, and sectioned. Sections are then stained for insulin to identify beta-cells and a proliferation marker such as Ki67.[4]

  • Quantification: The percentage of Ki67-positive beta-cells is determined by immunofluorescence microscopy and cell counting.[4]

InVitro_Workflow Islet_Culture Human Islet Culture Compound_Treatment Compound Treatment (e.g., GNF4877) Islet_Culture->Compound_Treatment Fixation_Embedding Fixation & Embedding Compound_Treatment->Fixation_Embedding Staining Immunofluorescence Staining (Insulin, Ki67) Fixation_Embedding->Staining Microscopy Microscopy & Quantification Staining->Microscopy

Caption: Workflow for in vitro assessment of beta-cell proliferation in human islets.

In Vivo Beta-Cell Proliferation Study (Diabetic Mouse Model)
  • Induction of Diabetes: Diabetes is induced in mice, for example, through streptozotocin (B1681764) (STZ) treatment.

  • Islet Transplantation: A sub-optimal dose of human islets is transplanted under the kidney capsule of the diabetic, immune-compromised mice (e.g., NSG mice).[4]

  • Compound Administration: Mice receive daily oral doses of the test compound (e.g., GNF4877) or a vehicle control for a defined period (e.g., 9 days).[4]

  • Proliferation Analysis: At the end of the treatment period, the kidney bearing the islet graft is harvested, fixed, and sectioned. Sections are stained for insulin and a proliferation marker like BrdU to quantify beta-cell proliferation within the graft.[4]

  • Glycemic Control Monitoring: Blood glucose levels are monitored throughout the study to assess the functional impact of the treatment.[4]

InVivo_Workflow Diabetes_Induction Induce Diabetes in Mice Islet_Transplant Human Islet Transplantation Diabetes_Induction->Islet_Transplant Compound_Dosing Oral Dosing with GNF4877 Islet_Transplant->Compound_Dosing Analysis Harvest Graft & Analyze Proliferation Compound_Dosing->Analysis Glucose_Monitoring Monitor Blood Glucose Compound_Dosing->Glucose_Monitoring

Caption: Experimental workflow for in vivo evaluation of GNF4877 on human beta-cell proliferation.

References

EHT 5372: A Comparative Analysis of Cross-reactivity within the CMGC Kinase Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the selectivity profile of the DYRK1A inhibitor, EHT 5372, against other kinases in the CMGC group, supported by available experimental data.

This compound is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a member of the CMGC group of kinases implicated in neurodegenerative diseases such as Alzheimer's.[1] Understanding the selectivity of this compound is crucial for its development as a therapeutic agent. This guide provides a comparative analysis of the cross-reactivity of this compound with other kinases within the CMGC group, based on publicly available data from large-scale kinase screening.

Quantitative Analysis of Kinase Inhibition

This compound was profiled against a comprehensive panel of 339 kinases, and IC50 values were determined for kinases that showed significant inhibition.[2] The following table summarizes the inhibitory activity of this compound against its primary target, DYRK1A, and other members of the CMGC kinase group for which data is available. The CMGC group includes cyclin-dependent kinases (CDKs), mitogen-activated protein kinases (MAPKs), glycogen (B147801) synthase kinases (GSKs), casein kinase 2 (CK2), CDC-like kinases (CLKs), and dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[3][4][5][6][7]

Kinase FamilyKinase TargetIC50 (nM)
DYRK DYRK1A (Primary Target) 0.22
DYRK1B0.28
DYRK210.8
DYRK393.2
CLK CLK122.8
CLK288.8
CLK459.0
GSK GSK-3α7.44
GSK-3β221

Note: Data for other CMGC kinase families such as CDKs, MAPKs, and CK2 were not available in the public sources reviewed. The full kinome scan was performed by Reaction Biology Corporation, and kinases with less than 50% inhibition at the screening concentration may not have had IC50 values determined or publicly reported.

Experimental Protocols

The cross-reactivity data for this compound was generated using a radiometric kinase assay, a gold standard for quantifying kinase activity.[8][9][10][11][12]

Radiometric Kinase Assay (Reaction Biology HotSpot℠ Assay)

Objective: To measure the inhibitory activity of a compound against a panel of kinases by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.

Materials:

  • Recombinant Kinases

  • Specific peptide or protein substrates for each kinase

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na₃VO₄, 2 mM DTT)

  • Test compound (this compound) dissolved in DMSO

  • P81 phosphocellulose filter plates

  • 0.75% Phosphoric acid wash buffer

  • Microplate scintillation counter

Procedure:

  • A reaction mixture containing the specific kinase and its substrate is prepared in the kinase reaction buffer.

  • The test compound (this compound) at various concentrations is added to the reaction mixture. A DMSO control (vehicle) is also included.

  • The reaction is initiated by the addition of [γ-³³P]ATP.

  • The reaction is incubated at a controlled temperature (e.g., room temperature or 30°C) for a set period (e.g., 120 minutes).

  • The reaction is stopped, and the reaction mixture is spotted onto a P81 phosphocellulose filter plate. The substrate binds to the filter, while the unreacted [γ-³³P]ATP does not.

  • The filter plate is washed multiple times with phosphoric acid to remove any unbound [γ-³³P]ATP.

  • The amount of radioactivity incorporated into the substrate on the filter is quantified using a microplate scintillation counter.

  • The percentage of kinase inhibition is calculated relative to the DMSO control.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing Experimental Workflow and Kinase Relationships

To better understand the experimental process and the relationships between the kinases discussed, the following diagrams have been generated.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Kinase & Substrate Mixture D Incubation A->D B This compound Dilution Series B->D C [γ-³³P]ATP Solution C->D E Spotting on P81 Filter D->E F Washing E->F G Scintillation Counting F->G H Data Analysis (IC50) G->H

Caption: Workflow of a radiometric kinase assay for determining inhibitor potency.

G CMGC Group CMGC Group DYRK1A DYRK1A CMGC Group->DYRK1A CLK1 CLK1 CMGC Group->CLK1 GSK-3α GSK-3α CMGC Group->GSK-3α CDK CDK CMGC Group->CDK DYRK1B DYRK1B DYRK1A->DYRK1B DYRK2 DYRK2 DYRK1B->DYRK2 DYRK3 DYRK3 DYRK2->DYRK3 CLK2 CLK2 CLK1->CLK2 CLK4 CLK4 CLK2->CLK4 GSK-3β GSK-3β GSK-3α->GSK-3β MAPK MAPK CDK->MAPK CK2 CK2 MAPK->CK2 SRPK SRPK CK2->SRPK

Caption: Classification of the CMGC kinase group with highlighted off-targets of this compound.

References

A Comparative Analysis of EHT 5372 and INDY as Inhibitors of DYRK1A and DYRK1B

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed, data-driven comparison of two small molecule inhibitors, EHT 5372 and INDY, focusing on their efficacy and selectivity in inhibiting the dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A and DYRK1B). These kinases are implicated in a range of cellular processes and are therapeutic targets for neurodegenerative diseases and certain cancers.[1][2][3]

Inhibitor Performance: Quantitative Data Overview

The inhibitory potential of this compound and INDY against their primary targets, DYRK1A and DYRK1B, has been quantified through half-maximal inhibitory concentration (IC50) values. A lower IC50 value denotes a higher potency of the inhibitor. This compound demonstrates significantly higher potency, with IC50 values in the sub-nanomolar range, compared to INDY's values in the sub-micromolar range.

Table 1: Inhibitory Activity against DYRK1A and DYRK1B

CompoundTargetIC50Ki (for DYRK1A)
This compoundDYRK1A0.22 nMNot Reported
DYRK1B0.28 nMNot Reported
INDYDYRK1A0.24 µM (240 nM)0.18 µM (180 nM)
DYRK1B0.23 µM (230 nM)Not Reported

Data sourced from references:[4][5][6][7][8][9][10][11][12]

Selectivity Profile

An inhibitor's value is also determined by its selectivity—its ability to inhibit the target kinase without affecting other kinases (off-target effects). This compound has been profiled against a large panel of kinases and shows high selectivity.[9][12] While still potent against other members of the DYRK and CLK families, its primary activity is concentrated on DYRK1A/1B. INDY also exhibits activity against other kinases at higher concentrations.

Table 2: Selectivity Profile Against Other Kinases

CompoundOff-Target KinaseIC50 / Activity
This compoundDYRK210.8 nM
GSK-3α7.44 nM
CLK122.8 nM
CLK459.0 nM
CLK288.8 nM
DYRK393.2 nM
GSK-3β221 nM
INDYMultiple Kinases>90% inhibition at 10 µM for DYRK2, DTRK4, CLK1, CLK4, casein kinase 1, and PIM1

Data sourced from references:[5][8][11]

Signaling Pathways and Experimental Workflow

DYRK1A is a constitutively active kinase that plays a crucial role in various signaling cascades by phosphorylating key downstream substrates on serine and threonine residues.[1] Its activity influences neurodevelopment, cell cycle progression, and apoptosis.[1][13][14] Both this compound and INDY are ATP-competitive inhibitors, meaning they bind to the ATP pocket of the kinase, preventing the phosphorylation of its substrates.[4][7][10]

cluster_0 Upstream Regulation cluster_1 Inhibition cluster_2 Downstream Cellular Processes cluster_3 Pathological Outcomes Gene DYRK1A Gene (Chromosome 21) Translation Translation & Autophosphorylation (Tyr) Gene->Translation ActiveDYRK1A Active DYRK1A/B (Ser/Thr Kinase) Translation->ActiveDYRK1A Tau Tau Phosphorylation ActiveDYRK1A->Tau NFAT NFAT Signaling ActiveDYRK1A->NFAT CellCycle Cell Cycle Progression (Cyclin D1, p27) ActiveDYRK1A->CellCycle Apoptosis Apoptosis (ASK1-JNK Pathway) ActiveDYRK1A->Apoptosis Inhibitor This compound or INDY Inhibitor->ActiveDYRK1A Neurodegeneration Neurodegeneration (Alzheimer's, Down Syndrome) Tau->Neurodegeneration NFAT->Neurodegeneration Cancer Cancer Progression CellCycle->Cancer Apoptosis->Cancer

Caption: Simplified DYRK1A/B signaling pathway and points of inhibition.

The inhibitory effects of compounds like this compound and INDY are typically characterized using in vitro kinase assays. The general workflow for such an assay is designed to measure the extent of substrate phosphorylation in the presence of varying concentrations of the inhibitor.

cluster_workflow In Vitro Kinase Inhibition Assay Workflow A 1. Preparation - Recombinant DYRK1A/B Enzyme - Kinase Substrate (e.g., Peptide) - ATP (may be radiolabeled) - Serial dilutions of Inhibitor B 2. Kinase Reaction Combine enzyme, substrate, and inhibitor in assay buffer. Pre-incubate. A->B C 3. Initiation Add ATP to start the phosphorylation reaction. Incubate at 30°C. B->C D 4. Detection Quantify substrate phosphorylation. Methods: ELISA, Radiometric Assay, Luminescence (ADP-Glo). C->D E 5. Data Analysis Plot % inhibition vs. inhibitor concentration. Calculate IC50 value. D->E

Caption: General workflow for an in vitro kinase inhibition assay.

Experimental Protocols

General In Vitro Kinase Assay (ELISA-based)

This protocol outlines a common method used to determine the IC50 values of kinase inhibitors.[15][16]

  • Substrate Coating: The wells of a 96-well microplate are coated with a specific DYRK1A substrate (e.g., a synthetic peptide) and incubated overnight at 4°C. The wells are then washed and blocked to prevent non-specific binding.[15]

  • Kinase Reaction Setup: A serial dilution of the inhibitor (this compound or INDY) is prepared in a kinase reaction buffer. The inhibitor dilutions are added to the appropriate wells. A control with vehicle (e.g., DMSO) is included for 0% inhibition, and a control without the enzyme is used for background measurement.[15]

  • Reaction Initiation: Recombinant DYRK1A or DYRK1B enzyme is added to the wells. The kinase reaction is initiated by adding a solution of ATP. The plate is then incubated for a set period (e.g., 30-60 minutes) at 30°C to allow for phosphorylation of the substrate.[15][17]

  • Detection: The reaction is stopped, and the wells are washed. A primary antibody that specifically recognizes the phosphorylated form of the substrate is added and incubated. After another wash, a secondary antibody conjugated to an enzyme (like Horseradish Peroxidase - HRP) is added.[15][17]

  • Signal Measurement: A substrate for the HRP enzyme (e.g., TMB) is added, which generates a colorimetric signal. A stop solution is added to halt the reaction, and the absorbance is read using a microplate reader.[15]

  • Data Analysis: The background absorbance is subtracted from all readings. The percentage of kinase activity inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.[15]

Summary and Conclusion

Both this compound and INDY are effective inhibitors of DYRK1A and DYRK1B, functioning through an ATP-competitive mechanism. However, the experimental data reveals a significant difference in their potency.

  • This compound is a highly potent inhibitor with IC50 values in the sub-nanomolar range, making it approximately 1000-fold more potent than INDY.[5][9] Its high potency and well-characterized selectivity profile make it a valuable tool for highly specific investigations of DYRK1A/1B function in cellular and in vivo models.[5][9]

  • INDY is a potent inhibitor with IC50 values in the sub-micromolar range.[4][6][7][8] It has been effectively used to demonstrate the reversal of aberrant tau-phosphorylation and rescue of NFAT signaling in various experimental models.[4][6][10]

For researchers requiring maximal potency and selectivity to minimize potential off-target effects at low concentrations, This compound is the superior choice. INDY remains a well-validated and effective tool compound for studying the biological consequences of DYRK1A/1B inhibition, particularly in studies where sub-micromolar potency is sufficient. The choice between these inhibitors should be guided by the specific requirements of the experimental design, including the desired concentration range and the potential for off-target kinase interactions.

References

Confirming EHT 5372 Target Engagement in Living Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for confirming the cellular target engagement of EHT 5372, a potent and selective inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). Direct evidence of a compound binding to its intended target within a cellular environment is a critical step in validating its mechanism of action and advancing its development. This document outlines and compares three widely used techniques: the NanoBRET™ Target Engagement Assay, the Cellular Thermal Shift Assay (CETSA), and Western Blotting of downstream substrates.

This compound: A Potent DYRK1A Inhibitor

This compound is a highly potent and selective inhibitor of the DYRK family of kinases, with a particularly high affinity for DYRK1A.[1][2][3] Its selectivity has been established through in vitro kinase profiling. The primary mechanism of action of this compound is the inhibition of DYRK1A's kinase activity, which in turn modulates the phosphorylation of various downstream substrates involved in cellular processes like cell proliferation and neurodevelopment.[4][5]

Comparison of Target Engagement Methods

The selection of an appropriate target engagement assay depends on the specific experimental goals, available resources, and the type of data required (direct vs. indirect evidence of binding). The following table summarizes and compares the key features of the three primary methods for confirming this compound target engagement in living cells.

FeatureNanoBRET™ Target Engagement AssayCellular Thermal Shift Assay (CETSA)Western Blot (Downstream Targets)
Principle Measures the competitive displacement of a fluorescent tracer from a NanoLuc®-tagged DYRK1A by this compound using Bioluminescence Resonance Energy Transfer (BRET) in live cells.Quantifies the change in the thermal stability of endogenous DYRK1A upon binding of this compound. Ligand binding typically increases the melting temperature of the target protein.Measures the change in the phosphorylation status of a known downstream substrate of DYRK1A (e.g., Tau protein at Serine 396) following treatment with this compound.
Evidence Type Direct: Quantifies the binding of the compound to the target protein in real-time in living cells.Direct: Infers binding from the thermodynamic stabilization of the target protein.Indirect: Demonstrates functional consequence of target inhibition, implying target engagement.
Cellular Context Live, intact cells.Live, intact cells or cell lysates.Live cells, followed by lysis.
Throughput High-throughput compatible (96- and 384-well plates).Lower to medium throughput, can be adapted for higher throughput formats.Low to medium throughput.
Quantitative Data Provides cellular IC50/EC50 values, reflecting the potency of target binding.Provides a thermal shift (ΔTm) and can be used to determine cellular EC50 values in an isothermal dose-response format.Provides cellular IC50 values for the inhibition of a downstream signaling event.
Requirement Requires genetic modification (expression of NanoLuc®-DYRK1A fusion protein).No modification of protein or compound needed. Requires a specific antibody for detection.Requires a specific antibody for the phosphorylated substrate.
Known this compound Data No specific public data found.No specific public data found.IC50 = 1.7 µM for reduction of pS396-Tau in cells.[1]

Signaling Pathway and Experimental Workflows

To visually represent the underlying principles and experimental steps of each method, the following diagrams are provided in the DOT language for Graphviz.

DYRK1A Signaling Pathway and Point of Inhibition by this compound

DYRK1A_Pathway cluster_upstream Upstream Regulation cluster_dyrk1a DYRK1A Kinase cluster_downstream Downstream Substrates Autophosphorylation Autophosphorylation DYRK1A Active DYRK1A Autophosphorylation->DYRK1A Activation Tau Tau DYRK1A->Tau Phosphorylates Other_Substrates Other Substrates (e.g., APP, STAT3) DYRK1A->Other_Substrates Phosphorylates pTau Phosphorylated Tau (e.g., pS396) pOther_Substrates Phosphorylated Substrates EHT5372 This compound EHT5372->DYRK1A Inhibits

Caption: DYRK1A signaling pathway and the inhibitory action of this compound.

Experimental Workflow: NanoBRET™ Target Engagement Assay

NanoBRET_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Transfection Transfect cells with NanoLuc-DYRK1A plasmid Plating Plate transfected cells in assay plate Transfection->Plating Add_Tracer Add NanoBRET Tracer Plating->Add_Tracer Add_EHT5372 Add this compound (or other inhibitor) Add_Tracer->Add_EHT5372 Incubate Incubate to reach binding equilibrium Add_EHT5372->Incubate Add_Substrate Add Nano-Glo® Substrate Incubate->Add_Substrate Read_BRET Measure Donor (450nm) and Acceptor (610nm) Emission Add_Substrate->Read_BRET Analyze Calculate BRET ratio and determine IC50 Read_BRET->Analyze

Caption: Experimental workflow for the NanoBRET™ Target Engagement Assay.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis of Soluble Fraction Culture_Cells Culture cells to desired confluency Treat_Cells Treat cells with this compound (or vehicle control) Culture_Cells->Treat_Cells Harvest_Cells Harvest and wash cells Treat_Cells->Harvest_Cells Heat_Shock Apply heat gradient (for melt curve) or single temperature (for ITDR) Harvest_Cells->Heat_Shock Lyse_Cells Lyse cells (e.g., freeze-thaw) Heat_Shock->Lyse_Cells Centrifuge Centrifuge to pellet aggregated proteins Lyse_Cells->Centrifuge Western_Blot Analyze soluble fraction by Western Blot for DYRK1A Centrifuge->Western_Blot Quantify Quantify band intensity and plot melt/dose-response curve Western_Blot->Quantify

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocols

NanoBRET™ Target Engagement Intracellular Kinase Assay

This protocol is a generalized procedure for a DYRK1A NanoBRET™ assay and should be optimized for specific cell lines and experimental conditions.

  • Cell Preparation and Transfection:

    • Culture HEK293 cells in a suitable medium until they reach 70-80% confluency.

    • Prepare a transfection mixture containing the NanoLuc®-DYRK1A fusion vector and a transfection reagent according to the manufacturer's instructions.

    • Transfect the cells and incubate for 24-48 hours to allow for expression of the fusion protein.

  • Assay Plate Preparation:

    • Harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

    • Dispense the cell suspension into a white, 96-well or 384-well assay plate.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of this compound in Opti-MEM®.

    • Add the NanoBRET™ tracer (e.g., Tracer K-10 for DYRK1A) to the cells at a predetermined optimal concentration.

    • Immediately add the serially diluted this compound or vehicle control to the wells.

  • Incubation and Detection:

    • Incubate the plate at 37°C in a CO₂ incubator for 2 hours to allow the binding to reach equilibrium.

    • Prepare the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor mix according to the manufacturer's protocol.

    • Add the detection reagent to each well.

    • Read the plate within 10 minutes on a luminometer equipped with filters for donor (450 nm) and acceptor (610 nm) emission.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor signal by the donor signal.

    • Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC50.

Cellular Thermal Shift Assay (CETSA)

This protocol describes an isothermal dose-response (ITDR) CETSA to determine the cellular EC50 of this compound.

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., one with endogenous DYRK1A expression) to 80-90% confluency.

    • Treat the cells with a range of concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Treatment:

    • Harvest the cells by scraping and resuspend them in PBS containing protease inhibitors.

    • Aliquot the cell suspension for each concentration into PCR tubes.

    • Heat the samples at a predetermined optimal temperature (e.g., the Tagg50 of DYRK1A) for 3 minutes using a thermal cycler, followed by cooling to 4°C.

  • Lysis and Fractionation:

    • Lyse the cells by three cycles of freezing in liquid nitrogen and thawing at room temperature.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Detection and Analysis:

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western Blotting using a primary antibody specific for DYRK1A. A loading control (e.g., GAPDH) should also be probed.

    • Quantify the band intensities for DYRK1A and the loading control.

    • Plot the normalized DYRK1A signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the cellular EC50.

Western Blot for Downstream Target (Phospho-Tau)

This protocol outlines the steps to measure the effect of this compound on the phosphorylation of a downstream DYRK1A substrate, Tau.

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., neuronal cells or cells overexpressing Tau) to 80-90% confluency.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Collect the cell lysates and clarify them by centrifugation.

    • Determine the protein concentration of the supernatant.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples with Laemmli buffer and denature by heating.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Antibody Incubation and Detection:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated Tau at Serine 396 (pS396-Tau) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • To normalize for protein loading, the membrane can be stripped and re-probed for total Tau or a housekeeping protein like β-actin.

    • Quantify the band intensities of pS396-Tau and the loading control.

    • Plot the normalized pS396-Tau signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50. As previously mentioned, the reported IC50 for this compound in reducing pS396-Tau levels is 1.7 µM.[1]

References

A Comparative Analysis of EHT 5372 and EGCG on Tau Pathology: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of EHT 5372 and (-)-epigallocatechin-3-gallate (EGCG) in the context of Tau pathology, a hallmark of Alzheimer's disease and other tauopathies. This document synthesizes preclinical data to objectively evaluate their mechanisms of action, efficacy, and experimental foundations.

Tau pathology is characterized by the hyperphosphorylation and aggregation of the microtubule-associated protein Tau, leading to the formation of neurofibrillary tangles (NFTs) and neuronal death. Both this compound and EGCG have emerged as promising therapeutic candidates targeting different aspects of this pathological cascade. This compound is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key kinase implicated in Tau hyperphosphorylation. In contrast, EGCG, a natural polyphenol found in green tea, has been shown to directly inhibit Tau aggregation and promote the disassembly of existing Tau fibrils.

Quantitative Comparison of this compound and EGCG

The following tables summarize the key quantitative data from in vitro studies, providing a direct comparison of the efficacy of this compound and EGCG on Tau pathology.

CompoundTargetAssay TypeIC50 ValueReference
This compound DYRK1A KinaseIn vitro kinase assay0.22 nM[1]
EGCG Tau AggregationThioflavin T aggregation assay64.2 µM[2]

Table 1: Comparative IC50 Values. This table highlights the primary targets and half-maximal inhibitory concentrations (IC50) for this compound and EGCG. This compound demonstrates high potency in inhibiting its direct target, the DYRK1A kinase, while EGCG shows micromolar efficacy in preventing the aggregation of the Tau protein.

CompoundTau Phosphorylation SiteExperimental SystemObserved EffectReference
This compound Ser396In vitro DYRK1A kinase assayPotent, dose-dependent inhibition[3]
EGCG Ser396In vitro DYRK1A kinase assayInhibition observed at higher concentrations[3]

Table 2: Comparative Efficacy on Tau Phosphorylation at Serine 396. This table presents a direct comparison of the two compounds in inhibiting Tau phosphorylation at a specific residue. In a head-to-head in vitro kinase assay, this compound demonstrated more potent inhibition of DYRK1A-mediated Tau phosphorylation at Ser396 compared to EGCG.[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

In Vitro DYRK1A Kinase Assay (for this compound)

This protocol is adapted from studies evaluating DYRK1A inhibitors.[1]

Objective: To determine the in vitro potency of a compound (e.g., this compound) in inhibiting the kinase activity of DYRK1A on a Tau substrate.

Materials:

  • Recombinant human DYRK1A enzyme

  • Recombinant human Tau protein (full-length or a specific fragment)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compounds (this compound, EGCG) dissolved in DMSO

  • Phospho-specific antibody against the Tau phosphorylation site of interest (e.g., pS396)

  • Total Tau antibody

  • Secondary antibody conjugated to horseradish peroxidase (HRP)

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescence detection reagents

Procedure:

  • Prepare a reaction mixture containing the kinase assay buffer, recombinant Tau protein, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding recombinant DYRK1A enzyme and ATP to the mixture.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk in TBST).

  • Incubate the membrane with the primary phospho-specific Tau antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescence substrate and image the blot.

  • Strip the membrane and re-probe with a total Tau antibody to normalize for protein loading.

  • Quantify the band intensities using densitometry to determine the extent of phosphorylation inhibition at each compound concentration and calculate the IC50 value.

Thioflavin T (ThT) Tau Aggregation Assay (for EGCG)

This protocol is based on established methods for monitoring Tau aggregation.[2][4]

Objective: To assess the ability of a compound (e.g., EGCG) to inhibit the aggregation of Tau protein in vitro.

Materials:

  • Recombinant human Tau protein (full-length or aggregation-prone fragments like K18ΔK280)

  • Aggregation-inducing agent (e.g., heparin)

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., PBS, pH 7.4)

  • Test compound (EGCG) dissolved in a suitable solvent

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection capabilities (excitation ~440 nm, emission ~485 nm)

Procedure:

  • Prepare a reaction mixture in each well of the 96-well plate containing the assay buffer, Tau protein, and the test compound at various concentrations.

  • Add the aggregation-inducing agent (e.g., heparin) to each well to initiate aggregation.

  • Add ThT to each well to a final concentration of ~10-20 µM.

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with intermittent shaking in the plate reader.

  • Measure the ThT fluorescence intensity at regular intervals over a period of several hours to days.

  • Plot the fluorescence intensity against time to generate aggregation curves.

  • Analyze the curves to determine the lag phase, elongation rate, and final plateau of aggregation for each condition.

  • Calculate the percentage of inhibition at different compound concentrations and determine the IC50 value.

Tau Fibril Disaggregation Assay (for EGCG)

This protocol is designed to evaluate the ability of a compound to disassemble pre-formed Tau fibrils.[2]

Objective: To determine if a compound (e.g., EGCG) can disaggregate existing Tau fibrils.

Materials:

  • Pre-formed recombinant Tau fibrils

  • Assay buffer (e.g., PBS, pH 7.4)

  • Test compound (EGCG)

  • Thioflavin T (ThT)

  • Transmission Electron Microscope (TEM) and associated supplies (grids, stains)

Procedure:

  • Incubate the pre-formed Tau fibrils with the test compound at various concentrations at 37°C for different time points (e.g., 1, 3, 6, 24 hours).

  • At each time point, take an aliquot of the reaction mixture for analysis.

  • ThT Fluorescence Measurement: Dilute the aliquot into a solution containing ThT and measure the fluorescence as described in the aggregation assay. A decrease in fluorescence indicates fibril disaggregation.

  • Transmission Electron Microscopy (TEM): Apply a small volume of the reaction mixture to a TEM grid, negatively stain (e.g., with uranyl acetate), and visualize the morphology of the Tau species. A reduction in the number and length of fibrils and the appearance of smaller, amorphous aggregates confirms disaggregation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

EHT5372_Mechanism cluster_0 This compound Action cluster_1 Tau Phosphorylation Cascade cluster_2 Pathological Outcome EHT5372 This compound DYRK1A DYRK1A Kinase EHT5372->DYRK1A Inhibits Tau Tau Protein DYRK1A->Tau Phosphorylates (e.g., S396, T212) pTau Hyperphosphorylated Tau Aggregation Tau Aggregation & NFT Formation pTau->Aggregation EGCG_Mechanism cluster_0 EGCG Intervention cluster_1 Tau Aggregation Pathway EGCG EGCG Monomer Tau Monomers EGCG->Monomer Binds to & redirects to non-toxic oligomers Fibril Tau Fibrils (NFTs) EGCG->Fibril Binds to & disaggregates Oligomer Toxic Oligomers Monomer->Oligomer Aggregates Oligomer->Fibril Forms Experimental_Workflow cluster_EHT5372 This compound: Kinase Inhibition Assay cluster_EGCG EGCG: Aggregation/Disaggregation Assay EHT_Start Recombinant Tau + DYRK1A + ATP EHT_Incubate Incubate with This compound EHT_Start->EHT_Incubate EHT_WB Western Blot (pTau / Total Tau) EHT_Incubate->EHT_WB EHT_Analysis Densitometry & IC50 Calculation EHT_WB->EHT_Analysis EGCG_Start Recombinant Tau (Monomer or Fibril) EGCG_Incubate Incubate with EGCG EGCG_Start->EGCG_Incubate EGCG_ThT Thioflavin T Fluorescence EGCG_Incubate->EGCG_ThT EGCG_TEM Transmission Electron Microscopy (TEM) EGCG_Incubate->EGCG_TEM EGCG_Analysis Aggregation Kinetics & IC50 / Morphology EGCG_ThT->EGCG_Analysis EGCG_TEM->EGCG_Analysis

References

Evaluating the Specificity of the DYRK1A Inhibitor EHT 5372 Through Kinome Profiling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective inhibition of target kinases is a critical factor in the development of effective and safe therapeutics. EHT 5372, a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), has emerged as a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's. This guide provides a comprehensive comparison of the kinome-wide specificity of this compound with other known DYRK1A inhibitors, supported by experimental data and detailed methodologies.

Introduction to Kinase Inhibitor Specificity and this compound

Protein kinases are a large family of enzymes that play crucial roles in cellular signaling. Their dysregulation is implicated in numerous diseases, making them attractive drug targets. However, the high degree of structural similarity among kinase active sites presents a significant challenge in developing selective inhibitors. Off-target effects can lead to reduced efficacy and increased toxicity. Therefore, comprehensive profiling of a kinase inhibitor's activity across the entire kinome is an essential step in its preclinical evaluation.

This compound is a small molecule inhibitor that has demonstrated high potency against DYRK1A, a kinase implicated in the pathology of Alzheimer's disease through its role in the phosphorylation of Tau and the processing of Amyloid Precursor Protein (APP)[1][2]. This guide evaluates the specificity of this compound by comparing its kinome profile with those of other DYRK1A inhibitors: EHT 1610, Harmine, INDY, and Leucettine L41.

Comparative Kinome Profiling of DYRK1A Inhibitors

The following tables summarize the inhibitory activity (IC50 values in nM) of this compound and comparator compounds against their primary target, DYRK1A, and a selection of off-target kinases. Lower IC50 values indicate higher potency. Data has been compiled from various sources and methodologies, as noted.

Table 1: Potency of Selected Inhibitors Against Primary Target DYRK1A

CompoundDYRK1A IC50 (nM)
This compound0.22[3]
EHT 16100.36[4]
Harmine80
INDY240
Leucettine L4120

Table 2: Off-Target Activity of this compound and Comparator Compounds (IC50 in nM)

KinaseThis compoundEHT 1610HarmineINDYLeucettine L41
DYRK1B 0.28[3]0.59[4]-230-
DYRK2 10.8[3]-900--
DYRK3 93.2[3]-800--
CLK1 22.8[3]---15
CLK2 88.8[3]----
CLK4 59.0[3]----
GSK-3α 7.44[3]---30
GSK-3β 221[3]---30
CDK5/p25 >10,000----
PIM1 >10,000----
Haspin >10,000----

Data for comparator compounds is sourced from various publications and vendor websites and may have been generated using different assay platforms, leading to potential variability.

Based on the available data, this compound demonstrates exceptional potency for DYRK1A and high selectivity against a broad range of kinases. A kinome activity map from a study profiling this compound against 339 kinases showed minimal off-target interactions at a concentration of 250 nM (1000-fold its DYRK1A IC50)[5].

Experimental Protocols

The determination of kinase inhibitor specificity relies on robust and standardized experimental methodologies. Two of the most common and reliable methods are radiometric kinase activity assays and competition binding assays.

Radiometric Kinase Assay (e.g., Reaction Biology HotSpot™ Assay)

This method directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (B84403) group from ATP to a substrate.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), ATP, and a buffer solution with necessary cofactors (e.g., MgCl2).

  • Inhibitor Addition: The test compound (e.g., this compound) is added at various concentrations. A control reaction with no inhibitor (vehicle, typically DMSO) is also prepared.

  • Initiation and Incubation: The kinase reaction is initiated by the addition of radiolabeled [γ-³³P]ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.

  • Reaction Termination and Substrate Capture: The reaction is stopped, and the reaction mixture is transferred to a filter membrane that specifically binds the substrate.

  • Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Competition Binding Assay (e.g., DiscoverX KINOMEscan™)

This high-throughput method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

Protocol:

  • Assay Principle: The assay utilizes DNA-tagged kinases, an immobilized ligand, and the test compound.

  • Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. If the test compound binds to the kinase's active site, it will prevent the kinase from binding to the immobilized ligand.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) to detect the DNA tag.

  • Data Interpretation: A lower amount of bound kinase in the presence of the test compound indicates a stronger binding affinity. The results are often reported as a percentage of the control (DMSO) or as a dissociation constant (Kd).

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the DYRK1A signaling pathway, a typical kinome profiling workflow, and the logical framework for evaluating inhibitor specificity.

DYRK1A_Signaling_Pathway DYRK1A Signaling in Alzheimer's Disease cluster_upstream cluster_kinase cluster_downstream cluster_inhibitor APP Amyloid Precursor Protein (APP) Abeta Amyloid Beta (Aβ) Production APP->Abeta Proteolytic Cleavage DYRK1A DYRK1A Abeta->DYRK1A Upregulation Tau Tau Protein DYRK1A->Tau Phosphorylation (Priming) pTau Hyperphosphorylated Tau (pTau) Tau->pTau Phosphorylation NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs Aggregation EHT5372 This compound EHT5372->DYRK1A Inhibition

Caption: DYRK1A's role in Alzheimer's disease pathology.

Kinome_Profiling_Workflow Kinome Profiling Experimental Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Compound Test Compound (e.g., this compound) Incubation Incubation of Compound with Kinase Panel Compound->Incubation KinasePanel Kinase Panel (e.g., >400 kinases) KinasePanel->Incubation AssayReagents Assay Reagents (ATP, Substrate, Buffer) AssayReagents->Incubation Detection Measurement of Kinase Activity/Binding Incubation->Detection DataProcessing Data Processing and Normalization Detection->DataProcessing IC50 IC50/Kd Determination DataProcessing->IC50 Selectivity Selectivity Profile Generation IC50->Selectivity

Caption: A generalized workflow for kinome profiling.

Specificity_Evaluation Evaluating Inhibitor Specificity cluster_data Input Data cluster_analysis Analysis cluster_output Conclusion OnTarget On-Target Potency (e.g., DYRK1A IC50) Comparison Comparison of On- vs. Off-Target Potency OnTarget->Comparison OffTarget Off-Target Potency (Kinome-wide IC50s) OffTarget->Comparison Selective High Specificity (Large difference in potency) Comparison->Selective Ratio >> 1 NonSelective Low Specificity (Similar potency) Comparison->NonSelective Ratio ≈ 1

Caption: Logical flow for assessing inhibitor specificity.

Conclusion

The comprehensive evaluation of this compound's kinome profile reveals it to be a highly potent and selective inhibitor of DYRK1A. When compared to other known DYRK1A inhibitors such as Harmine, INDY, and Leucettine L41, this compound exhibits a superior specificity profile with minimal off-target activity against a wide range of kinases. This high degree of selectivity is a critical attribute for a therapeutic candidate, as it is likely to minimize off-target related side effects and provide a clearer understanding of its mechanism of action in vivo. The data presented in this guide, compiled from various robust experimental methodologies, strongly supports the continued investigation of this compound as a promising therapeutic agent for Alzheimer's disease and other DYRK1A-associated pathologies. Researchers are encouraged to consider the detailed protocols and comparative data herein when designing future studies.

References

Safety Operating Guide

Navigating the Disposal of EHT 5372: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists working with the novel DYRK1A inhibitor EHT 5372, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of chemical waste provide a clear and actionable framework. This guide offers essential, step-by-step information to manage the disposal of this compound safely and in accordance with general laboratory chemical waste procedures.

Immediate Safety and Handling for Disposal

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). This includes chemical-resistant gloves, safety goggles, and a lab coat. All handling of the compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Quantitative Data on Chemical Waste Segregation

Proper segregation of chemical waste is fundamental to safe disposal. This compound, as a solid organic compound, and any solutions thereof, should be categorized and collected based on their chemical properties. The following table provides a general guideline for the segregation of waste generated during research involving this compound.

Waste StreamHazard Classification (Assumed)Container TypeDisposal Notes
Unused/Expired Solid this compoundSolid Chemical WasteLabeled, sealed waste containerCollect in a dedicated, clearly labeled container for solid chemical waste. Do not mix with other solid wastes unless compatibility is confirmed.
Solutions of this compound in Organic Solvents (e.g., DMSO)Flammable Liquid WasteLabeled, sealed solvent canCollect in a designated container for flammable organic solvents. Ensure the container is compatible with the solvent used.
Contaminated Labware (e.g., pipette tips, tubes)Solid Chemical WasteLabeled, sealed waste bag/binAll disposable materials that have come into direct contact with this compound should be collected as solid chemical waste.
Aqueous solutions containing this compoundAqueous Chemical WasteLabeled, sealed containerCollect in a dedicated container for aqueous waste. Do not dispose of down the drain.

Step-by-Step Disposal Protocol

The following protocol outlines the general procedure for the disposal of this compound from a research laboratory setting.

  • Waste Identification and Segregation :

    • Identify all waste streams containing this compound.

    • Segregate the waste according to the categories outlined in the table above (solid, organic solvent, aqueous, and contaminated labware).

  • Waste Collection and Labeling :

    • Use appropriate, leak-proof, and clearly labeled waste containers for each waste stream.

    • The label should include "Hazardous Waste," the full chemical name ("this compound"), the solvent or matrix, and the approximate concentration and quantity.

  • Storage of Waste :

    • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

    • Ensure that incompatible waste types are stored separately to prevent accidental reactions.

  • Arrange for Pickup and Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.

    • Follow all institutional procedures for waste manifest documentation and handover.

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated in the following diagram.

cluster_prep Preparation cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe Safety First identify Identify Waste Type (Solid, Liquid, Contaminated Labware) ppe->identify segregate Segregate Waste into Designated Containers identify->segregate label_waste Label Containers Correctly segregate->label_waste store Store in Designated Secondary Containment Area label_waste->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs pickup Schedule Waste Pickup contact_ehs->pickup end End: Waste Transferred to EHS pickup->end

Caption: Workflow for the safe disposal of this compound.

It is crucial for all laboratory personnel to be trained on these general chemical waste disposal procedures and to consult with their institution's EHS department for specific guidance and requirements. Adherence to these protocols will ensure the safety of laboratory staff and the protection of the environment.

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